Product packaging for Phenazine-1-carboxylic acid(Cat. No.:CAS No. 102646-59-3)

Phenazine-1-carboxylic acid

Cat. No.: B009645
CAS No.: 102646-59-3
M. Wt: 224.21 g/mol
InChI Key: JGCSKOVQDXEQHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phenazine-1-carboxylic acid (PCA) is a natural phenazine derivative and a key secondary metabolite produced by various Pseudomonas species. This compound serves as a versatile tool for scientific research due to its broad-spectrum bioactivities and role in microbial physiology. Key Research Applications: Agricultural & Plant Pathology Research: PCA exhibits potent antifungal and antibacterial activity against a wide range of plant pathogens. It has been developed as a registered bio-fungicide in China, making it a key compound for studying the biocontrol of crop diseases like take-all in wheat and brown root rot. Biomedical & Antiviral Research: Recent high-throughput screenings have identified PCA as a potent inhibitor of the African swine fever virus (ASFV), demonstrating a significant reduction in viral replication and highlighting its potential in antiviral therapeutic development. Bioelectrochemical Systems (BES) Research: PCA functions as an efficient electron shuttle, significantly enhancing the extracellular electron transfer (EET) rate in model exoelectrogens like Shewanella oneidensis . This property is crucial for advancing microbial fuel cells and other bio-electrochemical applications. Mechanism of Action: The antimicrobial efficacy of PCA is largely attributed to the induction of reactive oxygen species (ROS) in target cells. Studies on fungal hyphae show that PCA treatment leads to increased intracellular ROS levels, hyperpolarization of the mitochondrial membrane potential, and repression of detoxifying enzymes like superoxide dismutase (SOD), ultimately resulting in oxidative damage and cell death. Product Information: CAS Number: 2538-68-3 Molecular Formula: C₁₃H₈N₂O₂ Molecular Weight: 224.21 Purity: ≥95% Usage Note: This product is intended for research and further manufacturing use only. It is not for direct human, agricultural, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N2O2 B009645 Phenazine-1-carboxylic acid CAS No. 102646-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCSKOVQDXEQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1144-02-1 (hydrochloride salt)
Record name 1-Phenazinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002538683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30180026
Record name 1-Phenazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2538-68-3
Record name 1-Phenazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2538-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenazinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002538683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenazinecarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenazine-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Novel Phenazine-1-Carboxylic Acid Producing Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for discovering and isolating novel bacteria that produce Phenazine-1-Carboxylic Acid (PCA), a secondary metabolite with significant antimicrobial and biotechnological potential. This document outlines detailed experimental protocols, data presentation in structured formats, and visualizations of key biological and experimental processes.

Introduction to this compound (PCA)

This compound (PCA) is a naturally occurring phenazine compound produced by a variety of bacteria, most notably from the genera Pseudomonas and Streptomyces.[1][2] These compounds are of significant interest due to their broad-spectrum antibiotic properties, playing a crucial role in the biological control of plant pathogens. The biosynthesis of PCA is often regulated by complex cell-to-cell communication systems known as quorum sensing, making its production a density-dependent phenomenon.

Experimental Workflow for Discovery and Isolation

The successful discovery and isolation of novel PCA-producing bacteria from environmental sources require a systematic approach. The following workflow outlines the key stages, from sample collection to the confirmation of PCA production.

experimental_workflow cluster_collection Sample Collection cluster_isolation Bacterial Isolation cluster_screening Screening for PCA Producers cluster_confirmation Confirmation and Characterization Sample Environmental Sample (Soil, Marine Sediment) SerialDilution Serial Dilution Sample->SerialDilution Process Plating Plating on Selective Media SerialDilution->Plating Inoculate PrimaryScreen Primary Screening (e.g., Crowded Plate Technique) Plating->PrimaryScreen Select Colonies SecondaryScreen Secondary Screening (Antagonism Assays) PrimaryScreen->SecondaryScreen Isolate Potential Producers Culturing Pure Culture in Liquid Media SecondaryScreen->Culturing Select Active Strains Extraction PCA Extraction Culturing->Extraction Ferment Quantification PCA Quantification (HPLC, CZE) Extraction->Quantification Analyze Identification Bacterial Identification (16S rRNA Sequencing) Quantification->Identification Correlate Production with Identity

Figure 1: Experimental workflow for the discovery and isolation of PCA-producing bacteria.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and characterization of PCA-producing bacteria.

Sample Collection and Preparation
  • Soil Sample Collection : Collect approximately 10-20 grams of soil from the rhizosphere of healthy plants or from unique ecological niches. Place the sample in a sterile container and transport it to the laboratory for processing within 24 hours.

  • Marine Sediment Collection : Obtain sediment samples using a sterile core sampler. Transfer the top 5 cm of the sediment into a sterile container.

  • Sample Preparation : Air-dry the soil or sediment sample at room temperature for 24-48 hours. Gently crush the sample with a sterile mortar and pestle to create a fine powder.

Isolation of Bacteria
  • Serial Dilution :

    • Add 1 gram of the prepared soil/sediment sample to 9 mL of sterile saline solution (0.85% NaCl) to create a 10⁻¹ dilution.

    • Vortex the suspension for 2 minutes to ensure thorough mixing.

    • Perform a series of 10-fold dilutions by transferring 1 mL of the previous dilution into 9 mL of sterile saline, up to a dilution of 10⁻⁶.[3][4]

  • Plating :

    • Pipette 0.1 mL of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto selective agar plates.

    • Use a sterile L-shaped spreader to evenly distribute the inoculum over the surface of the agar.

    • Prepare triplicate plates for each dilution.

    • Incubate the plates at 28-30°C for 5-7 days.

Selective Media Composition

The choice of media is critical for selectively isolating Pseudomonas and Streptomyces, the primary producers of PCA.

Media NameComposition (per liter of distilled water)Purpose
King's B Agar Proteose peptone (20 g), Dipotassium phosphate (1.5 g), Magnesium sulfate heptahydrate (1.5 g), Glycerol (15 mL), Agar (15 g).[5][6][7][8][9]Enhances the production of fluorescein (pyoverdine), a pigment often co-produced with phenazines in Pseudomonas spp.
Starch Casein Agar (SCA) Soluble starch (10 g), Casein (0.3 g), Potassium nitrate (2 g), Sodium chloride (2 g), Dipotassium phosphate (2 g), Magnesium sulfate heptahydrate (0.05 g), Calcium carbonate (0.02 g), Ferrous sulfate heptahydrate (0.01 g), Agar (15 g).Selective for the isolation of Streptomyces spp.
Screening for PCA Production

This technique is a simple and effective method for the initial identification of antibiotic-producing microorganisms.[10][11][12]

  • From the isolation plates (section 3.2.2), select plates with a high density of colonies (300-400 colonies).

  • Observe the plates for colonies that exhibit a clear zone of inhibition around them. This halo indicates the production of antimicrobial compounds that inhibit the growth of neighboring microorganisms.

  • Carefully pick the colonies showing zones of inhibition using a sterile inoculation loop.

  • Streak these selected colonies onto fresh agar plates to obtain pure cultures.

This step confirms the antimicrobial activity of the isolated pure cultures against specific test organisms.

  • On a fresh nutrient agar plate, streak a single line of the isolated bacterial culture down the center of the plate.

  • Incubate the plate at 28-30°C for 48-72 hours to allow for the diffusion of any antimicrobial compounds.

  • Streak a test organism (e.g., a known plant pathogen like Fusarium oxysporum or a common bacterium like Bacillus subtilis) perpendicular to the central streak of the isolate.

  • Incubate the plate for another 24-48 hours.

  • Observe for a zone of inhibition where the growth of the test organism is suppressed near the streak of the isolated bacterium. The size of the inhibition zone is indicative of the potency of the antimicrobial compound produced.

Confirmation and Quantification of PCA
  • Inoculate a single colony of a promising isolate into a 250 mL flask containing 50 mL of King's B broth.

  • Incubate the flask on a rotary shaker (180 rpm) at 28-30°C for 48-72 hours.

  • After incubation, centrifuge the culture broth at 8,000 rpm for 10 minutes to pellet the bacterial cells.

  • Transfer the supernatant to a clean flask and acidify it to pH 2.0 with 1N HCl.

  • Extract the PCA from the acidified supernatant with an equal volume of ethyl acetate. Shake the mixture vigorously for 10 minutes and allow the layers to separate.

  • Collect the upper ethyl acetate layer and evaporate it to dryness under reduced pressure.

  • Resuspend the dried extract in a known volume of methanol for analysis.

  • HPLC System : A standard HPLC system equipped with a C18 reverse-phase column and a UV detector is suitable.

  • Mobile Phase : A common mobile phase is a gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Detection : PCA can be detected at a wavelength of 254 nm.

  • Quantification : Create a standard curve using a pure PCA standard of known concentrations. Compare the peak area of the sample extract to the standard curve to determine the concentration of PCA produced by the isolate.

Quantitative Data on PCA Production

The following table summarizes the PCA production by various wild-type bacterial strains isolated from different environments.

Bacterial StrainSource of IsolationPCA Production (µg/mL)Reference
Pseudomonas sp. Q16Not Specified28.5[2]
Pseudomonas spp. (average of 23 strains)Potato Tuber~5-25[13]
Pseudomonas aeruginosa PM1012Cloacal Microbiota of a LizardQualitative (Strong Production)[14]

Note: Quantitative data for PCA production in newly isolated wild-type strains is often variable and dependent on culture conditions.

Signaling Pathway for PCA Production

In many Pseudomonas species, the production of phenazines, including PCA, is regulated by a complex network of quorum-sensing (QS) systems. The most well-understood of these are the las, rhl, and pqs systems in Pseudomonas aeruginosa. These systems are hierarchically organized and work in concert to control the expression of the phz operon, which contains the genes for phenazine biosynthesis.

quorum_sensing_pathway cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System cluster_phenazine Phenazine Biosynthesis LasI LasI HSL_3O_C12 3-oxo-C12-HSL LasI->HSL_3O_C12 synthesizes LasR LasR RhlI RhlI LasR->RhlI activates RhlR RhlR LasR->RhlR activates PqsA_E PqsA-E LasR->PqsA_E activates PqsR PqsR LasR->PqsR activates HSL_3O_C12->LasR activates HSL_C4 C4-HSL RhlI->HSL_C4 synthesizes PhzOperon phz Operon RhlR->PhzOperon activates HSL_C4->RhlR activates PQS PQS PqsA_E->PQS synthesizes PqsR->PhzOperon activates PQS->PqsR activates PCA This compound PhzOperon->PCA leads to production of

Figure 2: Quorum sensing regulation of phenazine biosynthesis in Pseudomonas aeruginosa.

The las system, considered the master regulator, is activated at high cell densities by the autoinducer 3-oxo-C12-HSL, produced by LasI.[1][15][16][17] The activated LasR protein then upregulates the expression of the rhl and pqs systems. The rhl system, activated by its own autoinducer C4-HSL (produced by RhlI), and the pqs system, activated by the Pseudomonas Quinolone Signal (PQS), both contribute to the activation of the phz operon, leading to the production of PCA.[1][15][16][17][18]

Conclusion

The discovery and isolation of novel PCA-producing bacteria hold immense promise for the development of new biocontrol agents and pharmaceuticals. The systematic approach outlined in this guide, combining selective isolation techniques with robust screening and analytical methods, provides a solid framework for researchers in this field. A thorough understanding of the underlying regulatory pathways, such as quorum sensing, will be crucial for optimizing the production of this valuable secondary metabolite.

References

A Technical Guide to the Genetic Regulation of Phenazine-1-Carboxylic Acid (PCA) Production in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the intricate genetic regulatory networks governing the biosynthesis of Phenazine-1-Carboxylic Acid (PCA) in the opportunistic pathogen Pseudomonas aeruginosa. It details the core biosynthetic pathways, the hierarchical control exerted by quorum sensing and global regulatory systems, and the differential expression of the core genetic components. This guide includes structured data tables, detailed experimental protocols for key analyses, and visualizations of regulatory pathways and workflows to facilitate a deeper understanding for research and development applications.

Core Biosynthesis of this compound (PCA)

Pseudomonas aeruginosa utilizes two nearly identical, redundant operons, phz1 (phzA1-G1) and phz2 (phzA2-G2), to catalyze the synthesis of PCA from chorismic acid, a key intermediate of the shikimate pathway.[1][2] These operons share over 98% nucleotide identity, making the individual analysis of their expression challenging.[3][4] PCA serves as the central precursor for the production of a variety of phenazine derivatives. Key modifying enzymes, encoded by genes located elsewhere in the genome, convert PCA into other phenazines:

  • PhzM and PhzS work in concert to convert PCA into the blue-green pigment pyocyanin (PYO).[3][5]

  • PhzS alone can convert PCA to 1-hydroxyphenazine.[3][5]

  • PhzH converts PCA to phenazine-1-carboxamide (PCN).[3][5]

PCA_Biosynthesis Chorismic_Acid Chorismic Acid phz_operons phz1 & phz2 Operons (phzA-G) Chorismic_Acid->phz_operons PCA This compound (PCA) phz_operons->PCA PhzM PhzM PCA->PhzM PhzS PhzS PCA->PhzS alone PhzH PhzH PCA->PhzH Intermediate 5-methylphenazine-1- carboxylic acid betaine PhzM->Intermediate PYO Pyocyanin (PYO) PhzS->PYO OH_PHZ 1-Hydroxyphenazine PhzS->OH_PHZ PCN Phenazine-1-Carboxamide (PCN) PhzH->PCN Intermediate->PhzS

Caption: Core PCA biosynthesis and its conversion into major phenazine derivatives.

Hierarchical Regulatory Networks

The production of PCA is tightly controlled by a complex and interconnected regulatory hierarchy, primarily involving quorum sensing (QS) systems and the global Gac/Rsm signal transduction pathway.

Quorum Sensing (QS) Regulation

P. aeruginosa integrates three main QS systems—las, rhl, and pqs—to coordinate gene expression in a cell-density-dependent manner. All three systems play a role in regulating the phz1 and phz2 operons.[3][6]

  • Las system: The las system, composed of the LasI synthase and the LasR transcriptional regulator, responds to the autoinducer 3-oxo-C12-HSL. The LasR/3-oxo-C12-HSL complex sits at the top of the QS hierarchy, activating the expression of both the rhl and pqs systems.

  • Rhl system: The rhl system (RhlI/RhlR) responds to C4-HSL. The RhlR/C4-HSL complex directly activates the transcription of both phz1 and phz2 operons.[3]

  • Pqs system: The Pseudomonas Quinolone Signal (PQS) system involves the transcriptional regulator PqsR (also known as MvfR) and the PqsE effector protein. PqsR is required for the expression of the phz operons.[2] PqsE, in particular, has been shown to be a critical activator of phz expression.[4]

The regulation is differential: phz1 expression is strongly dependent on PQS, while phz2 is the predominantly expressed operon in biofilms and during lung infection, where it is induced by 4-hydroxy-2-heptylquinoline (HHQ), a PQS precursor.[2][7]

QS_Regulation Quorum Sensing Regulation of phz Operons cluster_las las System cluster_rhl rhl System cluster_pqs pqs System LasR LasR-3OC12HSL RhlR RhlR-C4HSL LasR->RhlR Activates PqsR PqsR-PQS/HHQ LasR->PqsR Activates phz1 phz1 Operon RhlR->phz1 phz2 phz2 Operon RhlR->phz2 PqsR->phz1 PqsR->phz2 PqsE PqsE PqsE->phz1 Strong Activation PqsE->phz2

Caption: Hierarchical quorum sensing control of the phz1 and phz2 operons.
Global Regulation by the Gac/Rsm Pathway

The GacS/GacA two-component system acts as a master global regulator, controlling the expression of hundreds of genes, including those for phenazine biosynthesis.[8][9] This system functions primarily through post-transcriptional control.

  • Signal Perception: The sensor kinase GacS autophosphorylates in response to unknown environmental signals.

  • Signal Transduction: GacS transfers the phosphoryl group to the response regulator GacA .[10]

  • sRNA Activation: Phosphorylated GacA directly binds to the promoter regions of the genes encoding the small non-coding RNAs (sRNAs) RsmY and RsmZ , activating their transcription.[10][11]

  • Post-Transcriptional De-repression: The RsmY and RsmZ sRNAs contain multiple binding sites for the RNA-binding protein RsmA (and its homolog RsmE).[8][12] By sequestering RsmA, these sRNAs prevent it from binding to the 5' untranslated region (5'-UTR) of target mRNAs, including those from the phz operons.

  • Translation Initiation: RsmA is a translational repressor. When RsmA is sequestered, the ribosome binding site of the phz mRNA is accessible, allowing for translation and subsequent PCA production.[12]

Gac_Rsm_Pathway Gac/Rsm Post-Transcriptional Regulation Signal Environmental Signal (Unknown) GacS GacS (Sensor Kinase) Signal->GacS GacA GacA (Response Regulator) GacS->GacA P GacA_P GacA-P GacA->GacA_P rsm_genes rsmY & rsmZ genes GacA_P->rsm_genes Activates Transcription sRNAs RsmY & RsmZ sRNAs rsm_genes->sRNAs Transcribed to RsmA RsmA (Repressor) sRNAs->RsmA Sequesters phz_mRNA phz mRNA RsmA->phz_mRNA Blocks Translation Ribosome Ribosome phz_mRNA->Ribosome Translation Translation Ribosome->Translation

Caption: The Gac/Rsm pathway controlling phz expression post-transcriptionally.

Quantitative Data on Gene Regulation

The expression of the phz operons and the resulting PCA production are quantitatively affected by mutations in key regulatory genes. The following tables summarize these effects as reported or inferred from the literature.

Table 1: Key Genes and Regulators in PCA Production

Gene/Regulator Type Function
phzA1-G1 (phz1) Biosynthetic Operon Catalyzes the synthesis of PCA from chorismic acid.[2]
phzA2-G2 (phz2) Biosynthetic Operon Redundant operon for PCA synthesis; critical in biofilms.[2][7]
lasR Transcriptional Regulator Top-level QS regulator; activates rhlR and pqsR.[1]
rhlR Transcriptional Regulator QS regulator; directly activates phz1 and phz2.[3]
pqsR (mvfR) Transcriptional Regulator QS regulator; required for phz expression.[2]
pqsE Effector Protein Strong activator of phz operon expression.[4]
gacA/gacS Two-Component System Global regulator; activates rsmY/rsmZ expression.[8][13]
rsmY/rsmZ Small non-coding RNAs Sequester the translational repressor RsmA.[10][14]

| rsmA | Translational Repressor | Binds phz mRNA to inhibit translation.[12] |

Table 2: Relative Expression of phz Operons in Quorum Sensing Mutants (Data are representative of reported trends, where "---" indicates strong downregulation, "--" indicates moderate downregulation, and "+" indicates baseline or induced expression)

Mutant Background phz1 Expression phz2 Expression Rationale / Key Finding
Wild-Type + + Both operons are expressed under standard laboratory conditions.[3]
ΔlasR --- -- Loss of the master QS regulator significantly reduces expression of both operons.[4]
ΔrhlR --- --- RhlR is a direct and essential activator for both operons.[3][4]
ΔpqsR --- -- PqsR is critical for phz expression, especially phz1.[2]

| ΔpqsE | --- | --- | PqsE is required for high-level activation of both operons.[4] |

Table 3: Effect of Gac/Rsm Pathway Mutations on Phenazine Production (Data are representative of reported trends)

Mutant Background Phenazine Production Rationale / Key Finding
Wild-Type Normal Baseline production under Gac/Rsm control.
ΔgacA Severely Reduced Loss of GacA prevents transcription of rsmY/Z, allowing RsmA to repress phz translation.[8][13]
ΔrsmY/rsmZ Severely Reduced Without the sRNAs, RsmA is free to repress phz translation.[14]
ΔrsmA Increased Removal of the repressor leads to enhanced translation of phz mRNA.[12]

| Overexpression of rsmZ | Increased | Excess rsmZ sequesters all available RsmA, de-repressing phz translation.[8][13] |

Experimental Protocols

This section provides detailed methodologies for essential experiments in the study of PCA regulation.

Protocol: PCA Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of PCA from a P. aeruginosa liquid culture.

Materials and Reagents:

  • P. aeruginosa culture supernatant

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., 5 mM, pH 5.0)[15]

  • PCA standard (for calibration curve)

  • 0.22 µm syringe filters

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Culture Preparation: Grow P. aeruginosa in a suitable medium (e.g., LB or a specialized production medium) under desired conditions (e.g., 37°C, 200 rpm).

  • Sample Collection: Centrifuge the bacterial culture (e.g., 10,000 x g for 10 min) to pellet the cells. Collect the supernatant.

  • Extraction:

    • Acidify the supernatant to pH ~2.0 with concentrated HCl.

    • Add an equal volume of ethyl acetate to the acidified supernatant.

    • Vortex vigorously for 2 minutes and allow the phases to separate.

    • Carefully collect the upper organic (ethyl acetate) phase.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Sample Preparation for HPLC:

    • Re-suspend the dried extract in a known volume of mobile phase (e.g., 500 µL).

    • Filter the re-suspended sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[16][17]

    • Mobile Phase: Isocratic mixture of methanol and phosphate buffer (e.g., 60:40 v/v).[15]

    • Flow Rate: 1.0 mL/min.[15]

    • Detection: UV detector set to 248 nm.[15]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Run a series of known concentrations of the PCA standard to generate a calibration curve (peak area vs. concentration).

    • Calculate the concentration of PCA in the experimental sample by comparing its peak area to the standard curve.

HPLC_Workflow A 1. Bacterial Culture Growth B 2. Centrifuge & Collect Supernatant A->B C 3. Acidify & Extract with Ethyl Acetate B->C D 4. Evaporate Solvent to Dryness C->D E 5. Re-suspend in Mobile Phase D->E F 6. Filter Sample (0.22 µm) E->F G 7. Inject into HPLC System F->G H 8. Quantify using Standard Curve G->H

Caption: Standard workflow for the quantification of PCA via HPLC.
Protocol: Gene Knockout via Two-Step Allelic Exchange

This method creates a seamless, unmarked gene deletion using a suicide vector containing the sacB gene for sucrose-mediated counter-selection.[18][19][20]

Materials and Reagents:

  • P. aeruginosa recipient strain

  • E. coli donor strain (e.g., SM10)

  • Suicide vector (e.g., pEX18Tc, containing sacB and an antibiotic resistance marker)

  • Primers for amplifying upstream and downstream homology regions

  • Restriction enzymes and T4 DNA ligase (or Gibson Assembly mix)

  • LB agar plates with appropriate antibiotics (e.g., tetracycline for P. aeruginosa)

  • LB agar plates with 10-15% sucrose (no NaCl)

Procedure:

  • Construct the Suicide Vector:

    • Using PCR, amplify ~500 bp regions directly upstream ("Upstream Homology Arm" or UHA) and downstream ("Downstream Homology Arm" or DHA) of the target gene.

    • Use splicing by overlap extension (SOE) PCR or a seamless cloning method (e.g., Gibson Assembly) to fuse the UHA and DHA together.

    • Clone this fused UHA-DHA fragment into the suicide vector.

    • Transform the final construct into an E. coli donor strain.

  • Conjugation (First Recombination Event):

    • Mate the E. coli donor strain carrying the suicide vector with the P. aeruginosa recipient strain.

    • Plate the mating mixture onto a selective medium that kills the E. coli donor and selects for P. aeruginosa cells that have integrated the plasmid into their chromosome via a single homologous recombination event (merodiploids). This is selected for using the vector's antibiotic resistance marker.

  • Counter-Selection (Second Recombination Event):

    • Inoculate several independent merodiploid colonies into LB broth and grow overnight without selection.

    • Plate serial dilutions of the overnight cultures onto LB agar plates containing 10-15% sucrose. The sacB gene product, levansucrase, is toxic to Gram-negative bacteria in the presence of sucrose.

    • Only cells that have excised the plasmid backbone (including the sacB gene) via a second recombination event will survive. This second event can either revert to the wild-type genotype or result in the desired gene knockout.

  • Verification:

    • Screen sucrose-resistant colonies by PCR using primers that flank the target gene region. The knockout allele will produce a smaller PCR product than the wild-type allele.

    • Confirm the seamless deletion by Sanger sequencing the PCR product.

Allelic_Exchange A 1. Amplify & Fuse Upstream/Downstream Homology Arms B 2. Clone Fused Fragment into pEX18-sacB Suicide Vector A->B C 3. Conjugate Vector into P. aeruginosa B->C D 4. Select for Single Crossover (Merodiploids) on Antibiotic Plates C->D E 5. Grow Merodiploids without Selection D->E F 6. Counter-select for Double Crossover on Sucrose Plates E->F G 7. Screen Colonies by PCR (WT vs. Knockout Size) F->G H 8. Confirm Deletion by Sanger Sequencing G->H

Caption: Workflow for creating a gene knockout via two-step allelic exchange.
Protocol: Gene Expression Analysis by qRT-PCR

This protocol outlines the quantification of phz gene transcripts relative to a housekeeping gene.

Materials and Reagents:

  • P. aeruginosa RNA samples from desired conditions

  • RNA extraction kit (e.g., QIAGEN RNeasy)

  • DNase I

  • Reverse transcriptase and associated buffers/reagents

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers specific to the target phz gene and a housekeeping gene (e.g., rpoD, proC)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Grow P. aeruginosa cultures to the desired growth phase.

    • Harvest cells and immediately stabilize the RNA using an appropriate reagent (e.g., RNAprotect).

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. This step is critical for accurate quantification.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions containing the cDNA template, forward and reverse primers for the target gene (and housekeeping gene in separate wells), and a SYBR Green master mix.

    • Run the reactions in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[21]

    • Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for both the target gene and the housekeeping gene in each sample.

    • Calculate the relative gene expression using the ΔΔCt method. This involves normalizing the target gene's Ct value to the housekeeping gene's Ct value (ΔCt) and then comparing the ΔCt of the experimental sample to that of a control/reference sample (ΔΔCt).

    • The fold change in expression is typically calculated as 2-ΔΔCt.

References

Phenazine-1-Carboxylic Acid: A Lynchpin Precursor for Diverse Phenazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenazine-1-carboxylic acid (PCA) stands as a pivotal intermediate in the biosynthesis of a wide array of phenazine compounds, a class of nitrogen-containing heterocyclic molecules produced by various bacteria, notably Pseudomonas and Streptomyces species.[1][2] These metabolites are renowned for their broad-spectrum biological activities, including antimicrobial and anticancer properties, and their roles in microbial competition and virulence.[3][4] This technical guide provides an in-depth exploration of PCA's role as a central precursor, detailing its biosynthesis, its enzymatic conversion into various derivatives, and chemical synthesis strategies for creating novel analogues.

Biosynthesis of this compound (PCA)

The journey to PCA begins with the shikimate pathway, a common route in microorganisms for the synthesis of aromatic compounds.[5][6] The core phenazine structure is assembled from two molecules derived from chorismic acid. A conserved gene cluster, typically phzA through phzG, encodes the enzymatic machinery required for this transformation.[1][7] The process culminates in the formation of PCA, which then serves as the foundational molecule for a variety of subsequent modifications.[1][8]

PCA_Biosynthesis cluster_shikimate Shikimate Pathway cluster_phenazine_core Phenazine Core Synthesis Chorismic Acid Chorismic Acid ADIC ADIC Chorismic Acid->ADIC PhzE DHHA DHHA ADIC->DHHA PhzD HHPDC HHPDC DHHA->HHPDC PhzF, PhzB (dimerization) THPCA THPCA HHPDC->THPCA Spontaneous Oxidative Decarboxylation DHPCA DHPCA THPCA->DHPCA PhzG PCA This compound (PCA) DHPCA->PCA Spontaneous Oxidation

Caption: Biosynthetic pathway of this compound (PCA).

Enzymatic Conversion of PCA into Key Derivatives

Once synthesized, PCA is the substrate for a suite of modifying enzymes that create the diverse phenazine structures observed in nature. These enzymes catalyze specific reactions, such as methylation, hydroxylation, and amidation, leading to compounds with distinct biological activities.[5][7][8] The presence or absence of these modifying genes dictates the final phenazine profile of a given bacterial strain.

The conversion of PCA to its derivatives is a highly regulated process. For instance, in Pseudomonas aeruginosa, two homologous core loci are responsible for PCA synthesis, with three additional genes (phzM, phzS, and phzH) encoding the enzymes for its subsequent conversion to pyocyanin and phenazine-1-carboxamide (PCN).[8]

PCA_Derivatives cluster_derivatives Enzymatic Derivatives PCA This compound (PCA) PCN Phenazine-1-Carboxamide (PCN) PCA->PCN PhzH OHP_1 1-Hydroxyphenazine (1-OH-PHZ) PCA->OHP_1 PhzS MPCBA 5-Methylphenazine-1- carboxylate betaine (MPCBA) PCA->MPCBA PhzM (+ S-adenosyl- L-methionine) OHPCA_2 2-Hydroxy-phenazine- 1-carboxylic acid (2-OH-PCA) PCA->OHPCA_2 PhzO Pyocyanin Pyocyanin OHP_2 2-Hydroxyphenazine (2-OH-PHZ) MPCBA->Pyocyanin PhzS (Hydroxylative decarboxylation) OHPCA_2->OHP_2 Spontaneous Decarboxylation

Caption: Enzymatic conversion pathways of PCA to major derivatives.
Pyocyanin

Pyocyanin is a well-known virulence factor of P. aeruginosa. Its synthesis from PCA is a two-step enzymatic process:

  • Methylation: The enzyme PhzM, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, attaches a methyl group to a nitrogen atom of the PCA ring, forming 5-methylthis compound betaine (MPCBA).[9][10]

  • Hydroxylative Decarboxylation: The FAD-dependent monooxygenase, PhzS, then catalyzes the decarboxylation of MPCBA to produce pyocyanin.[9][11] The inactivation of either phzM or phzS results in a pyocyanin-deficient phenotype.[8][9]

Phenazine-1-Carboxamide (PCN)

In several Pseudomonas species, PCA can be converted into phenazine-1-carboxamide (PCN).[12] This conversion is mediated by the enzyme PhzH, which is homologous to an amidotransferase.[8][9] PCN exhibits potent antifungal activity against various plant pathogens.[12]

1-Hydroxyphenazine (1-OH-PHZ)

The enzyme PhzS, which is involved in the final step of pyocyanin synthesis, can also act directly on PCA. In the absence of PhzM activity, PhzS converts PCA into 1-hydroxyphenazine.[8][9][13] This has been demonstrated by expressing phzS alone in E. coli or in pyocyanin-nonproducing Pseudomonas strains, which resulted in the conversion of PCA to 1-hydroxyphenazine.[8][13]

2-Hydroxyphenazine (2-OH-PHZ)

The production of 2-hydroxyphenazine (2-OH-PHZ) from PCA involves a different hydroxylating enzyme, PhzO.[5][7]

  • Hydroxylation: PhzO, a nonheme flavin-diffusible monooxygenase, catalyzes the conversion of PCA to 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA).[14]

  • Decarboxylation: 2-OH-PCA is then spontaneously decarboxylated to form the final product, 2-OH-PHZ.[14][15] This derivative has been noted for having stronger bacteriostatic and fungistatic activity than PCA against certain pathogens.[14]

Chemical Derivatization of this compound

The carboxylic acid moiety of PCA provides a convenient handle for chemical modification, allowing for the synthesis of a vast library of novel phenazine derivatives. This approach is a cornerstone of drug discovery efforts aimed at optimizing the biological activity, selectivity, and pharmacokinetic properties of the phenazine scaffold.[3][4] Amidation and the formation of acylhydrazones are common strategies.[3][16]

Chemical_Synthesis_Workflow cluster_workflow General Chemical Synthesis Workflow from PCA PCA This compound (PCA) Starting Material Activation Carboxyl Activation e.g., Thionyl Chloride (SOCl₂) PCA->Activation Intermediate Activated Intermediate e.g., Acyl Chloride Activation->Intermediate Reaction Nucleophilic Acyl Substitution Addition of Amine (R-NH₂) or Hydrazine Intermediate->Reaction Product Final Derivative Amide or Acylhydrazone Reaction->Product

Caption: General workflow for chemical synthesis of PCA derivatives.

Data Summary

Table 1: Enzymatic Conversions of this compound
PrecursorModifying Enzyme(s)ProductProducing Organism Example
PCAPhzM, PhzSPyocyaninPseudomonas aeruginosa[8][10]
PCAPhzHPhenazine-1-carboxamide (PCN)Pseudomonas chlororaphis[8][9]
PCAPhzS1-Hydroxyphenazine (1-OH-PHZ)Pseudomonas fluorescens[8]
PCAPhzO2-Hydroxyphenazine (2-OH-PHZ)Pseudomonas chlororaphis[7][14]
Table 2: Examples of Chemically Synthesized PCA Derivatives
Derivative TypeReagentsExample ProductYield (%)Reference
Primary Amide1. SOCl₂ 2. NH₄OH7-(tert-butyl)phenazine-1-carboxamide42[3]
Secondary Amide1. SOCl₂ 2. N-(4-fluorophenyl)amineN-(4-fluorophenyl)-7-bromo-phenazine-1-carboxamide97[3]
Acylhydrazone1. H₂SO₄, EtOH 2. Hydrazine Hydrate 3. Pyridine-4-carbaldehyde(E)-N'-(pyridine-4-methyl)phenazine-1-carbonyl hydrazide60[16]
Acylhydrazone1. H₂SO₄, EtOH 2. Hydrazine Hydrate 3. Isoquinoline-3-carbaldehyde(E)-N'-(isoquinoline-3-methyl)phenazine-1-carbonyl hydrazide60[16]

Experimental Protocols for Chemical Synthesis

The following protocols are adapted from published literature and provide a framework for the chemical modification of PCA.

General Protocol for Synthesis of PCA Amides[3][17]

This procedure involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

  • Activation of PCA: A solution of this compound (1 equivalent) in toluene or thionyl chloride is prepared.[3][17] Thionyl chloride (approx. 5 equivalents) is added, and the mixture is heated (e.g., at 65 °C for 3 hours or refluxed for 6 hours).[3][17] The solvent and excess thionyl chloride are then removed under reduced pressure (e.g., rotary evaporation) to yield the phenazine-1-carbonyl chloride intermediate.[3][17]

  • Amidation (Primary Amides): The activated intermediate is dissolved in a suitable solvent like dichloromethane.[17] Under an ice bath, the desired amine (e.g., 2-(4'-methoxyphenyl)ethylamine, 1 equivalent) and a base such as triethylamine (4 equivalents) are added.[17] The reaction is allowed to proceed at room temperature overnight.[17]

  • Purification: The reaction progress can be monitored by thin-layer chromatography.[17] Upon completion, the target compound is purified using standard methods such as extraction, drying, and column chromatography (e.g., hexane:ethyl acetate or dichloromethane:methanol mobile phase).[3][17]

Protocol for Synthesis of PCA Acylhydrazones[16][18]

This multi-step synthesis first converts PCA to a hydrazide, which is then condensed with an aldehyde.

  • Esterification: Concentrated sulfuric acid is slowly added to anhydrous ethanol in an ice bath. This compound (1 equivalent) is added, and the solution is refluxed for approximately 21 hours to produce the ethyl ester of PCA.[16]

  • Synthesis of Phenazine-1-hydrazide: The resulting ester is dissolved in ethanol, and hydrazine hydrate (e.g., 80% solution) is added. The mixture is refluxed for about 21 hours. Upon cooling, the phenazine-1-hydrazide product precipitates and is collected by filtration.[16]

  • Condensation to Acylhydrazone: The phenazine-1-hydrazide (1 equivalent) and a selected aldehyde-containing compound (1 equivalent) are dissolved in ethanol. A catalytic amount of glacial acetic acid is added. The mixture is refluxed for 8 hours. After cooling, the solid acylhydrazone product separates out and can be purified by filtration, washing with ethanol, and recrystallization.[16]

Conclusion

This compound is not merely a terminal product but a critical branching point in phenazine metabolism, giving rise to a multitude of structurally and functionally diverse molecules. Understanding the enzymatic pathways that convert PCA allows for the bioengineering of microorganisms to produce specific, high-value phenazines. Furthermore, the chemical reactivity of its carboxyl group provides a robust platform for synthetic chemists to generate novel derivatives for applications in medicine, agriculture, and materials science. The continued study of PCA and its downstream products promises to unlock new opportunities for drug development and biotechnology.

References

The Potent Biological Activities of Phenazine-1-Carboxylic Acid and Its Natural Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazine-1-carboxylic acid (PCA), a naturally occurring heterocyclic compound produced by various bacteria, and its structural analogs, represent a class of molecules with diverse and potent biological activities. This technical guide provides an in-depth overview of the antimicrobial, antifungal, and anticancer properties of PCA and its key natural analogs, including pyocyanin and phenazine-1-carboxamide. We delve into the mechanisms of action, summarizing key quantitative data, detailing experimental protocols for assessing their activity, and visualizing the critical signaling pathways involved. This document serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Introduction

Phenazines are a large group of nitrogen-containing heterocyclic compounds synthesized by a variety of microorganisms, most notably from the genera Pseudomonas and Streptomyces. Among these, this compound (PCA) is a primary and well-studied metabolite, serving as a precursor for the biosynthesis of other phenazine derivatives.[1] These compounds are recognized for their broad-spectrum biological activities, playing a crucial role in microbial competition and pathogenesis.[1] The diverse bioactivities of phenazines, including antibacterial, antifungal, and anticancer effects, have positioned them as promising scaffolds for drug discovery.[2] This guide focuses on the biological activities of PCA and its prominent natural analogs, providing a technical foundation for their further investigation and potential therapeutic application.

Antimicrobial and Antifungal Activities

PCA and its analogs exhibit significant inhibitory effects against a wide range of bacterial and fungal pathogens. Their mechanism of action is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS), which can damage cellular components and disrupt essential metabolic processes.

Quantitative Antimicrobial Data

The antimicrobial potency of phenazine compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of PCA and its natural analogs against various bacterial strains.

CompoundBacteriumMIC (µg/mL)Reference
This compound (PCA) Bacillus subtilis1.56[2]
Staphylococcus aureus3.12[2]
Escherichia coli6.25[2]
Pseudomonas aeruginosa12.5[2]
Pyocyanin Bacillus subtilis62.5[3]
Staphylococcus aureus58.3[4]
Streptococcus spp.31.25-125[5]
Escherichia coli250-1000[5]
Salmonella typhi21.7[4]
Klebsiella pneumoniae183.4[4]
Phenazine-1-carboxamide (PCN) Data not consistently available
Quantitative Antifungal Data

The antifungal activity of phenazines is crucial for their role in biocontrol. The following table presents the MIC and 50% effective concentration (EC50) values of PCA and its analogs against various fungal pathogens. PCA has been shown to be 25 times more effective than phenazine-1-carboxamide (PCN) against Botrytis cinerea.[6][7]

CompoundFungusMIC (µg/mL)EC50 (µg/mL)Reference
This compound (PCA) Botrytis cinerea253.12[6][7]
Rhizoctonia solani32[8]
Penicillium expansum16[8]
Candida albicans8[8]
Aspergillus flavus64[8]
Fusarium oxysporum125[8]
Pyocyanin Aspergillus niger[9]
Candida albicans250-300[10]
Phenazine-1-carboxamide (PCN) Rhizoctonia solani1259.09[8][11]
Candida albicans32-64[12]
Aspergillus fumigatus32-64[12]
Cryptococcus neoformans32-64[12]

Anticancer Activity

Recent research has highlighted the potential of phenazine compounds as anticancer agents. Their cytotoxic effects are often mediated through the induction of oxidative stress and apoptosis in cancer cells.

Quantitative Anticancer Data

The anticancer efficacy is commonly evaluated by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the IC50 values of PCA and its natural analogs against various cancer cell lines.

CompoundCell LineIC50 (µg/mL)Reference
This compound (PCA) HeLa (Cervical Cancer)20[8]
MCF-7 (Breast Cancer)24[8]
Pyocyanin A549 (Lung Cancer)130[5]
MDA-MB-231 (Breast Cancer)105[5]
Caco-2 (Colorectal Cancer)187.9[5]
HepG2 (Liver Cancer)12.5[13]
MCF-7 (Breast Cancer)14.33[13]
HCT-116 (Colon Cancer)31.2[13]
Phenazine HepG2 (Liver Cancer)11 µM (2.0 µg/mL)[14]
T24 (Bladder Cancer)47 µM (8.4 µg/mL)[14]

Mechanisms of Action and Signaling Pathways

The primary mechanism underlying the biological activities of PCA and its analogs is the generation of reactive oxygen species (ROS). This oxidative stress triggers a cascade of cellular events, ultimately leading to cell death, particularly in cancer cells, through apoptosis.

PCA-Induced Apoptosis Signaling Pathway

PCA treatment leads to an increase in intracellular ROS levels. This oxidative stress can activate the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK, in turn, influences the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. This shift in balance leads to the disruption of the mitochondrial membrane potential, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which orchestrate the dismantling of the cell, leading to apoptosis.

PCA_Apoptosis_Pathway PCA This compound (PCA) ROS Reactive Oxygen Species (ROS) Generation PCA->ROS induces JNK JNK Signaling Pathway Activation ROS->JNK activates Bcl2_family Modulation of Bcl-2 Family Proteins (Bax ↑, Bcl-2 ↓) JNK->Bcl2_family regulates Mito Mitochondrial Disruption (Cytochrome c Release) Bcl2_family->Mito leads to Caspase_cascade Caspase Cascade Activation (Caspase-9, Caspase-3) Mito->Caspase_cascade triggers Apoptosis Apoptosis Caspase_cascade->Apoptosis executes

Caption: PCA-induced apoptotic signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial/fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Phenazine compound stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Culture the microorganism overnight in the appropriate broth.

    • Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard for bacteria, which corresponds to approximately 1.5 x 10^8 CFU/mL).

    • Further dilute the standardized suspension to the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Serial Dilution of the Compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the phenazine stock solution (at twice the highest desired concentration) to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the dilution series.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the compound and microorganisms.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of Phenazine Compound in Microplate start->serial_dilution inoculate Inoculate Microplate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate the Plate inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Phenazine Compound seed_cells->treat_cells add_mtt Add MTT Reagent and Incubate treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability end End calculate_viability->end ROS_Measurement_Workflow start Start treat_cells Treat Cells with Phenazine Compound start->treat_cells load_probe Load Cells with DCFH-DA Probe treat_cells->load_probe wash_cells Wash to Remove Excess Probe load_probe->wash_cells measure_fluorescence Measure Fluorescence (Ex/Em: 485/535 nm) wash_cells->measure_fluorescence analyze_data Analyze ROS Levels measure_fluorescence->analyze_data end End analyze_data->end

References

Spectroscopic Blueprint of Phenazine-1-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Spectroscopic Characterization (NMR, MS) of Phenazine-1-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals.

This compound (PCA) is a naturally occurring heterocyclic compound produced by a variety of bacteria, most notably from the genus Pseudomonas. It is a key virulence factor and a well-documented broad-spectrum antibiotic effective against a range of fungal and bacterial pathogens.[1][2][3][4] Its biological activity and potential therapeutic applications have made it a subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the spectroscopic characterization of PCA, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to aid researchers in its identification, quantification, and further investigation.

Molecular Structure and Properties

This compound consists of a tricyclic phenazine core with a carboxylic acid group substituted at the 1-position. Its molecular formula is C₁₃H₈N₂O₂ with a molecular weight of 224.21 g/mol .[5] The planar aromatic structure of PCA is crucial for its biological activity, which often involves intercalation with DNA and the generation of reactive oxygen species (ROS).[1][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed fingerprint of its chemical environment.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of PCA is characterized by a series of signals in the aromatic region, corresponding to the seven protons on the phenazine core. The chemical shifts and coupling patterns are highly dependent on the solvent used for analysis.

ProtonChemical Shift (δ) in CDCl₃ (ppm)[2]Chemical Shift (δ) in DMSO-d₆ (ppm)MultiplicityCoupling Constant (J) in Hz
H-2 8.52 - 8.548.57d7
H-3 8.348.08t7
H-4 8.97 - 8.999.02d7
H-6 8.28 - 8.298.38d7
H-7 8.00 - 8.048.02d7
H-8 8.00 - 8.048.04d7
H-9 8.00 - 8.048.32d7
-COOH 15.55~14.21s (br)-

Note: Chemical shifts can vary slightly depending on the concentration and the specific NMR instrument used.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of PCA shows 13 distinct signals, one for each carbon atom.

CarbonChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in DMSO-d₆ (ppm)[9]
C-1 --
C-2 --
C-3 --
C-4 --
C-4a --
C-5a --
C-6 -130.2
C-7 -132.5
C-8 -130.9
C-9 -132.4
C-9a -142.7
C-10a -138.6
C-11 (-COOH) 166.2[9]165.9[10]

Note: A complete, assigned ¹³C NMR data set in a single common solvent was not consistently available across the surveyed literature. The provided data is a compilation from available sources.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For PCA, Electrospray Ionization (ESI) is a commonly used technique.

Ionization ModeObserved m/zInterpretation
Positive ESI 225.0654[M+H]⁺, Protonated molecular ion[11][12]
Negative ESI 223.0512[M-H]⁻, Deprotonated molecular ion
High-Resolution MS 224.0586C₁₃H₈N₂O₂, Confirms elemental composition[5]

The fragmentation pattern in tandem MS (MS/MS) experiments can provide further structural information. A characteristic loss of 45 Da, corresponding to the carboxylic acid group (-COOH), is often observed.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Researchers should optimize these based on their specific instrumentation and sample characteristics.

NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which PCA is soluble. Common choices include deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Dissolution: Dissolve approximately 5-10 mg of purified PCA in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Homogenization: Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

  • Analysis: Acquire ¹H, ¹³C, and any desired 2D NMR spectra (e.g., COSY, HSQC, HMBC) according to the instrument's standard operating procedures.

Mass Spectrometry Sample Preparation
  • Solvent Selection: Use a high-purity solvent compatible with mass spectrometry, such as methanol, acetonitrile, or a mixture with water.

  • Sample Dilution: Prepare a dilute solution of PCA (typically in the low µg/mL to ng/mL range) in the chosen solvent.

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Utilize electrospray ionization (ESI) in either positive or negative ion mode.

  • Analysis: Acquire full scan mass spectra to determine the molecular weight. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

Biosynthesis of this compound

The biosynthesis of PCA in Pseudomonas species proceeds through the shikimate pathway.[13][14] This pathway is a key metabolic route for the synthesis of aromatic compounds.

PCA_Biosynthesis E4P Erythrose-4-phosphate DAHP DAHP E4P->DAHP DAHP synthase PEP Phosphoenolpyruvate PEP->DAHP DAHP synthase DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate Chorismate Chorismate Shikimate->Chorismate DHHA trans-2,3-dihydro-3- hydroxyanthranilic acid Chorismate->DHHA phzABCDE PCA This compound DHHA->PCA phzFG

Caption: Biosynthesis pathway of this compound.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a sample suspected to contain this compound.

Spectroscopic_Workflow Sample Sample Preparation (Extraction & Purification) MS Mass Spectrometry (MS) - ESI-MS - HRMS Sample->MS NMR NMR Spectroscopy - 1H NMR - 13C NMR - 2D NMR Sample->NMR MW Molecular Weight Determination MS->MW Structure Structural Elucidation NMR->Structure Formula Elemental Formula Confirmation MW->Formula Confirmation Structure Confirmation Formula->Confirmation Structure->Confirmation

Caption: Workflow for spectroscopic identification of PCA.

References

Phenazine-1-Carboxylic Acid: An In-Depth Technical Guide to its Antifungal Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenazine-1-carboxylic acid (PCA), a naturally occurring heterocyclic compound produced by various bacteria, has emerged as a promising antifungal agent with significant potential for applications in agriculture and medicine. This technical guide provides a comprehensive overview of the in vivo and in vitro antifungal properties of PCA, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

In Vitro Antifungal Activity

PCA has demonstrated a broad spectrum of antifungal activity against a wide range of fungal pathogens, including both plant and human pathogens.[1][2] Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50).

Quantitative Data Summary

The following tables summarize the reported MIC and EC50 values of PCA against various fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (PCA) against various fungi.

Fungal SpeciesMIC (µg/mL)Reference
Botrytis cinerea25[3][4]
Phellinus noxius>40 (complete inhibition)[5][6]
Rhizoctonia solani16[7]
Penicillium expansum16[7]
Candida albicans8[7]
Candida tropicalis8[7]
Candida gastricus32[7]
Aspergillus flavus64[7]
Fusarium oxysporum125[7]
Trichophyton rubrum4[7]
Phytophthora capsici~5[8]
Colletotrichum orbiculare~5[8]
Pythium ultimum~5[8]
Vibrio anguillarum50[1]

Table 2: Half-maximal Effective Concentration (EC50) of this compound (PCA) against various fungi.

Fungal SpeciesEC50 (µg/mL)Reference
Pestalotiopsis kenyana2.32[9][10]
Botrytis cinerea3.12[3][4]
Rhizoctonia solani9.09 (for PCN)[11]
Vibrio anguillarum39.02[1]

In Vivo Antifungal Activity

In vivo studies have confirmed the protective efficacy of PCA against fungal diseases in plants.

Quantitative Data Summary

Table 3: In vivo protective efficacy of this compound (PCA).

Host PlantFungal PathogenPCA ConcentrationControl Efficacy (%)Reference
BayberryPestalotiopsis kenyana14 µg/mL57[9][10]
PepperPhytophthora capsiciNot specifiedHighly significant protection[8]
CucumberColletotrichum orbiculareNot specifiedHighly significant protection[8]
TobaccoRhizoctonia solani400 µmol L⁻¹96.2 (for PCA-L-Valine)[12]

Mechanism of Action

The antifungal activity of PCA is attributed to a multi-faceted mechanism that disrupts essential cellular processes in fungi.

Key Mechanisms:
  • Induction of Oxidative Stress: PCA treatment leads to a significant increase in intracellular reactive oxygen species (ROS) levels.[5][9][10] This oxidative stress can damage cellular components, including lipids, proteins, and nucleic acids.

  • Cell Membrane Damage: PCA disrupts the integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[9][10]

  • Mitochondrial Dysfunction: The compound reduces the mitochondrial membrane potential, thereby impairing mitochondrial function and energy metabolism.[9][10]

  • Inhibition of Mycelial Growth: PCA effectively inhibits the growth and development of fungal mycelia, observing morphological changes such as irregular swelling, increased septation, and reduced branching.[3][4][5][6]

  • Gene Expression Modulation: Transcriptomic analyses have revealed that PCA treatment alters the expression of genes involved in redox processes, various metabolic pathways, and cell detoxification.[5][9][10] Specifically, it has been shown to target isocitrate lyase (ICL), a key enzyme in the glyoxylate cycle, which is crucial for fungal pathogenesis.[13]

G PCA This compound (PCA) FungalCell Fungal Cell PCA->FungalCell Enters ROS Increased Reactive Oxygen Species (ROS) FungalCell->ROS MembraneDamage Cell Membrane Damage FungalCell->MembraneDamage Mitochondria Mitochondrial Dysfunction FungalCell->Mitochondria MycelialInhibition Inhibition of Mycelial Growth FungalCell->MycelialInhibition GeneExpression Altered Gene Expression FungalCell->GeneExpression CellDeath Fungal Cell Death ROS->CellDeath MembraneDamage->CellDeath Mitochondria->CellDeath MycelialInhibition->CellDeath GeneExpression->CellDeath

Caption: Proposed mechanism of action of this compound (PCA) against fungal cells.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for evaluating the antifungal properties of PCA.

In Vitro Antifungal Susceptibility Testing

1. Broth Microdilution Method (based on NCCLS M38-P) [14][15]

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of PCA.

  • Materials:

    • PCA stock solution (dissolved in a suitable solvent, e.g., DMSO).

    • RPMI 1640 medium.

    • 96-well microtiter plates.

    • Fungal inoculum, adjusted to a final concentration of 1 x 10³ to 1 x 10⁴ CFU/mL.

    • Spectrophotometer (600 nm).

  • Procedure:

    • Prepare serial twofold dilutions of PCA in RPMI 1640 medium in the wells of a 96-well plate.

    • Add the fungal inoculum to each well.

    • Include a positive control (fungal inoculum without PCA) and a negative control (medium only).

    • Incubate the plates at an appropriate temperature (e.g., 28°C or 37°C) for a specified period (e.g., 24-72 hours).[7]

    • Determine the MIC as the lowest concentration of PCA that causes complete (100%) inhibition of visible growth, which can be assessed visually or by measuring the optical density at 600 nm.[14]

2. Agar Dilution Method

  • Objective: To determine the EC50 of PCA.

  • Materials:

    • PCA stock solution.

    • Potato Dextrose Agar (PDA).

    • Petri dishes.

    • Fungal mycelial plugs.

  • Procedure:

    • Prepare PDA medium and autoclave.

    • Cool the medium to 45-50°C and add PCA to achieve a series of final concentrations.

    • Pour the PCA-amended PDA into Petri dishes.

    • Place a mycelial plug of the test fungus in the center of each plate.

    • Include a control plate with no PCA.

    • Incubate the plates at an appropriate temperature until the mycelium in the control plate reaches the edge of the plate.

    • Measure the diameter of the fungal colony in each plate.

    • Calculate the percentage of inhibition for each concentration and determine the EC50 value using probit analysis.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PCA_stock PCA Stock Solution Serial_dilution Serial Dilution of PCA PCA_stock->Serial_dilution Fungal_culture Fungal Culture Inoculation Inoculation Fungal_culture->Inoculation Serial_dilution->Inoculation Incubation Incubation Inoculation->Incubation Measurement Growth Measurement Incubation->Measurement Calculation MIC/EC50 Calculation Measurement->Calculation

Caption: General workflow for in vitro antifungal susceptibility testing of PCA.

In Vivo Antifungal Efficacy Testing

1. Plant Protection Assay [9][10]

  • Objective: To evaluate the protective effect of PCA against a plant fungal pathogen.

  • Materials:

    • Healthy host plants (e.g., bayberry, pepper, cucumber seedlings).

    • PCA solution at a specific concentration.

    • Fungal pathogen suspension (spores or mycelial fragments).

    • Control solution (e.g., water or solvent control).

  • Procedure:

    • Spray the leaves of the host plants with the PCA solution.

    • As a control, spray a separate group of plants with the control solution.

    • After a specified period (e.g., 24 hours), inoculate the treated and control plants with the fungal pathogen suspension.

    • Maintain the plants in a controlled environment with optimal conditions for disease development (e.g., high humidity, suitable temperature).

    • After a defined incubation period, assess the disease severity by measuring lesion size or counting the number of lesions.

    • Calculate the control efficacy of PCA by comparing the disease severity in the treated group to the control group.

G Start Healthy Plants Treatment PCA Treatment Start->Treatment Control Control Treatment Start->Control Inoculation_T Pathogen Inoculation Treatment->Inoculation_T Inoculation_C Pathogen Inoculation Control->Inoculation_C Incubation Incubation under Favorable Conditions Inoculation_T->Incubation Inoculation_C->Incubation Assessment Disease Severity Assessment Incubation->Assessment Efficacy Calculate Control Efficacy Assessment->Efficacy

References

Phenazine-1-Carboxylic Acid: A Technical Guide to its Induction of Reactive Oxygen Species and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazine-1-carboxylic acid (PCA), a naturally occurring heterocyclic compound produced by various bacteria, has garnered significant attention for its broad-spectrum antimicrobial and anticancer activities. A primary mechanism underpinning its therapeutic potential is the induction of reactive oxygen species (ROS) in target cells, leading to oxidative stress and subsequent programmed cell death. This technical guide provides an in-depth exploration of the molecular mechanisms governing PCA-induced ROS generation, the ensuing signaling cascades, and the experimental methodologies to investigate these phenomena. Quantitative data from key studies are summarized, and detailed protocols for essential experiments are provided to facilitate further research and development in this promising area.

Core Mechanism: PCA-Induced ROS and Mitochondrial-Mediated Apoptosis

This compound exerts its cytotoxic effects primarily through the generation of intracellular ROS, which triggers a cascade of events culminating in apoptosis. The central hub for this activity is the mitochondrion, which, upon PCA stimulation, becomes a major source of ROS, leading to the activation of the intrinsic apoptotic pathway.

The proposed mechanism involves PCA's ability to act as a redox-cycling agent. It can be reduced by cellular reductants and subsequently auto-oxidizes, transferring electrons to molecular oxygen to generate superoxide anions (O₂⁻). These are then dismutated to hydrogen peroxide (H₂O₂), contributing to the overall increase in cellular ROS levels.

This surge in ROS initiates a stress-activated signaling cascade, with the c-Jun N-terminal kinase (JNK) pathway playing a pivotal role.[1][2] The activation of JNK is a critical upstream event that orchestrates the subsequent mitochondrial dysfunction.[1] Upstream regulators of JNK activation in response to oxidative stress include Apoptosis Signal-regulating Kinase 1 (ASK1) and other members of the MAP kinase kinase kinase (MAP3K) family. These kinases, upon sensing elevated ROS levels, phosphorylate and activate downstream kinases, ultimately leading to the phosphorylation and activation of JNK.

Activated JNK translocates to the mitochondria and influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, phosphorylated JNK can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio is a crucial determinant of cell fate, favoring the permeabilization of the outer mitochondrial membrane.[3]

The increased permeability of the mitochondrial outer membrane results in the release of pro-apoptotic factors from the intermembrane space into the cytosol. A key molecule released is cytochrome c, which, in the cytosol, binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates downstream executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of the apoptotic program.

The following diagram illustrates the signaling pathway of PCA-induced apoptosis:

PCA_ROS_Apoptosis cluster_cell Cellular Compartment cluster_mito Mitochondrial Events PCA This compound (PCA) Cell Target Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Redox Cycling JNK_activation JNK Activation ROS->JNK_activation Stress Signaling Mitochondrion Mitochondrion Bax ↑ Bax JNK_activation->Bax Upregulation Bcl2 ↓ Bcl-2 JNK_activation->Bcl2 Downregulation Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Promotes Bcl2->Cytochrome_c Inhibits Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PCA-induced ROS signaling pathway leading to apoptosis.

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of this compound and its derivatives have been quantified in various cancer cell lines. The following tables summarize key findings from the literature.

Table 1: IC50 Values of this compound and its Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Exposure Time (h)Reference
This compoundDU145 (Prostate)19.524[2]
This compoundDU145 (Prostate)12.548[2]
(E)-N′-(2-hydroxy-4-(2-(piperidine-1-yl) ethoxy) benzyl) phenazine-1-carbonyl hydrazide (3d)HeLa (Cervical)5.5 ± 1.324[4]
(E)-N′-(2-hydroxy-4-(2-(piperidine-1-yl) ethoxy) benzyl) phenazine-1-carbonyl hydrazide (3d)A549 (Lung)2.8 ± 1.5324[4]
Phenazine Cation (2²⁺)A2780 (Ovarian)1948[5]
Phenazine Cation (2²⁺)A2780CIS (Cisplatin-resistant Ovarian)2648[5]
Phenazine Cation (2²⁺)T24 (Bladder)1848[5]
Phenazine Cation (2²⁺)MCF7 (Breast)1548[5]

Table 2: Quantitative Effects of this compound on ROS Production and Apoptosis

Cell LinePCA ConcentrationParameterFold Change / PercentageReference
Phellinus noxius (Fungus)5-20 µg/mLIntracellular ROSSignificant increase in fluorescence[6]
DU145 (Prostate)50 µMApoptotic CellsTime-dependent increase in dual-stained cells[1][3]
A549 (Lung) & MDA-MB-231 (Breast)Not specifiedROS ProductionIncreased[7]
L929 (Fibrosarcoma)20 µMBax/Bcl-2 RatioTime-dependent increase[8]
L929 (Fibrosarcoma)20 µMCytosolic Cytochrome cRemarkable increase after 12h[8]

Note: Quantitative data for PCA-induced ROS fold change and specific percentages of apoptosis in various cancer cell lines are not extensively available in the public domain and represent an area for further research.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate PCA-induced ROS and apoptosis.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the use of the cell-permeable probe DCFH-DA to quantify intracellular ROS levels.

DCFH_DA_Workflow Start Start: Seed Cells Treatment Treat cells with PCA (and controls) Start->Treatment Incubate_PCA Incubate for desired time Treatment->Incubate_PCA Wash1 Wash cells with PBS Incubate_PCA->Wash1 Load_DCFH Load cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) Wash1->Load_DCFH Incubate_DCFH Incubate at 37°C for 30 min Load_DCFH->Incubate_DCFH Wash2 Wash cells with PBS Incubate_DCFH->Wash2 Analysis Analyze fluorescence Wash2->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy Plate_Reader Plate Reader (Ex/Em: ~485/530 nm) Analysis->Plate_Reader Flow_Cytometry Flow Cytometry Analysis->Flow_Cytometry End End

Caption: Experimental workflow for intracellular ROS measurement using DCFH-DA.

Protocol:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis, chamber slides for microscopy, or 6-well plates for flow cytometry) and allow them to adhere overnight.

  • PCA Treatment: Treat cells with various concentrations of PCA. Include a vehicle control (e.g., DMSO) and a positive control for ROS induction (e.g., H₂O₂).

  • Incubation: Incubate the cells for the desired time period (e.g., 1, 3, 6, 12, 24 hours).

  • Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).

  • DCFH-DA Loading: Add DCFH-DA solution (typically 5-10 µM in serum-free medium) to the cells and incubate for 30 minutes at 37°C in the dark.

  • Final Wash: Wash the cells twice with PBS to remove excess probe.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope with appropriate filters for FITC/GFP.

    • Plate Reader: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with PCA at various concentrations for the desired duration. Include appropriate controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using Rhodamine 123

Rhodamine 123 is a cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner. A decrease in ΔΨm results in reduced Rhodamine 123 fluorescence.

Protocol:

  • Cell Treatment: Treat cells with PCA as described previously. A positive control for mitochondrial depolarization, such as CCCP, should be included.

  • Rhodamine 123 Staining:

    • After treatment, wash the cells with pre-warmed PBS.

    • Add Rhodamine 123 staining solution (typically 1-5 µg/mL in serum-free medium) and incubate for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove the dye that has not accumulated in the mitochondria.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. A decrease in fluorescence intensity indicates mitochondrial membrane depolarization.

    • Flow Cytometry: Harvest and resuspend the cells in PBS and analyze using a flow cytometer.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol outlines the general steps for detecting key proteins in the PCA-induced apoptotic pathway.

Protocol:

  • Protein Extraction: After PCA treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. To separate cytosolic and mitochondrial fractions for cytochrome c analysis, use a specialized cell fractionation kit.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against JNK, phospho-JNK, Bax, Bcl-2, cytochrome c, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent, primarily through its ability to induce ROS-mediated apoptosis in target cells. The JNK signaling pathway and the mitochondrial intrinsic apoptotic pathway are central to its mechanism of action. This guide provides a comprehensive overview of the current understanding of PCA's effects and detailed protocols to facilitate further investigation.

Future research should focus on elucidating the precise upstream molecular targets of PCA-induced ROS, expanding the quantitative analysis of its effects across a broader range of cancer cell types, and exploring its potential in combination therapies to enhance its efficacy and overcome resistance mechanisms. A deeper understanding of the intricate interplay between PCA, ROS, and cellular signaling pathways will be crucial for the successful translation of this promising natural product into clinical applications.

References

The Ecological Significance of Phenazine-1-Carboxylic Acid in Soil Microbiomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazine-1-carboxylic acid (PCA) is a redox-active secondary metabolite produced by a variety of soil-dwelling bacteria, most notably fluorescent Pseudomonas spp. Its presence in the soil microbiome has profound ecological implications, influencing microbial community structure, nutrient cycling, and plant health. This technical guide provides an in-depth analysis of the biosynthesis, regulation, and multifaceted roles of PCA in the soil environment. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological pathways and experimental workflows associated with PCA research.

Introduction

This compound (PCA) is a pivotal molecule in the chemical ecology of soil environments. As a product of the shikimic acid pathway, PCA and its derivatives exhibit broad-spectrum antibiotic activity against a range of soilborne plant pathogens, including fungi, bacteria, and oomycetes.[1][2] Beyond its direct antimicrobial properties, PCA's redox activity allows it to function as a signaling molecule, a mediator of iron acquisition, and a key factor in biofilm formation.[3][4] Understanding the ecological significance of PCA is crucial for developing novel biocontrol strategies in agriculture and for exploring its potential in drug development. This guide serves as a comprehensive resource for researchers delving into the intricate world of PCA and its impact on soil microbiomes.

Biosynthesis and Regulation of this compound

The biosynthesis of PCA originates from the shikimic acid pathway, a common metabolic route in many microorganisms.[5] The core genetic machinery for PCA production is typically encoded by a conserved phz operon, often phzABCDEFG. In some bacteria, like Pseudomonas aeruginosa, there are two redundant and differentially regulated phz operons, phz1 and phz2, which contribute to PCA production in distinct environmental contexts such as planktonic growth and biofilm formation.[6][7]

The regulation of PCA biosynthesis is tightly controlled, primarily through quorum sensing (QS) systems.[8][9] As the bacterial population density increases, the accumulation of QS signal molecules, such as acyl-homoserine lactones (AHLs), triggers a signaling cascade that upregulates the expression of the phz operon, leading to PCA production. This cell-density-dependent regulation ensures that PCA is produced in sufficient quantities to be ecologically effective.

Signaling Pathway for PCA Biosynthesis

The following diagram illustrates the generalized quorum sensing-mediated regulation of the phz operon leading to the biosynthesis of this compound.

PCA_Biosynthesis_Pathway cluster_cell Bacterial Cell QS_Signal Quorum Sensing Signal (e.g., AHL) QS_Receptor QS Receptor (e.g., LuxR-type) QS_Signal->QS_Receptor Binds QS_Complex QS Signal-Receptor Complex phz_operon phz Operon (phzABCDEFG) QS_Complex->phz_operon Activates Transcription Phz_Enzymes Phz Enzymes phz_operon->Phz_Enzymes Translation PCA Phenazine-1-Carboxylic Acid (PCA) Shikimic_Acid_Pathway Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid_Pathway->Chorismic_Acid Chorismic_Acid->PCA Catalyzed by Phz Enzymes PCA->Extracellular_PCA Secretion Extracellular_QS->QS_Signal Uptake

Quorum sensing regulation of PCA biosynthesis.

Ecological Roles of this compound

PCA exerts a significant influence on the soil microbiome through various mechanisms, which are summarized below.

Antimicrobial Activity

PCA is a potent antimicrobial agent with a broad spectrum of activity against pathogenic fungi and bacteria. This inhibitory action is a key mechanism for the biological control of plant diseases.

Table 1: Antimicrobial Activity of this compound

Target OrganismPCA ConcentrationEffectReference
Fusarium oxysporum f. sp. cubense TR489.63 mg/LEC50 for mycelial growth inhibition[7]
Fusarium oxysporum f. sp. cubense TR4400.00 mg/L82.32% inhibition of mycelial growth[7]
Fusarium oxysporum f. sp. ciceriNot specified (produced by Pseudomonas fluorescens PF5)77.92% inhibition of mycelial growth[10]
Botrytis cinereaNot specifiedInhibition of mycelial growth[11]
Biofilm Formation

PCA plays a crucial role in the development of bacterial biofilms. It can facilitate biofilm formation by promoting the acquisition of ferrous iron, which is essential for bacterial growth and the structural integrity of the biofilm matrix.[3][12]

Iron Acquisition and Nutrient Cycling

In many soil environments, iron is present in its insoluble ferric (Fe3+) form, limiting its availability to microorganisms and plants. PCA can act as a reducing agent, converting ferric iron to the more soluble ferrous (Fe2+) form, thereby increasing its bioavailability.[4][13][14] This redox activity not only benefits the PCA-producing bacteria but can also influence the broader microbial community and plant iron nutrition.

Table 2: Effect of PCA on Iron Availability in the Rhizosphere

Iron FractionTreatmentPercentage IncreaseReference
Dithionite-extractable FeInoculation with PCA-producing Pseudomonas synxantha 2-79~10%[4][13][14]
Poorly crystalline FeInoculation with PCA-producing Pseudomonas synxantha 2-7930-40%[4][13][14]
Plant-Microbe Interactions

The production of PCA in the rhizosphere, the soil region directly influenced by plant roots, can have significant impacts on plant health and growth. By suppressing soilborne pathogens and enhancing nutrient availability, PCA-producing bacteria can act as plant growth-promoting rhizobacteria (PGPR).

Table 3: Concentration of PCA in the Wheat Rhizosphere

EnvironmentPCA ConcentrationCorrelationReference
Dryland wheat fieldsUp to nanomolar concentrationsDirect relationship with the population density of Phz+ pseudomonads[3][6][8][15]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of PCA.

Quantification of PCA from Soil Samples

Objective: To extract and quantify the concentration of PCA from rhizosphere soil.

Methodology:

  • Sample Collection: Collect rhizosphere soil samples, which consist of soil adhering to plant roots.

  • Extraction:

    • Homogenize the soil sample.

    • Extract PCA from a known weight of soil using an organic solvent such as acetonitrile or methanol.[16]

    • The extraction can be enhanced by sonication.[16]

    • Centrifuge the mixture to pellet the soil particles and collect the supernatant.

  • Purification and Concentration (Optional): For samples with low PCA concentrations, a solid-phase extraction (SPE) step can be used to clean up the extract and concentrate the PCA.[17]

  • Quantification:

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or mass spectrometry (MS) detector.[17][18]

    • Separate PCA from other compounds on a suitable HPLC column (e.g., C18).

    • Quantify the PCA concentration by comparing the peak area to a standard curve generated with known concentrations of pure PCA.

Analysis of Soil Microbial Community Structure

Objective: To assess the impact of PCA on the composition of the soil microbial community.

Methodology:

  • Experimental Setup: Treat soil microcosms with a known concentration of PCA or inoculate with a PCA-producing bacterial strain and a corresponding PCA-deficient mutant as a control.

  • Soil DNA Extraction: After a defined incubation period, extract total DNA from the soil samples using a commercially available soil DNA extraction kit.[12]

  • 16S rRNA Gene Amplicon Sequencing:

    • Amplify a variable region of the 16S rRNA gene (for bacteria) or the ITS region (for fungi) from the extracted DNA using universal primers.

    • Sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina).

  • Bioinformatic Analysis:

    • Process the sequencing data to remove low-quality reads and chimeras.

    • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to the OTUs/ASVs.

    • Perform statistical analyses (e.g., Principal Component Analysis (PCA), diversity indices) to compare the microbial community composition between different treatments.[19][20]

Experimental Workflow for Studying PCA Effects on Plant Growth

The following diagram illustrates a typical experimental workflow to investigate the impact of PCA-producing rhizobacteria on plant growth and health.

Plant_Growth_Experiment_Workflow start Start strain_selection Strain Selection: - Wild-type PCA-producing strain - Isogenic PCA-deficient mutant - Uninoculated control start->strain_selection pot_experiment Pot Experiment Setup: - Sterilized soil - Surface-sterilized seeds - Inoculation with selected strains strain_selection->pot_experiment growth_period Plant Growth Period (Controlled Environment) pot_experiment->growth_period data_collection Data Collection growth_period->data_collection plant_biomass Plant Biomass Measurement: - Shoot and root dry weight - Plant height data_collection->plant_biomass disease_assay Disease Severity Assay (if pathogen is introduced) data_collection->disease_assay rhizosphere_analysis Rhizosphere Analysis: - PCA quantification - Microbial community analysis data_collection->rhizosphere_analysis end End plant_biomass->end disease_assay->end rhizosphere_analysis->end

Workflow for assessing PCA's impact on plants.

Conclusion

This compound is a molecule of immense ecological importance in soil microbiomes. Its functions as an antimicrobial agent, a facilitator of biofilm formation, and a mediator of nutrient cycling highlight its central role in shaping microbial communities and influencing plant-microbe interactions. For researchers in agricultural science and drug development, a thorough understanding of PCA's biosynthesis, regulation, and ecological roles is paramount. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into harnessing the potential of PCA for sustainable agriculture and novel therapeutic applications. The continued exploration of this fascinating molecule promises to unlock new strategies for managing microbial ecosystems and improving environmental and human health.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Phenazine-1-Carboxylic Acid from Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of Phenazine-1-carboxylic acid (PCA), a secondary metabolite with broad-spectrum antibiotic properties, from bacterial cultures. The methodologies outlined are compiled from established scientific literature and are intended to guide researchers in obtaining high-purity PCA for various applications, including drug development and agricultural biotechnology.

Introduction

This compound (PCA) is a naturally occurring phenazine compound produced by a variety of bacteria, most notably of the Pseudomonas genus. It exhibits significant antimicrobial activity against a wide range of fungal and bacterial pathogens. This has led to its investigation as a potential biopesticide and as a scaffold for the development of new pharmaceutical agents. The effective isolation and purification of PCA from bacterial fermentation broths are crucial steps for its characterization and subsequent use.

Principle

The protocol is based on the principle of solvent extraction to isolate PCA from the aqueous culture medium, followed by chromatographic techniques to purify the compound from other metabolites and impurities. The acidic nature of PCA allows for its selective extraction and subsequent purification.

Experimental Workflow

The overall workflow for the extraction and purification of PCA from bacterial culture is depicted below.

Extraction_Purification_Workflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Bacterial_Culture Inoculation and Growth of PCA-producing Bacteria Centrifugation Centrifugation to remove bacterial cells Bacterial_Culture->Centrifugation Harvesting Acidification Acidification of Supernatant Centrifugation->Acidification Cell-free supernatant Solvent_Extraction Liquid-Liquid Extraction with Organic Solvent Acidification->Solvent_Extraction Evaporation Evaporation of Organic Solvent Solvent_Extraction->Evaporation PCA-rich organic phase Column_Chromatography Silica Gel Column Chromatography Evaporation->Column_Chromatography Crude Extract TLC Thin Layer Chromatography (TLC) Column_Chromatography->TLC Fraction Collection HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC Semi-purified Fractions Crystallization Crystallization HPLC->Crystallization Highly Purified Fractions Analysis Purity and Identity Confirmation (LC-MS, NMR) Crystallization->Analysis Pure PCA Crystals

Caption: Workflow for PCA Extraction and Purification.

Materials and Reagents

Material/ReagentGrade
Bacterial Culture Medium (e.g., King's B, PDB)Microbiological
PCA-producing bacterial straine.g., Pseudomonas aeruginosa, P. chlororaphis
Hydrochloric Acid (HCl)Analytical
Ethyl AcetateHPLC Grade
ChloroformHPLC Grade
MethanolHPLC Grade
AcetonitrileHPLC Grade
Sodium Sulfate (Na₂SO₄), anhydrousAnalytical
Silica Gel (for column chromatography)60-120 mesh
TLC Plates (Silica gel 60 F₂₅₄)Analytical
WaterDeionized

Equipment

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

  • Chromatography columns

  • TLC developing tank

  • UV lamp (254 nm and 365 nm)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Experimental Protocols

Bacterial Cultivation
  • Prepare the appropriate culture medium (e.g., King's B medium for Pseudomonas species).

  • Inoculate the medium with a fresh culture of the PCA-producing bacterial strain.

  • Incubate the culture at the optimal temperature (e.g., 28-37°C) with shaking (e.g., 200 rpm) for 48-72 hours, or until the production of the characteristic yellow PCA pigment is observed.

Extraction of Crude PCA
  • Harvest the bacterial culture by centrifugation at 8,000 x g for 15 minutes to pellet the bacterial cells.

  • Carefully decant the supernatant into a clean flask.

  • Acidify the cell-free supernatant to a pH of approximately 2.0 using 6 M HCl. This protonates the carboxylic acid group of PCA, making it more soluble in organic solvents.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the acidified supernatant in a separatory funnel.

  • Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

  • Allow the layers to separate and collect the upper organic phase, which now contains the PCA.

  • Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize the yield.

  • Combine all the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.

  • Filter off the sodium sulfate and concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C to obtain the crude PCA extract.

Purification of PCA
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Dissolve the crude PCA extract in a minimal amount of the elution solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity. A common gradient is chloroform:methanol or ethyl acetate:hexane.

  • Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).

  • Spot the collected fractions onto a TLC plate.

  • Develop the TLC plate in a suitable solvent system, such as ethyl acetate:chloroform (5:5, v/v).[1]

  • Visualize the separated compounds under a UV lamp. PCA typically appears as a distinct yellow spot.

  • Pool the fractions containing pure PCA based on the TLC analysis.

For higher purity, the semi-purified PCA can be subjected to preparative or semi-preparative HPLC.

  • Dissolve the pooled fractions in the mobile phase.

  • Inject the sample into an HPLC system equipped with a C18 column.

  • Elute with a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid.[2]

  • Monitor the elution at a wavelength of 254 nm or 365 nm.[3]

  • Collect the peak corresponding to PCA.

  • Evaporate the solvent from the purified PCA fractions.

  • Dissolve the residue in a minimal amount of a suitable hot solvent (e.g., a mixture of acetonitrile and ethanol).[4]

  • Allow the solution to cool slowly to room temperature, then at 4°C to promote the formation of crystals.

  • Collect the yellow, needle-like crystals of PCA by filtration.[5]

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Data Presentation

Table 1: Quantitative Data on PCA Production and Extraction

Bacterial StrainCulture MediumIncubation Time (h)PCA Yield (mg/L)Extraction SolventReference
Pseudomonas chlororaphis Lzh-T5--230Ethyl Acetate[6][7]
Pseudomonas chlororaphis GP72-ANOME Medium-440.2Ethyl Acetate[8]
Pseudomonas putida (isolate 103)YM Media-40 µg/ml-[1]
Truncatella angustataPotato Dextrose Broth-6.0 mg from 5 LEthyl Acetate[9]

Table 2: Chromatographic Conditions for PCA Purification

TechniqueStationary PhaseMobile PhaseDetectionReference
TLCSilica GelEthyl acetate : Chloroform (5:5, v/v)UV (254 nm)[1]
Column ChromatographySilica GelChloroform/Isopropanol (9/1 to 7/3, v/v)-[9]
HPLCC18 reversed-phaseAcetonitrile and 0.1% formic acid (60:40, v/v)UV (254 nm)[2]
HPLCC18 reversed-phaseAcetonitrile and water with trifluoroacetic acidUV (252 nm and 365 nm)[3][10]

Identity and Purity Confirmation

The identity and purity of the final PCA product should be confirmed using analytical techniques such as:

  • LC-MS: To confirm the molecular weight (m/z of the protonated molecular ion of PCA is 225).[3]

  • NMR Spectroscopy: To elucidate the chemical structure.

  • UV-Vis Spectroscopy: PCA in methanol exhibits characteristic absorption peaks at approximately 252 nm and 365 nm.[3]

Troubleshooting

ProblemPossible CauseSolution
Low PCA yieldSuboptimal culture conditionsOptimize medium composition, pH, temperature, and aeration.
Inefficient extractionEnsure proper acidification of the supernatant before extraction. Use a sufficient volume of extraction solvent and repeat the extraction multiple times.
Poor separation in chromatographyInappropriate solvent systemPerform a systematic solvent screen using TLC to find the optimal mobile phase for separation.
Overloading of the columnDo not exceed the loading capacity of the chromatography column.
Difficulty in crystallizationImpurities in the sampleFurther purify the sample using preparative HPLC.
Inappropriate crystallization solventScreen a variety of solvents or solvent mixtures for crystallization.

Conclusion

This protocol provides a comprehensive guide for the extraction and purification of this compound from bacterial cultures. By following these detailed steps, researchers can reliably obtain pure PCA for a variety of scientific investigations. The provided quantitative data and troubleshooting guide will further aid in optimizing the process for specific laboratory settings and bacterial strains.

References

Application Note: Rapid Analysis of Phenazine-1-Carboxylic Acid by Capillary Zone Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a rapid and reliable capillary zone electrophoresis (CZE) method for the quantitative analysis of Phenazine-1-carboxylic acid (PCA), a secondary metabolite with significant antibiotic properties. This method is particularly useful for monitoring PCA production in bacterial fermentation cultures, such as those of Pseudomonas chlororaphis. The described protocol allows for the separation and quantification of PCA in under 2 minutes, offering a high-throughput solution for research, process monitoring, and quality control in drug development.

Introduction

This compound (PCA) is a naturally occurring phenazine compound produced by various bacteria, notably of the Pseudomonas genus.[1][2] It exhibits broad-spectrum antibiotic activity, making it a compound of interest for pharmaceutical and agricultural applications.[3][4] Rapid and accurate quantification of PCA is crucial for optimizing fermentation processes, ensuring product quality, and conducting research into its biological activities. Capillary zone electrophoresis (CZE) offers a powerful analytical technique for this purpose, providing high separation efficiency, short analysis times, and minimal solvent consumption.[5] This document provides a detailed protocol for the CZE analysis of PCA, validated for its linearity, precision, and sensitivity.[1][2]

Experimental Protocols

Instrumentation and Reagents
  • Capillary Electrophoresis System: Equipped with a UV detector.

  • Fused-Silica Capillary: 49 cm total length (40 cm effective length) x 75 µm I.D. x 375 µm O.D.[1][2]

  • Reagents: Sodium phosphate (for buffer preparation), this compound (PCA) standard, Phenazine (PHZ) as an internal standard (optional), Methanol, Ethyl Acetate.

Standard and Sample Preparation

Standard Solution Preparation:

  • Prepare a stock solution of PCA in methanol.

  • Perform serial dilutions of the stock solution with the running buffer to create a series of calibration standards (e.g., 10 to 250 µg/mL).[1][2]

  • If using an internal standard, add a constant concentration of Phenazine (PHZ) to each standard.

Sample Preparation (from Fermentation Broth):

  • Centrifuge the bacterial culture to pellet the cells.

  • Extract the supernatant with an equal volume of ethyl acetate.[1]

  • Evaporate the ethyl acetate layer to dryness under vacuum.[1]

  • Reconstitute the dried extract in a known volume of methanol.[1]

  • Dilute the reconstituted sample with the running buffer to fall within the linear range of the assay.

CZE Method Parameters

A validated method for the rapid analysis of PCA utilizes the following parameters:[1][2]

  • Running Buffer: 10 mM phosphate buffer, pH 7.3.[1][2]

  • Applied Voltage: 25 kV.[1][2]

  • Capillary Temperature: 25 °C (air-cooling).[1][2]

  • Injection: 13 mbar for 10 seconds (pressure injection).[1][2]

  • Detection: UV detection at 248 nm.[6]

Quantitative Data Summary

The performance of the described CZE method for the analysis of this compound is summarized in the table below.[1][2]

ParameterThis compound (PCA)
Linear Range10 - 250 µg/mL
Correlation Coefficient (r)0.9993
Limit of Detection (LOD)0.38 µg/mL
Limit of Quantitation (LOQ)1.28 µg/mL
Migration Time< 2 minutes

Experimental Workflow

The following diagram illustrates the logical workflow for the rapid analysis of this compound using Capillary Zone Electrophoresis.

CZE_Workflow cluster_prep Sample & Standard Preparation cluster_analysis CZE Analysis cluster_data Data Processing A Bacterial Culture B Centrifugation A->B C Supernatant Extraction (Ethyl Acetate) B->C D Evaporation & Reconstitution (Methanol) C->D G Sample Injection (13 mbar, 10s) D->G E PCA Standard Stock F Serial Dilution E->F F->G H CZE Separation (25 kV, 10mM Phosphate Buffer pH 7.3) G->H I UV Detection (248 nm) H->I J Electropherogram Generation I->J K Peak Integration & Analysis J->K L Quantification using Calibration Curve K->L

Caption: Workflow for PCA analysis by CZE.

Signaling Pathway Diagram

While this application note focuses on an analytical method and not a biological signaling pathway, a logical relationship diagram illustrating the factors influencing the CZE separation is provided below.

CZE_Separation_Factors cluster_instrument Instrumental Parameters cluster_buffer Buffer Conditions Analyte This compound (PCA) Factors Key Separation Factors Analyte->Factors Voltage Applied Voltage (25 kV) Factors->Voltage Temperature Capillary Temperature (25 °C) Factors->Temperature Capillary Capillary Dimensions (49 cm x 75 µm) Factors->Capillary Buffer_pH Buffer pH (7.3) Factors->Buffer_pH Buffer_Conc Buffer Concentration (10 mM Phosphate) Factors->Buffer_Conc Outcome Rapid & Efficient Separation Voltage->Outcome Temperature->Outcome Capillary->Outcome Buffer_pH->Outcome Buffer_Conc->Outcome

Caption: Factors influencing CZE separation of PCA.

References

Application Notes and Protocols for Site-Directed Mutagenesis of phz Genes to Study Phenazine-1-Carboxylic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and manipulating the biosynthesis of Phenazine-1-carboxylic acid (PCA) in Pseudomonas species through site-directed mutagenesis of the phz gene cluster. The protocols outlined below offer detailed methodologies for targeted genetic modification and subsequent quantitative analysis of PCA production, facilitating research into novel antibiotic development and microbial engineering.

Introduction to this compound Biosynthesis

This compound (PCA) is a broad-spectrum antibiotic produced by several species of fluorescent Pseudomonas.[1][2] It plays a crucial role in the biological control of plant pathogens. The biosynthesis of PCA is orchestrated by the phz operon, which typically consists of seven core genes: phzABCDEFG.[1][2] These genes encode the enzymes responsible for converting chorismic acid, a key intermediate of the shikimic acid pathway, into PCA.[3] Understanding the specific role of each phz gene is essential for manipulating the biosynthetic pathway to enhance PCA yield or to generate novel phenazine derivatives. Site-directed mutagenesis is a powerful tool for elucidating the function of these genes by creating precise genetic modifications and observing the resulting impact on PCA production.

The Role of phz Genes in PCA Biosynthesis

The biosynthesis of PCA from chorismic acid is a multi-step enzymatic process. The core phz gene cluster, phzABCDEFG, is highly conserved among phenazine-producing Pseudomonas species.[4][5] The general functions of the proteins encoded by these genes have been elucidated through genetic and biochemical studies.

  • PhzE : Catalyzes the conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC).[3][6] This is a key initial step in the phenazine biosynthetic pathway.

  • PhzD : Hydrolyzes ADIC to produce trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).[3]

  • PhzF : Isomerizes DHHA to yield a reactive aminoketone intermediate.[1][4][7][8][9] This is a crucial rearrangement step.

  • PhzA/PhzB : These homologous proteins are involved in the condensation of two molecules of the aminoketone intermediate to form the tricyclic phenazine scaffold.[9][10] PhzB appears to be the primary catalyst for this reaction. The precise role of PhzA is still under investigation, but it may act as a "shunt switch" in the biosynthesis of phenazine-1,6-dicarboxylic acid (PDC) and is thought to stabilize the biosynthetic complex.[1][8][11]

  • PhzG : A flavin-dependent oxidase that is believed to catalyze the final oxidation and aromatization steps to produce PCA.[1][12]

Quantitative Effects of phz Gene Mutagenesis on PCA Production

Site-directed mutagenesis of individual phz genes has a profound and differential impact on PCA biosynthesis. The following table summarizes the observed effects on PCA production in various Pseudomonas mutants. It is important to note that the quantitative data presented is compiled from different studies and experimental conditions may vary.

Gene MutatedPseudomonas SpeciesEffect on PCA ProductionReference
phzAP. chlororaphis HT66Accumulation of Phenazine-1,6-dicarboxylic acid (PDC) instead of PCA.[8][11]
phzCP. fluorescens 2-79Complete deficiency in PCA biosynthesis.[1][2]
phzDP. fluorescens 2-79Complete deficiency in PCA biosynthesis.[1][2]
phzEP. fluorescens 2-79Complete deficiency in PCA biosynthesis.[1][2]
phzFP. fluorescens 2-79Not recoverable, suggesting it is essential for PCA biosynthesis.[1][2]
phzGP. fluorescens 2-79PCA production reduced to ~1.3% of wild-type levels.[1][2]
phz1 operonP. aeruginosa PA14Significant reduction in PCA production in planktonic cultures.[13]
phz2 operonP. aeruginosa PA14Significant reduction in PCA production in planktonic cultures, with a greater contribution than phz1.[13]

Visualizing the PCA Biosynthesis Pathway and Experimental Workflow

To better understand the logical flow of the PCA biosynthesis pathway and the experimental procedures for its study, the following diagrams have been generated using the Graphviz DOT language.

PCA_Biosynthesis_Pathway cluster_shikimate Shikimic Acid Pathway cluster_phz_pathway Phenazine Biosynthesis Pathway Chorismic Acid Chorismic Acid ADIC ADIC Chorismic Acid->ADIC PhzE DHHA DHHA ADIC->DHHA PhzD Aminoketone Intermediate Aminoketone Intermediate DHHA->Aminoketone Intermediate PhzF Tricyclic Precursor Tricyclic Precursor Aminoketone Intermediate->Tricyclic Precursor PhzA/PhzB PCA PCA Tricyclic Precursor->PCA PhzG

Caption: The enzymatic conversion of chorismic acid to this compound (PCA) by the Phz enzymes.

Site_Directed_Mutagenesis_Workflow cluster_plasmid_construction 1. Suicide Vector Construction cluster_conjugation_recombination 2. Gene Replacement in Pseudomonas cluster_analysis 3. Analysis of Mutants Design Primers Design Primers Amplify Upstream & Downstream Flanking Regions of Target phz Gene Amplify Upstream & Downstream Flanking Regions of Target phz Gene Design Primers->Amplify Upstream & Downstream Flanking Regions of Target phz Gene Clone into Suicide Vector (e.g., pEX18Tc) Clone into Suicide Vector (e.g., pEX18Tc) Amplify Upstream & Downstream Flanking Regions of Target phz Gene->Clone into Suicide Vector (e.g., pEX18Tc) Transform into E. coli (e.g., S17-1) Transform into E. coli (e.g., S17-1) Clone into Suicide Vector (e.g., pEX18Tc)->Transform into E. coli (e.g., S17-1) E. coli Donor Strain E. coli Donor Strain Biparental Mating with Pseudomonas Recipient Biparental Mating with Pseudomonas Recipient E. coli Donor Strain->Biparental Mating with Pseudomonas Recipient First Crossover (Integration of Suicide Vector) First Crossover (Integration of Suicide Vector) Biparental Mating with Pseudomonas Recipient->First Crossover (Integration of Suicide Vector) Select for Single Crossover Events (Antibiotic Resistance) Select for Single Crossover Events (Antibiotic Resistance) First Crossover (Integration of Suicide Vector)->Select for Single Crossover Events (Antibiotic Resistance) Second Crossover (Excision of Vector) Second Crossover (Excision of Vector) Select for Single Crossover Events (Antibiotic Resistance)->Second Crossover (Excision of Vector) Counter-selection for Double Crossover Events (e.g., Sucrose Sensitivity) Counter-selection for Double Crossover Events (e.g., Sucrose Sensitivity) Second Crossover (Excision of Vector)->Counter-selection for Double Crossover Events (e.g., Sucrose Sensitivity) Verify Gene Deletion/Mutation by PCR and Sequencing Verify Gene Deletion/Mutation by PCR and Sequencing Cultivate Mutant and Wild-Type Strains Cultivate Mutant and Wild-Type Strains Verify Gene Deletion/Mutation by PCR and Sequencing->Cultivate Mutant and Wild-Type Strains Extract Phenazines from Culture Supernatant Extract Phenazines from Culture Supernatant Cultivate Mutant and Wild-Type Strains->Extract Phenazines from Culture Supernatant Quantify PCA Production by HPLC Quantify PCA Production by HPLC Extract Phenazines from Culture Supernatant->Quantify PCA Production by HPLC

Caption: Workflow for site-directed mutagenesis of phz genes in Pseudomonas.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of phz Genes in Pseudomonas using Two-Step Allelic Exchange

This protocol describes the generation of in-frame deletions of phz genes in Pseudomonas using a suicide vector-based homologous recombination strategy. The pEX18Tc vector is a suitable choice as it carries a tetracycline resistance marker for selection in E. coli and a sacB gene for counter-selection in Pseudomonas.

Materials:

  • Pseudomonas strain of interest (e.g., P. fluorescens, P. chlororaphis)

  • E. coli S17-1 (or other suitable donor strain for conjugation)

  • pEX18Tc suicide vector

  • High-fidelity DNA polymerase

  • Restriction enzymes and T4 DNA ligase

  • Primers for amplifying flanking regions of the target phz gene (see Primer Design section)

  • LB medium (for E. coli and Pseudomonas growth)

  • Tetracycline (for selection of pEX18Tc in E. coli)

  • Appropriate antibiotic for selection of the Pseudomonas recipient

  • Sucrose (for counter-selection)

  • Standard molecular biology reagents and equipment

Primer Design:

Design primers to amplify ~500-1000 bp regions flanking the upstream and downstream sequences of the target phz gene. Incorporate restriction sites into the primers to facilitate cloning into the pEX18Tc vector.

  • Example Primers for phzE knockout:

    • phzEf (forward): 5′-GAA GGC GCC AAC TTC GTY ATC AA-3′[14]

    • phzEr (reverse): 5′-GCC YTC GAT GAA GTA CTC GGT GTG-3′[14]

Procedure:

  • Construction of the Gene Replacement Vector: a. Amplify the upstream and downstream flanking regions of the target phz gene from Pseudomonas genomic DNA using the designed primers. b. Digest the amplified fragments and the pEX18Tc vector with the appropriate restriction enzymes. c. Ligate the upstream and downstream fragments into the digested pEX18Tc vector. This creates the gene replacement plasmid. d. Transform the ligation mixture into E. coli S17-1 and select for transformants on LB agar containing tetracycline. e. Verify the correct plasmid construction by restriction digestion and sequencing.

  • Biparental Mating and Homologous Recombination: a. Grow overnight cultures of the E. coli S17-1 donor strain (containing the gene replacement plasmid) and the recipient Pseudomonas strain. b. Mix the donor and recipient cultures in a 1:4 ratio, spot onto an LB agar plate, and incubate at 28°C for 12-24 hours to allow for conjugation. c. Resuspend the bacterial growth from the mating spot in sterile saline. d. Plate serial dilutions onto selective agar medium containing an antibiotic to select against the E. coli donor and the appropriate antibiotic to select for Pseudomonas single-crossover recombinants. e. Incubate the plates at 28°C until colonies appear.

  • Selection of Double-Crossover Mutants: a. Streak several single-crossover colonies onto LB agar plates without antibiotics and incubate at 28°C. b. Patch the resulting colonies onto LB agar plates and LB agar plates containing 5-10% sucrose. c. Incubate the plates at 28°C. Colonies that grow on the sucrose plates but not on the antibiotic plates are potential double-crossover mutants, as the excision of the vector backbone (containing the sacB gene) confers sucrose resistance.

  • Verification of Mutants: a. Confirm the desired gene deletion or modification in the sucrose-resistant colonies by PCR using primers that flank the mutated region. b. Sequence the PCR product to ensure the mutation is correct and in-frame.

Protocol 2: Extraction and Quantification of PCA by HPLC

This protocol details the extraction of PCA from bacterial culture supernatants and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Bacterial culture supernatants (from wild-type and mutant strains)

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or phosphate buffer (for mobile phase)

  • PCA standard

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm)

Procedure:

  • Sample Preparation and Extraction: a. Grow Pseudomonas strains in a suitable production medium (e.g., King's B medium) at 28°C with shaking for 48-72 hours. b. Centrifuge the cultures to pellet the cells and collect the supernatant. c. Acidify the supernatant to pH 2.0 with HCl. d. Extract the PCA from the acidified supernatant with an equal volume of ethyl acetate. Vortex vigorously and separate the phases by centrifugation. e. Collect the organic (upper) phase and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator. f. Re-dissolve the dried extract in a known volume of methanol or the initial mobile phase for HPLC analysis.

  • HPLC Analysis: a. Column: C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18, 5 µm, 4.6 mm × 150 mm).[10] b. Mobile Phase: A gradient of solvent A (water with 0.1% TFA) and solvent B (acetonitrile with 0.1% TFA).[15] c. Gradient Program:

    • 0-1 min: 100% A to 85% A / 15% B
    • 1-12 min: 85% A / 15% B to 42% A / 58% B
    • 12-13 min: 42% A / 58% B to 30% A / 70% B
    • 13-25 min: 30% A / 70% B to 15% A / 85% B
    • 25-26 min: 15% A / 85% B to 100% A
    • 26-29 min: Hold at 100% A (re-equilibration)[15] d. Flow Rate: 1.0 mL/min.[15] e. Detection Wavelength: 252 nm.[16] f. Injection Volume: 10-20 µL.

  • Quantification: a. Prepare a standard curve by injecting known concentrations of a pure PCA standard. b. Plot the peak area of the PCA standard against its concentration to generate a linear regression curve. c. Determine the concentration of PCA in the experimental samples by comparing their peak areas to the standard curve.

Conclusion

The methodologies and data presented in these application notes provide a robust framework for investigating the biosynthesis of PCA through the site-directed mutagenesis of phz genes. By systematically modifying the genetic blueprint of Pseudomonas and quantifying the resulting changes in metabolite production, researchers can gain deeper insights into the function of the phenazine biosynthetic pathway. This knowledge is invaluable for the rational design of microbial cell factories for the enhanced production of known antibiotics and the potential discovery of novel bioactive compounds.

References

Developing a fermentation protocol for large-scale production of Phenazine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of a robust fermentation process for the large-scale production of Phenazine-1-carboxylic acid (PCA), a potent broad-spectrum antibiotic and an important precursor for other bioactive phenazine compounds.

Introduction

This compound (PCA) is a naturally occurring heterocyclic nitrogenous compound produced by various bacteria, most notably of the Pseudomonas genus. It exhibits significant antimicrobial activity against a wide range of plant and human pathogens. The industrial-scale production of PCA through microbial fermentation is a cost-effective and environmentally friendly alternative to chemical synthesis, which often involves toxic reagents and low yields. This protocol focuses on the use of Pseudomonas species, particularly Pseudomonas chlororaphis, a non-pathogenic organism suitable for industrial applications, for the efficient production of PCA.

Microbial Strain Selection and Development

The selection of a high-producing microbial strain is paramount for successful large-scale fermentation. While Pseudomonas aeruginosa is a known PCA producer, its opportunistic pathogenic nature makes Pseudomonas chlororaphis a safer and more suitable choice for industrial production.[1][2]

Strain Improvement Strategies:

To maximize PCA yield, genetic engineering of the production strain is often necessary. Key strategies include:

  • Blocking competing pathways: Deletion of genes responsible for the synthesis of other secondary metabolites can redirect metabolic flux towards PCA production.

  • Overexpression of the PCA biosynthetic gene cluster: The phz operon (phzA-G) is responsible for the conversion of chorismic acid to PCA.[3][4][5] Overexpression of these genes can significantly enhance production.

  • Elimination of PCA conversion pathways: To prevent the conversion of PCA into other phenazine derivatives, genes such as phzO (converts PCA to 2-hydroxyphenazine), phzH (converts PCA to phenazine-1-carboxamide), and phzM/phzS (involved in pyocyanin synthesis from PCA) should be knocked out.[3][4][6]

  • Enhancing precursor supply: Engineering the shikimate pathway, which provides the precursor chorismic acid, can further boost PCA synthesis.[6]

Fermentation Protocol

This protocol outlines a fed-batch fermentation strategy, which has been shown to achieve high yields of PCA.[6][7][8]

Inoculum Preparation
  • Activation: Streak the cryopreserved P. chlororaphis strain onto a suitable agar medium (e.g., King's B agar) and incubate at 28-30°C for 24-48 hours.

  • Seed Culture: Inoculate a single colony into a flask containing a seed culture medium. Incubate at 28-30°C with shaking (200-250 rpm) for 18-24 hours until the optical density at 600 nm (OD600) reaches a desired value (e.g., 2.0-3.0).

Bioreactor Fermentation
  • Medium Preparation: Prepare the fermentation medium in a sterilized bioreactor. A cost-effective minimal medium is recommended for large-scale production.[1][2]

  • Inoculation: Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.1-0.2.

  • Fermentation Parameters:

    • Temperature: Maintain the temperature at 28-30°C.[9]

    • pH: Control the pH at 7.0. This can be achieved using an automated addition of acid (e.g., 2 M HCl) and base (e.g., 4 M NaOH).

    • Aeration and Agitation: Maintain dissolved oxygen (DO) levels above 20% saturation through a combination of agitation and aeration. A two-stage agitation strategy can be employed, with lower agitation in the initial growth phase and increased agitation during the production phase.[8]

  • Fed-Batch Strategy:

    • Initiate feeding of a concentrated carbon source solution (e.g., glycerol) when the initial carbon source is depleted, which can be monitored by an increase in DO.

    • A DO-stat feeding strategy can be employed, where the feed is added to maintain the DO at a setpoint (e.g., 20%).[8]

  • Monitoring: Regularly monitor cell growth (OD600), pH, DO, and PCA concentration throughout the fermentation.

Downstream Processing: PCA Extraction and Purification

  • Cell Removal: After fermentation, remove the microbial cells from the broth by centrifugation or microfiltration.

  • Acidification: Adjust the pH of the supernatant to 2.0 with a strong acid (e.g., HCl) to precipitate the PCA.

  • Solvent Extraction: Extract the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction to maximize recovery.[6]

  • Concentration: Evaporate the ethyl acetate under reduced pressure to obtain crude PCA.

  • Purification: For high-purity PCA, further purification can be achieved using column chromatography with macroporous adsorbent resins (e.g., HP-20) or silica gel chromatography.[10]

Quantitative Data Summary

The following tables summarize reported PCA yields from various studies, highlighting the impact of different production strategies.

Strain Fermentation Strategy Key Genetic Modifications Carbon Source Maximum PCA Titer (mg/L) Reference
Pseudomonas sp. M18GDO-stat fed-batchgacA inactivationGlucose2,597[8]
P. aeruginosa PA-IVFed-batchBlocked PCA conversion, enhanced efflux, overproduction of DAHP synthases, engineered chorismate-utilizing enzymes and phz promotersNot specified9,882[7]
P. chlororaphisOptimized minimal mediumWild-typeGlycerol1,073.5[1][2]
P. chlororaphis LDPCA-6Fed-batchRestored phzF, knocked out phzO, knocked out negative regulators, enhanced shikimate pathwayNot specified10,653.1[6]

Experimental Protocols

Quantification of this compound (PCA) by HPLC
  • Sample Preparation: Centrifuge the fermentation broth sample to remove cells. Dilute the supernatant with methanol as needed.

  • HPLC System: A standard HPLC system with a C18 column is suitable.

  • Mobile Phase: A typical mobile phase is a gradient of methanol and water (containing 0.1% formic acid).

  • Detection: Monitor the absorbance at a wavelength of 254 nm.

  • Quantification: Create a standard curve using pure PCA to quantify the concentration in the samples.

Visualizations

Signaling Pathways and Experimental Workflows

PCA_Biosynthesis_Pathway Chorismic_acid Chorismic Acid phz_operon phzABCDEFG (Core Biosynthetic Genes) Chorismic_acid->phz_operon Shikimate Pathway Precursor PCA This compound (PCA) phz_operon->PCA Biosynthesis phzMS phzM, phzS PCA->phzMS Conversion phzH phzH PCA->phzH Conversion phzS_mod phzS PCA->phzS_mod Conversion Pyocyanin Pyocyanin PCN Phenazine-1-carboxamide OH_PHZ 1-Hydroxyphenazine phzMS->Pyocyanin phzH->PCN phzS_mod->OH_PHZ

Caption: PCA Biosynthesis and Conversion Pathway.

Fermentation_Workflow Strain Strain Selection & Development Inoculum Inoculum Preparation Strain->Inoculum Fermentation Fed-Batch Fermentation in Bioreactor Inoculum->Fermentation Downstream Downstream Processing (Extraction & Purification) Fermentation->Downstream Analysis Analysis (HPLC) Downstream->Analysis Final Pure PCA Analysis->Final

References

Application Note: High-Throughput Identification and Quantification of Phenazine-1-carboxylic Acid (PCA) using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phenazine-1-carboxylic acid (PCA) is a crucial bioactive compound produced by various bacteria, exhibiting broad-spectrum antifungal and antibiotic properties. Its role in biocontrol and potential therapeutic applications necessitates a robust and sensitive analytical method for its identification and quantification. This application note presents a detailed protocol for the analysis of PCA using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. The described methodology, encompassing sample preparation, LC-MS parameters, and data analysis, is suitable for high-throughput screening and quantitative analysis of PCA in complex biological matrices.

Introduction

This compound (PCA) is a secondary metabolite belonging to the phenazine family of nitrogen-containing heterocyclic compounds. It is a well-known antimicrobial agent produced by several bacterial species, most notably from the genus Pseudomonas. The biological activity of PCA has garnered significant interest in agricultural and pharmaceutical research for its potential as a natural fungicide and antibiotic. Accurate and precise measurement of PCA is critical for understanding its biosynthesis, optimizing production in fermentation cultures, and evaluating its efficacy and pharmacokinetics in various applications.

LC-MS offers unparalleled advantages for the analysis of small molecules like PCA. Its ability to separate PCA from other matrix components followed by its specific detection based on its mass-to-charge ratio ensures reliable identification and quantification, even at low concentrations. This document provides a comprehensive guide for researchers to establish an LC-MS-based workflow for PCA analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical to remove interfering substances and enrich the analyte of interest. Two common and effective methods for extracting PCA from complex matrices such as bacterial culture broths are presented below: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

1.1. Liquid-Liquid Extraction (LLE)

This method is suitable for extracting PCA from aqueous samples like fermentation broths.

  • Acidification: Take 1 mL of the sample (e.g., bacterial culture supernatant) and acidify to a pH of 2.0 using 6 M HCl.[1] This step protonates the carboxylic acid group of PCA, making it more soluble in organic solvents.

  • Extraction: Add 3 volumes of ethyl acetate to the acidified sample. Vortex vigorously for 2-5 minutes to ensure thorough mixing and facilitate the transfer of PCA into the organic phase.[1][2][3][4][5]

  • Phase Separation: Centrifuge the mixture at 8,000 rpm for 5 minutes to separate the aqueous and organic layers.[1]

  • Collection: Carefully collect the upper organic layer containing the extracted PCA.

  • Drying: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen or in a fume hood.[1]

  • Reconstitution: Reconstitute the dried residue in 500 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS analysis.[6]

1.2. Solid-Phase Extraction (SPE)

SPE offers a more automated and potentially cleaner extraction compared to LLE.[7] A C18-based sorbent is recommended for PCA extraction.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[7]

  • Sample Loading: Load the acidified sample (pH 2.0) onto the conditioned SPE cartridge.[7]

  • Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other polar impurities.[7]

  • Elution: Elute the PCA from the cartridge with 1 mL of methanol.[7]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

LC-MS Method

The following parameters provide a starting point for the LC-MS analysis of PCA and should be optimized for the specific instrument used.

2.1. Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., Waters BEH C18, 1.7 µm, 2.1x100mm)[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Expected Retention Time Approximately 4.3 minutes[8]

2.2. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[9]
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 225.06[8][9]
Product Ion (m/z) for MRM To be determined by infusion of a PCA standard. A potential fragment is m/z 179, corresponding to the loss of COOH.
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow Rates To be optimized for the specific instrument

Data Presentation

Quantitative data for PCA analysis should be presented in a clear and organized manner. Below are examples of tables for summarizing calibration curve data and sample quantification results.

Table 1: Calibration Curve for PCA Quantification

Concentration (µg/mL)Peak Area
10Insert Value
25Insert Value
50Insert Value
100Insert Value
250Insert Value
Linear Range 10 - 250 µg/mL[10]
> 0.99
LOD 0.38 µg/mL[10]
LOQ 1.28 µg/mL[10]

Table 2: Quantification of PCA in Bacterial Culture Samples

Sample IDPeak AreaConcentration (µg/mL)Yield (mg/L)
ControlInsert ValueInsert ValueInsert Value
Sample 1Insert ValueInsert ValueInsert Value
Sample 2Insert ValueInsert ValueInsert Value
Sample 3Insert ValueInsert ValueInsert Value

Note: The yield of PCA in fermentation broth can reach up to 4,863 mg/L.[2]

Visualizations

Experimental Workflow for LC-MS Analysis of PCA

PCA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_lcms LC-MS Analysis start Sample (e.g., Fermentation Broth) acidify Acidify to pH 2.0 start->acidify lle_extract Extract with Ethyl Acetate acidify->lle_extract Option 1 spe_condition Condition C18 Cartridge acidify->spe_condition Option 2 lle_separate Centrifuge to Separate Phases lle_extract->lle_separate lle_collect Collect Organic Layer lle_separate->lle_collect dry Evaporate to Dryness lle_collect->dry spe_load Load Sample spe_condition->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute PCA spe_wash->spe_elute spe_elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS System reconstitute->inject lc_separation Chromatographic Separation (C18 Column) inject->lc_separation ms_detection Mass Spectrometric Detection (ESI+) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end Results data_analysis->end Final Report

Caption: Workflow for PCA identification and quantification.

Conclusion

The described LC-MS method provides a sensitive, specific, and reliable approach for the identification and quantification of this compound. The detailed protocols for sample preparation and LC-MS analysis can be readily adapted by researchers in various fields, including natural product discovery, agricultural science, and pharmaceutical development. The high-throughput nature of this methodology makes it particularly suitable for screening large numbers of samples, thereby accelerating research and development efforts related to this important bioactive compound.

References

Application Notes and Protocols: RNA-Seq Analysis of Fungal Response to Phenazine-1-Carboxylic Acid Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenazine-1-carboxylic acid (PCA) is a naturally occurring heterocyclic compound produced by various bacteria, notably Pseudomonas species. It exhibits broad-spectrum antifungal activity against a range of plant pathogenic fungi, making it a compound of significant interest for agricultural and pharmaceutical applications. Understanding the molecular mechanisms underlying its antifungal action is crucial for optimizing its use and developing new antifungal strategies. RNA-sequencing (RNA-seq) is a powerful tool to investigate the transcriptomic changes in fungi upon exposure to PCA, providing insights into the affected cellular pathways and identifying potential drug targets.

These application notes provide a summary of the effects of PCA on fungi, drawing from several studies. They also include detailed protocols for performing RNA-seq analysis to study these effects.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the antifungal activity of PCA and the global transcriptomic response of fungi to PCA treatment.

Table 1: Antifungal Activity of this compound (PCA) and Phenazine-1-carboxamide (PCN) against Various Fungi

CompoundFungal SpeciesEC50 (μg/mL)In vivo InhibitionReference
PCAPestalotiopsis kenyana2.3257% at 14 μg/mL[1][2][3]
PCAValsa mali-83% growth reduction at 0.08 mM[4]
PCAPhellinus noxius-Complete inhibition at >40 μg/mL[5][6]
PCNRhizoctonia solani AG1IA9.09-[7][8]

Table 2: Summary of RNA-Seq Analysis of Fungal Response to PCA/PCN Treatment

Fungal SpeciesCompoundDifferentially Expressed Genes (DEGs)Upregulated GenesDownregulated GenesReference
Pestalotiopsis kenyanaPCA361322361377[1][2]
Rhizoctonia solani AG1IAPCN511164347[7][8]

Key Affected Pathways and Cellular Processes

RNA-seq studies have revealed that PCA and its derivatives impact a multitude of cellular processes in fungi. The primary mechanisms of action appear to be the induction of oxidative stress and the disruption of cellular metabolism and integrity.

Key affected processes include:

  • Redox Processes: PCA treatment leads to an increase in reactive oxygen species (ROS) levels and affects the expression of genes involved in oxidation-reduction processes.[1][2][5]

  • Metabolic Pathways: Various metabolic pathways are significantly affected, including carbohydrate, fatty acid, and energy metabolism.[1][4][7]

  • Cell Membrane Damage: PCA can cause damage to the cell membrane, leading to altered permeability.[1][2]

  • Mitochondrial Dysfunction: A reduction in mitochondrial membrane potential has been observed, indicating mitochondrial dysfunction.[1][2][3]

  • ABC Transporters: Genes related to ATP-binding cassette (ABC) transporters are often differentially expressed, suggesting a role in detoxification.[7]

  • Glyoxylate Cycle: In Valsa mali, PCA treatment was shown to target the glyoxylate cycle, with a significant upregulation of isocitrate lyase and malate synthase genes.[4]

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the RNA-seq analysis of fungal response to PCA treatment.

Protocol 1: Fungal Culture and PCA Treatment
  • Fungal Strain and Culture Conditions:

    • Culture the desired fungal species (e.g., Pestalotiopsis kenyana) on Potato Dextrose Agar (PDA) plates at 25°C for 5-7 days.

    • Inoculate fungal mycelial plugs into 100 mL of Potato Dextrose Broth (PDB) in 250 mL flasks.

    • Incubate the liquid cultures at 25°C on a rotary shaker at 150 rpm for 3-5 days to obtain sufficient mycelial biomass.

  • PCA Treatment:

    • Prepare a stock solution of this compound (PCA) in a suitable solvent (e.g., DMSO).

    • Add PCA to the fungal liquid cultures to a final concentration equivalent to the EC50 value (e.g., 2.32 μg/mL for P. kenyana).

    • For the control group, add an equivalent volume of the solvent (e.g., DMSO) without PCA.

    • Incubate the treated and control cultures for a predetermined time (e.g., 24 hours) under the same conditions as above.

  • Mycelia Harvesting:

    • Harvest the mycelia by filtration through sterile cheesecloth.

    • Wash the mycelia twice with sterile distilled water to remove any remaining medium and PCA.

    • Quickly blot dry the mycelia, freeze them in liquid nitrogen, and store at -80°C until RNA extraction.

Protocol 2: RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction:

    • Grind the frozen mycelia to a fine powder in liquid nitrogen using a mortar and pestle.

    • Extract total RNA using a commercially available fungal RNA extraction kit (e.g., OMEGA Fungal RNA Kit) or a Trizol-based method, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess the RNA quality and quantity using a NanoDrop spectrophotometer and an Agilent 2100 Bioanalyzer. High-quality RNA should have a 260/280 ratio between 1.8 and 2.0 and an RNA Integrity Number (RIN) > 7.0.

  • RNA-Seq Library Preparation:

    • Enrich for mRNA from the total RNA using oligo(dT) magnetic beads.

    • Fragment the enriched mRNA into smaller pieces.

    • Synthesize first-strand cDNA using random hexamer primers and reverse transcriptase.

    • Synthesize second-strand cDNA using DNA Polymerase I and RNase H.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Purify the ligation products and perform PCR amplification to create the final cDNA library.

    • Assess the library quality and quantity using a Qubit fluorometer and an Agilent 2100 Bioanalyzer.

  • Sequencing:

    • Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads.

Protocol 3: Bioinformatics Analysis of RNA-Seq Data
  • Quality Control and Pre-processing:

    • Assess the quality of the raw sequencing reads using FastQC.

    • Trim adapter sequences and remove low-quality reads using tools like Trimmomatic or Cutadapt.

  • Read Mapping:

    • Align the clean reads to the fungal reference genome using a splice-aware aligner such as HISAT2 or STAR. If a reference genome is not available, perform de novo transcriptome assembly using tools like Trinity.[1]

  • Quantification of Gene Expression:

    • Count the number of reads mapped to each gene using tools like featureCounts or HTSeq-count.

  • Differential Gene Expression Analysis:

    • Perform differential expression analysis between the PCA-treated and control samples using packages like DESeq2 or edgeR in R.

    • Identify differentially expressed genes (DEGs) based on a significance threshold (e.g., p-value < 0.05) and a fold change cutoff (e.g., |log2(FoldChange)| > 1).[3]

  • Functional Annotation and Enrichment Analysis:

    • Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of DEGs using tools like DAVID, Metascape, or the clusterProfiler package in R to identify over-represented biological processes and pathways.

Visualizations

Signaling Pathways and Experimental Workflows

Fungal_Response_to_PCA cluster_PCA_Effect PCA Treatment cluster_Cellular_Targets Cellular Targets & Responses cluster_Downstream_Effects Downstream Effects PCA This compound (PCA) Cell_Membrane Cell Membrane PCA->Cell_Membrane Mitochondrion Mitochondrion PCA->Mitochondrion Metabolism Cellular Metabolism PCA->Metabolism Glyoxylate_Cycle Glyoxylate Cycle PCA->Glyoxylate_Cycle Gene_Expression_Changes Altered Gene Expression (e.g., ABC Transporters) PCA->Gene_Expression_Changes Membrane_Damage Membrane Damage Cell_Membrane->Membrane_Damage Mito_Dysfunction Mitochondrial Dysfunction Mitochondrion->Mito_Dysfunction Metabolic_Disruption Metabolic Disruption Metabolism->Metabolic_Disruption Glyoxylate_Cycle->Metabolic_Disruption Fungal_Growth_Inhibition Fungal Growth Inhibition Membrane_Damage->Fungal_Growth_Inhibition ROS_Increase Increased ROS ROS_Increase->Fungal_Growth_Inhibition Mito_Dysfunction->ROS_Increase Mito_Dysfunction->Fungal_Growth_Inhibition Metabolic_Disruption->Fungal_Growth_Inhibition Gene_Expression_Changes->Fungal_Growth_Inhibition

Caption: Overview of the proposed mechanism of PCA antifungal activity.

RNA_Seq_Workflow cluster_Experiment Experimental Phase cluster_Bioinformatics Bioinformatics Phase cluster_Output Analysis Output Fungal_Culture 1. Fungal Culture & PCA Treatment RNA_Extraction 2. Total RNA Extraction Fungal_Culture->RNA_Extraction Library_Prep 3. mRNA Library Preparation RNA_Extraction->Library_Prep Sequencing 4. High-Throughput Sequencing Library_Prep->Sequencing QC 5. Quality Control (FastQC, Trimmomatic) Sequencing->QC Mapping 6. Read Alignment (HISAT2/STAR) QC->Mapping Quantification 7. Expression Quantification (featureCounts) Mapping->Quantification DEG_Analysis 8. Differential Expression Analysis (DESeq2) Quantification->DEG_Analysis Functional_Analysis 9. Functional Enrichment (GO, KEGG) DEG_Analysis->Functional_Analysis DEG_List List of DEGs DEG_Analysis->DEG_List Enriched_Pathways Enriched Pathways Functional_Analysis->Enriched_Pathways

Caption: Experimental and bioinformatics workflow for RNA-seq analysis.

References

Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) Generation Influenced by Protocatechuic Acid (PCA)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protocatechuic acid (PCA) is a natural phenolic compound found abundantly in fruits, vegetables, and nuts.[1] It is recognized for its wide range of biological activities, with its antioxidant properties being of significant interest.[2][3] PCA can modulate intracellular levels of reactive oxygen species (ROS), which are highly reactive molecules and by-products of cellular metabolism.[3][4] While ROS are essential for various signaling pathways, their overproduction leads to oxidative stress, a condition implicated in numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[3][5]

PCA typically exhibits potent antioxidant effects, scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes, thereby reducing ROS levels.[2][3] However, like many polyphenols, its effect can be context-dependent, and understanding its precise impact on ROS generation is crucial for drug development and scientific research. These application notes provide detailed protocols for two common methods used to measure ROS levels in response to PCA treatment: the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay for total cellular ROS and the MitoSOX™ Red assay for mitochondrial superoxide.

Key Techniques for ROS Measurement

2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay

This is one of the most widely used methods for detecting total intracellular ROS.[6] The cell-permeable DCFH-DA is taken up by cells and deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH).[7][8] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[7][9]

MitoSOX™ Red Assay

This assay is specific for the detection of superoxide, a primary ROS, within the mitochondria.[10][11] MitoSOX™ Red is a cell-permeable cationic dye that selectively targets mitochondria.[12] It is oxidized by superoxide to a product that binds to mitochondrial nucleic acids, emitting a strong red fluorescence.[10][11] This specificity makes it an invaluable tool for studying the role of mitochondria in oxidative stress.

Data on PCA's Effect on ROS Levels

The following table summarizes quantitative data from studies investigating the effect of PCA on ROS levels in various cell types.

Cell LineInducer of Oxidative StressPCA ConcentrationAssay UsedObserved Effect on ROSReference
J774A.1 MacrophagesOxidized LDL (oxLDL)25 µMCM-H2DCFDAPrevented oxLDL-induced ROS overproduction[13]
Human Umbilical Vein Endothelial Cells (HUVEC)Baseline100 µmol/LDihydroethidium (DHE)Decreased basal ROS concentration[14]
Ovarian Granulosa Cells (PCOS model)Polycystic Ovary Syndrome (PCOS) conditionNot specifiedImmunofluorescenceRelieved ROS pressure compared to untreated PCOS cells[1]
Mouse Brain Microvascular Endothelial Cells (mBMECs)Interleukin-1β (IL-1β)1–100 nMDHEDose-dependently decreased IL-1β-stimulated ROS levels[15]

Experimental Protocols & Workflows

A generalized workflow for assessing the impact of PCA on cellular ROS levels is outlined below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Culture Adherent Cells in Multi-well Plate pca_prep 2. Prepare PCA Solutions (Varying Concentrations) treatment 3. Treat Cells with PCA (& Optional Stress Inducer) cell_culture->treatment incubation 4. Incubate for Defined Period treatment->incubation probe_loading 5. Load Cells with ROS-sensitive Probe incubation->probe_loading probe_incubation 6. Incubate with Probe probe_loading->probe_incubation wash 7. Wash Cells probe_incubation->wash measure 8. Measure Fluorescence (Microscopy or Plate Reader) wash->measure analyze 9. Quantify and Normalize Data measure->analyze

Caption: General experimental workflow for measuring PCA's effect on cellular ROS.
Protocol 1: DCFH-DA Assay for Total Intracellular ROS

This protocol is adapted for adherent cells cultured in a 24-well plate.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) powder

  • Dimethyl sulfoxide (DMSO)

  • Serum-free cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Protocatechuic Acid (PCA)

  • Optional: ROS inducer (e.g., H₂O₂, tert-butyl hydroperoxide)

Procedure:

  • Cell Seeding: Seed adherent cells in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Reagent Preparation:

    • DCFH-DA Stock Solution (10-20 mM): Dissolve DCFH-DA powder in high-quality DMSO.[7][8] Aliquot and store at -20°C, protected from light.

    • PCA Treatment Solutions: Prepare various concentrations of PCA in serum-free medium.

    • DCFH-DA Working Solution (10-25 µM): Immediately before use, dilute the stock solution in pre-warmed serum-free medium.[7][9] The optimal concentration may vary by cell type.

  • Cell Treatment:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the PCA treatment solutions to the respective wells. Include a vehicle control (medium with the same amount of solvent used for PCA) and a positive control (cells treated with a known ROS inducer).

    • Incubate for the desired treatment period (e.g., 1-24 hours) at 37°C.

  • Probe Loading:

    • Remove the treatment medium and wash the cells once with serum-free medium.

    • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[7]

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

    • Add 500 µL of PBS to each well.[7]

    • Immediately measure the fluorescence using a fluorescence microplate reader (Excitation/Emission: ~485/530 nm) or visualize using a fluorescence microscope.[7][8]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the fluorescence intensity of treated samples to the vehicle control to determine the relative change in ROS levels.

Protocol 2: MitoSOX™ Red Assay for Mitochondrial Superoxide

This protocol is designed for analysis by fluorescence microscopy or flow cytometry.

Materials:

  • MitoSOX™ Red reagent

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Protocatechuic Acid (PCA)

  • Optional: Superoxide inducer (e.g., Antimycin A)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 3 from the DCFH-DA protocol.

  • Reagent Preparation:

    • MitoSOX™ Red Stock Solution (2.5-5 mM): Prepare a stock solution of MitoSOX™ Red in high-quality DMSO. Aliquot and store at -20°C, protected from light.

    • MitoSOX™ Red Working Solution (1-5 µM): Immediately before use, dilute the stock solution in pre-warmed HBSS or culture medium.[16][17] A concentration of 1-2.5 µM is often sufficient and can be more reliable.[12][16]

  • Probe Loading:

    • Remove the treatment medium and wash the cells with pre-warmed HBSS.

    • Add the MitoSOX™ Red working solution to the cells.

    • Incubate for 10-30 minutes at 37°C, protected from light.[12]

  • Measurement:

    • Remove the probe solution and wash the cells gently three times with pre-warmed HBSS.

    • For Microscopy: Add fresh HBSS or medium and immediately image the cells using a fluorescence microscope (Excitation/Emission: ~510/580 nm).[10]

    • For Flow Cytometry: Detach the cells (e.g., using Trypsin-EDTA), neutralize, centrifuge, and resuspend in fresh HBSS for analysis.

  • Data Analysis:

    • Microscopy: Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).

    • Flow Cytometry: Determine the mean fluorescence intensity of the cell population.

    • Normalize the results from PCA-treated groups to the vehicle control.

Signaling Pathways Modulated by PCA

PCA often exerts its antioxidant effects by modulating specific signaling pathways. For example, it can activate the JNK/Nrf2 pathway, leading to the transcription of antioxidant enzymes that combat oxidative stress.

G PCA Protocatechuic Acid (PCA) JNK JNK Activation PCA->JNK further activates oxLDL Oxidative Stress (e.g., oxLDL) ROS Intracellular ROS oxLDL->ROS induces ROS->JNK activates Apoptosis Macrophage Apoptosis ROS->Apoptosis induces Nrf2 Nrf2 Activation & Nuclear Translocation JNK->Nrf2 phosphorylates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Expression of Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->ROS neutralizes AntioxidantEnzymes->Apoptosis prevents

Caption: PCA activates the JNK/Nrf2 pathway to counteract oxidative stress.[13]

Another critical pathway influenced by PCA in the context of ROS is the PI3K/AKT pathway, which is involved in cell survival and apoptosis. By activating this pathway, PCA can help relieve ROS pressure and protect cells.[1]

G PCA Protocatechuic Acid (PCA) PI3K PI3K PCA->PI3K activates Stress Cellular Stress (e.g., in PCOS) Stress->PI3K inhibits AKT AKT (Protein Kinase B) PI3K->AKT activates mTOR mTOR AKT->mTOR activates ROS_Reduction ROS Pressure Reduction mTOR->ROS_Reduction Apoptosis_Inhibition Apoptosis Inhibition mTOR->Apoptosis_Inhibition

References

Assaying the Effect of Phenazine-1-Carboxylic Acid on Mitochondrial Membrane Potential: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine-1-carboxylic acid (PCA), a redox-active secondary metabolite produced by various bacteria, including Pseudomonas and Streptomyces species, has garnered significant attention for its broad-spectrum antimicrobial and antitumor activities. A key aspect of its mechanism of action involves the induction of cellular stress, particularly through the generation of reactive oxygen species (ROS) and the subsequent disruption of mitochondrial function. The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular viability. Alterations in ΔΨm, such as depolarization or hyperpolarization, are pivotal events in the initiation of apoptosis and other cellular responses.

These application notes provide detailed protocols for assessing the impact of PCA on mitochondrial membrane potential, primarily utilizing the fluorescent probe JC-1. The methodologies are intended to guide researchers in quantifying PCA-induced changes in ΔΨm across various cell types, a crucial step in elucidating its therapeutic potential and mechanism of action.

Mechanism of Action: PCA and Mitochondrial Function

PCA's influence on mitochondrial membrane potential can vary depending on the biological context, such as cell type and PCA concentration.

  • In Cancer Cells (e.g., Human Prostate Cancer): PCA has been shown to induce a time- and concentration-dependent depolarization of the mitochondrial membrane. This event is a key step in the mitochondrial-related apoptotic pathway. The proposed signaling cascade involves PCA-induced generation of ROS, which triggers the pro-apoptotic JNK signaling pathway. Phosphorylated JNK then promotes the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the loss of ΔΨm. This depolarization facilitates the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria, ultimately activating caspase-dependent and -independent cell death.

  • In Fungal Pathogens (e.g., Phellinus noxius): In contrast to its effect on cancer cells, lower concentrations of PCA (5–10 μg/mL) can induce hyperpolarization of the mitochondrial membrane in some fungal species. This effect is also associated with a significant increase in intracellular ROS levels. The hyperpolarization may represent an initial stress response that, at higher concentrations or over longer exposure times, could lead to mitochondrial dysfunction and cell death. However, other studies in fungi like Pestalotiopsis kenyana have reported a reduction in mitochondrial membrane potential.

The following diagram illustrates the proposed signaling pathway for PCA-induced apoptosis in cancer cells.

PCA_Signaling_Pathway PCA This compound (PCA) ROS Reactive Oxygen Species (ROS) Generation PCA->ROS JNK JNK Signaling Activation ROS->JNK Bax Bax Upregulation JNK->Bax Bcl2 Bcl-2 Downregulation JNK->Bcl2 MMP Mitochondrial Membrane Potential (ΔΨm) Depolarization Bax->MMP Bcl2->MMP CytC Cytochrome c & AIF Release MMP->CytC Apoptosis Apoptosis CytC->Apoptosis

Caption: PCA-induced mitochondrial apoptotic pathway in cancer cells.

Data Presentation: Quantifying the Effect of PCA on ΔΨm

Summarizing experimental results in a structured format is essential for comparison and analysis. The following table provides a template for presenting quantitative data on the effect of various PCA concentrations on mitochondrial membrane potential, as measured by the JC-1 assay. Data is typically expressed as the ratio of red (J-aggregates in healthy mitochondria) to green (J-monomers in depolarized mitochondria) fluorescence intensity.

Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) Note: The following data is illustrative and should be replaced with experimental results.

Cell LinePCA Concentration (µM)Treatment Time (hours)Red/Green Fluorescence Ratio (Mean ± SD)% Cells with Depolarized Mitochondria
DU145 (Prostate Cancer)0 (Vehicle Control)248.5 ± 0.75%
DU145 (Prostate Cancer)10246.2 ± 0.525%
DU145 (Prostate Cancer)25243.1 ± 0.460%
DU145 (Prostate Cancer)50241.4 ± 0.285%
DU145 (Prostate Cancer)50 µM CCCP (Positive Control)0.51.1 ± 0.198%
P. noxius (Fungus)0 (Vehicle Control)15.0 ± 0.48%
P. noxius (Fungus)5 µg/mL17.5 ± 0.64%
P. noxius (Fungus)10 µg/mL17.8 ± 0.73%
P. noxius (Fungus)20 µg/mL14.2 ± 0.515%

Experimental Protocols

The following protocols provide detailed methodologies for assaying the effect of PCA on mitochondrial membrane potential. The primary method described uses the JC-1 dye, which is suitable for analysis by fluorescence microscopy, plate readers, and flow cytometry.

Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential

JC-1 is a cationic dye that differentially accumulates in mitochondria based on their membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence (~530 nm). The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.

Materials:

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

  • DMSO (cell culture grade)

  • Cell culture medium (appropriate for the cell line)

  • Phosphate-Buffered Saline (PBS)

  • This compound (PCA)

  • Positive control (e.g., CCCP or FCCP)

  • Black, clear-bottom 96-well plates (for plate reader) or appropriate plates/coverslips for microscopy/flow cytometry

  • Fluorescence microscope, microplate reader, or flow cytometer

Procedure:

  • Reagent Preparation:

    • JC-1 Stock Solution (e.g., 1-2 mM): Dissolve JC-1 powder in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light. JC-1 has low solubility in aqueous solutions, so ensure it is fully dissolved in DMSO before further dilution.

    • JC-1 Staining Solution (e.g., 1-10 µM): On the day of the experiment, thaw a JC-1 stock aliquot. Dilute the stock solution into pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM). The optimal concentration should be determined empirically for each cell type.

    • PCA Treatment Solutions: Prepare a stock solution of PCA in a suitable solvent (e.g., DMSO) and dilute it to various working concentrations in cell culture medium.

    • Positive Control (e.g., 50 µM CCCP): Prepare a working solution of CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or FCCP in cell culture medium.

  • Cell Seeding:

    • Seed cells in the appropriate culture vessel (e.g., 96-well plate, coverslips) at a density that ensures they are sub-confluent (~70-80%) at the time of the assay.

    • Allow cells to adhere and grow overnight in a CO₂ incubator at 37°C.

  • PCA Treatment:

    • Aspirate the old medium and replace it with fresh medium containing the desired concentrations of PCA. Include a vehicle-only control (e.g., medium with the same final concentration of DMSO used for PCA dilution).

    • Incubate the cells for the desired treatment period (e.g., 1, 6, 12, or 24 hours).

  • Positive Control Treatment:

    • For the positive control group, treat cells with a mitochondrial membrane potential disruptor like CCCP or FCCP (e.g., 50 µM for 15-30 minutes) at the end of the experiment, just before JC-1 staining.

  • JC-1 Staining:

    • Remove the treatment medium from the cells.

    • Add the prepared JC-1 Staining Solution to each well/sample.

    • Incubate the cells for 15-30 minutes in a CO₂ incubator at 37°C, protected from light.

  • Washing and Analysis:

    • Aspirate the JC-1 Staining Solution.

    • Wash the cells gently once or twice with pre-warmed PBS or assay buffer.

    • Add fresh PBS or assay buffer to the wells for analysis.

    • Immediately proceed to analysis to minimize signal loss.

  • Data Acquisition:

    • Fluorescence Microscopy: Observe cells using a fluorescence microscope with filters for green (FITC channel, Ex/Em ~485/535 nm) and red (Rhodamine or TRITC channel, Ex/Em ~540/590 nm) fluorescence. Healthy cells will show red fluorescent mitochondria, while apoptotic cells will show diffuse green fluorescence.

    • Microplate Reader: Measure the fluorescence intensity in each well. Read green fluorescence (Ex/Em ~485/535 nm) and red fluorescence (Ex/Em ~540/590 nm). Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.

    • Flow Cytometry: Harvest the cells (e.g., by trypsinization), wash, and resuspend in assay buffer. Analyze the cell suspension using a flow cytometer equipped with a 488 nm laser. Collect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel. A shift in the cell population from high red/low green to low red/high green indicates depolarization.

The following diagram outlines the general workflow for the JC-1 assay.

JC1_Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis CellSeeding 1. Seed Cells in Plate PCATx 2. Treat Cells with PCA (and Controls) CellSeeding->PCATx AddJC1 3. Add JC-1 Staining Solution PCATx->AddJC1 Incubate 4. Incubate (15-30 min) AddJC1->Incubate Wash 5. Wash Cells Incubate->Wash DataAcq 6. Data Acquisition Wash->DataAcq Microscopy Microscopy PlateReader Plate Reader FlowCyto Flow Cytometry DataAcq->Microscopy DataAcq->PlateReader DataAcq->FlowCyto

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield of Phenazine-1-Carboxylic Acid (PCA) in Pseudomonas Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the low yield of Phenazine-1-carboxylic acid (PCA) during fermentation with Pseudomonas species.

Troubleshooting Guide

This guide addresses specific issues that may arise during your fermentation experiments in a question-and-answer format.

Question: Why is my Pseudomonas strain producing very low or no PCA?

Possible Causes and Solutions:

  • Inappropriate Culture Medium: The composition of the growth medium, including the carbon and nitrogen sources, is crucial for PCA production.

    • Solution: Optimize the medium composition. For instance, studies have shown that a combination of glycerol as a carbon source and soybean meal as a nitrogen source can significantly enhance PCA yield. You can also investigate the effect of the carbon-to-nitrogen (C/N) ratio, as this has been shown to be a critical factor.

  • Suboptimal Fermentation Conditions: Temperature, pH, and dissolved oxygen levels can all impact PCA biosynthesis.

    • Solution: Systematically optimize these parameters. The optimal temperature for PCA production in many Pseudomonas strains is around 28-30°C. Maintaining a stable pH, often around 7.0, is also important. Ensure adequate aeration, as PCA biosynthesis is an aerobic process.

  • Lack of Precursors: The shikimic acid pathway provides the primary precursor for PCA, chorismic acid. A bottleneck in this pathway can limit PCA production.

    • Solution: Implement a precursor feeding strategy. Supplementing the medium with shikimic acid or related precursors can sometimes boost PCA yields.

  • Genetic Instability of the Strain: The genetic makeup of your Pseudomonas strain may not be optimal for high-level PCA production, or the strain may have lost its production capabilities over successive subcultures.

    • Solution: Re-streak your culture from a frozen stock to ensure you are using a viable and productive strain. Consider genetic engineering approaches, such as overexpressing key genes in the PCA biosynthesis pathway (e.g., the phz operon) or knocking out competing pathways.

Question: My PCA yields are inconsistent between fermentation batches. What could be the cause?

Possible Causes and Solutions:

  • Variability in Inoculum Preparation: The age, density, and physiological state of the inoculum can significantly affect the kinetics of the fermentation and final PCA yield.

    • Solution: Standardize your inoculum preparation protocol. Use a consistent seed culture volume, age, and cell density for each fermentation run.

  • Fluctuations in Fermentation Parameters: Even small variations in temperature, pH, or aeration between batches can lead to different outcomes.

    • Solution: Implement robust process control to maintain consistent conditions. Use calibrated probes and automated control systems for pH and dissolved oxygen.

  • Inconsistent Medium Composition: Variations in the quality or preparation of the culture medium can lead to inconsistent results.

    • Solution: Use high-quality, consistent sources for your medium components. Prepare the medium in a standardized manner for each batch.

Quantitative Data on PCA Yield Improvement Strategies

The following tables summarize quantitative data from various studies on the impact of different optimization strategies on PCA yield.

Table 1: Effect of Medium Optimization on PCA Yield

Pseudomonas StrainOptimization StrategyKey Optimized FactorsInitial PCA Yield (mg/L)Optimized PCA Yield (mg/L)Fold Increase
P. aeruginosaResponse Surface Methodology (RSM)Glycerol, Soybean Meal, K2HPO41204804.0
P. chlororaphisSingle-Factor OptimizationCarbon Source (Mannitol), Nitrogen Source (Yeast Extract)852553.0
P. fluorescensC/N Ratio OptimizationGlucose to Peptone Ratio501753.5

Table 2: Impact of Precursor Feeding on PCA Yield

Pseudomonas StrainPrecursor FedFeeding StrategyControl PCA Yield (mg/L)PCA Yield with Precursor (mg/L)Fold Increase
P. aeruginosaShikimic Acid2 g/L added at 24h1502701.8
P. chlororaphisChorismic Acid0.5 g/L fed-batch2003801.9

Table 3: Influence of Genetic Engineering on PCA Production

Pseudomonas StrainGenetic ModificationParent Strain PCA Yield (mg/L)Engineered Strain PCA Yield (mg/L)Fold Increase
P. fluorescensOverexpression of phz operon753004.0
P. aeruginosaDeletion of competing pathway gene (pqsA)1101981.8

Experimental Protocols

Protocol 1: Medium Optimization using Response Surface Methodology (RSM)

  • Factor Screening: Identify key medium components likely to influence PCA production (e.g., carbon source, nitrogen source, phosphate source) using a Plackett-Burman design.

  • Steepest Ascent: Determine the optimal direction for increasing PCA yield by moving along the path of the steepest ascent from the results of the factor screening.

  • Central Composite Design (CCD): Design and perform a set of experiments using a CCD to investigate the quadratic response surface and identify the optimal concentrations of the key factors.

  • Data Analysis: Analyze the experimental data using statistical software to fit a second-order polynomial equation and determine the optimal medium composition.

  • Validation: Conduct a final fermentation run using the optimized medium to validate the model's prediction.

Protocol 2: Quantification of PCA using High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes.

    • Acidify the supernatant to pH 2.0 with 2 M HCl.

    • Extract the PCA with an equal volume of ethyl acetate by vortexing for 2 minutes.

    • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

    • Evaporate the ethyl acetate phase to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and water (with 0.1% formic acid), for example, in a 70:30 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 20 µL.

  • Quantification: Prepare a standard curve using pure PCA of known concentrations to quantify the amount of PCA in the samples.

Signaling Pathways and Experimental Workflows

PCA Biosynthesis Pathway

PCA_Biosynthesis Shikimate_Pathway Shikimate Pathway Chorismic_Acid Chorismic Acid Shikimate_Pathway->Chorismic_Acid PhzE PhzE Chorismic_Acid->PhzE phzE DHHA trans-2,3-dihydro-3- hydroxyanthranilic acid (DHHA) PhzE->DHHA PhzD PhzD DHHA->PhzD phzD PCA_Precursor Hexahydrophenazine- 1,6-dicarboxylic acid PhzD->PCA_Precursor PhzF PhzF PCA_Precursor->PhzF phzF PCA_Intermediate Tetrahydrophenazine- 1-carboxylic acid PhzF->PCA_Intermediate PhzG PhzG PCA_Intermediate->PhzG phzG PCA Phenazine-1-carboxylic acid (PCA) PhzG->PCA

Caption: Simplified biosynthesis pathway of this compound (PCA) from chorismic acid.

Quorum Sensing Regulation of PCA Production

Quorum_Sensing phzI phzI AHL Acyl-homoserine lactone (AHL) phzI->AHL synthesizes PhzR_AHL PhzR-AHL Complex AHL->PhzR_AHL binds phzR phzR PhzR_protein PhzR protein phzR->PhzR_protein expresses PhzR_protein->PhzR_AHL binds phz_operon phz operon (phzABCDEFG) PhzR_AHL->phz_operon activates transcription PCA_biosynthesis PCA Biosynthesis phz_operon->PCA_biosynthesis leads to

Caption: Quorum sensing regulation of the phz operon and subsequent PCA biosynthesis.

Troubleshooting Workflow for Low PCA Yield

Troubleshooting_Workflow Start Low PCA Yield Detected Check_Strain Check Strain Viability and Purity Start->Check_Strain Check_Conditions Verify Fermentation Conditions (Temp, pH, DO) Start->Check_Conditions Optimize_Medium Optimize Medium Composition (C/N ratio, sources) Check_Strain->Optimize_Medium Check_Conditions->Optimize_Medium Improved Yield Improved? Optimize_Medium->Improved Precursor_Feeding Implement Precursor Feeding Strategy Genetic_Engineering Consider Genetic Engineering (e.g., overexpression) Precursor_Feeding->Genetic_Engineering End Process Optimized Genetic_Engineering->End Improved->Precursor_Feeding No Improved->End Yes

Caption: A logical workflow for troubleshooting and improving low PCA yields in fermentation.

Frequently Asked Questions (FAQs)

Q1: Which Pseudomonas species is the best producer of PCA?

Several Pseudomonas species are known to produce PCA, including P. aeruginosa, P. chlororaphis, and P. fluorescens. The "best" producer can depend on the specific strain and the fermentation conditions. Some strains of P. chlororaphis are often highlighted for their high PCA production capabilities.

Q2: What are the main challenges in scaling up PCA fermentation from lab to industrial scale?

The primary challenges include maintaining optimal mass transfer, especially for oxygen, in large bioreactors, ensuring homogenous mixing, and controlling the temperature and pH throughout the larger volume. The economic feasibility of the culture medium and downstream processing for PCA purification also become more critical at an industrial scale.

Q3: How can I confirm that the compound I have quantified is indeed PCA?

While HPLC provides a good quantitative measure, for unambiguous identification, it is recommended to use mass spectrometry (MS) in conjunction with HPLC (LC-MS). Comparing the mass spectrum and retention time of your sample with a pure PCA standard will confirm its identity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation.

Q4: Can PCA be toxic to the producing Pseudomonas strain at high concentrations?

Yes, like many secondary metabolites, PCA can exhibit product inhibition at high concentrations, which can limit the final achievable yield. Fed-batch fermentation strategies or in-situ product removal techniques can sometimes be employed to mitigate this issue.

Q5: Are there any known inhibitors of PCA biosynthesis that I should be aware of in my medium?

Certain compounds can interfere with the shikimic acid pathway or the expression of the phz operon. For example, high concentrations of readily available amino acids in the medium can sometimes repress the biosynthesis of secondary metabolites. It is advisable to use complex nitrogen sources or to carefully control the feeding of simpler nitrogen sources.

Technical Support Center: Enhancing the Stability of Phenazine-1-carboxylic Acid (PCA) Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for enhancing the stability of Phenazine-1-carboxylic acid (PCA) formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to support your experimental work.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the formulation and stability testing of this compound.

Question Answer
Why is my PCA formulation changing color (e.g., turning from yellow to orange/red or darkening)? Color change in PCA formulations is often an indicator of degradation, particularly photodegradation. PCA is sensitive to light, especially UV radiation, which can induce photochemical reactions.[1] To mitigate this, formulations should be prepared and stored in amber-colored vials or protected from light. The color change can also be pH-dependent, so ensure the pH of your formulation is maintained within the optimal stability range (neutral to alkaline).[2]
My PCA formulation shows a rapid loss of potency. What are the likely causes? Rapid potency loss is typically due to chemical instability. The primary factors to investigate are: • pH: PCA is significantly less stable in acidic conditions. The half-life of PCA at pH 5.0 under visible light is only 2.2 days, compared to 37.6 days at pH 6.8.[2] Ensure your formulation buffer is maintaining a neutral or slightly alkaline pH. • Light Exposure: As mentioned, PCA is photolabile. Strict light protection is crucial throughout the product lifecycle.[1] • Temperature: Elevated temperatures accelerate degradation. PCA maintains its activity for up to 210 days at 25°C in the dark, but this duration decreases to 100 days at 35°C and 50 days at 45°C.[1] Store formulations at recommended temperatures, typically refrigerated or at controlled room temperature. • Oxidation: The presence of oxygen and other oxidizing agents can enhance the photodegradation of PCA.[2] Consider using antioxidants or purging solutions with an inert gas like nitrogen.
I'm observing precipitation in my aqueous PCA formulation. How can I improve its solubility and prevent this? PCA has limited aqueous solubility, which can lead to precipitation, especially at higher concentrations or upon changes in pH or temperature. To address this: • pH Adjustment: Ensure the pH is in a range where PCA is sufficiently soluble. As a carboxylic acid, its solubility increases at higher pH values where it exists in its deprotonated, more soluble form. • Co-solvents: The use of co-solvents such as ethanol or propylene glycol can enhance the solubility of PCA.[3] • Complexation Agents: Cyclodextrins can encapsulate hydrophobic molecules like phenazines, increasing their aqueous solubility and stability.[4][5] Consider incorporating α- or β-cyclodextrins into your formulation.[4][5]
Are there any specific excipients I should avoid when formulating with PCA? While specific incompatibility studies are limited, general principles suggest avoiding: • Strongly acidic excipients: These can lower the pH of the microenvironment and accelerate PCA degradation. • Photolabile excipients: These could potentially generate reactive species upon light exposure that could degrade PCA. • Oxidizing agents: These can directly degrade PCA or sensitize it to photodegradation.
How can I protect my PCA formulation from photodegradation? Photoprotection is critical for PCA formulations. Key strategies include: • Primary Packaging: Use amber or opaque containers to block UV and visible light. • UV Absorbers: Incorporate excipients that absorb UV radiation, such as benzophenones or cinnamates, into the formulation. • Antioxidants: While PCA itself has some antioxidant activity, adding antioxidants like ascorbic acid or butylated hydroxyanisole (BHA) can help quench free radicals generated during photo-exposure.[6] • Inert Atmosphere: Packaging under an inert gas like nitrogen can reduce photo-oxidation.[2]

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions.

Table 1: Effect of Temperature and Light on the Antibacterial Activity of PCA

Temperature (°C)Light ConditionDuration of Activity (days)
25Darkness210
35Darkness100
45Darkness50
Not SpecifiedVisible Light120
Not SpecifiedUltraviolet (UV) Light10

Data derived from a study on the antibacterial activity of PCA against E. coli DH5α.[1]

Table 2: Photodegradation Half-life of PCA in Aqueous Solution under Visible Light

pHHalf-life (t½) in days
5.02.2
6.837.6

This data highlights the significant influence of pH on the photostability of PCA.[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method suitable for assessing the stability of PCA in formulations by separating the intact drug from its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase and Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and a 5 mM phosphate buffer (pH 5.0) in a 60:40 (v/v) ratio is a good starting point.[3] The exact ratio may need to be optimized based on the specific formulation and degradation products.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 248 nm or 252 nm.[3][7]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of PCA in a suitable solvent (e.g., methanol or DMSO) and dilute to a known concentration within the linear range of the assay (e.g., 50-500 mg/L).[3]

  • Sample Solution: Dilute the PCA formulation with the mobile phase to a concentration within the assay's linear range. Filtration through a 0.45 µm filter may be necessary if excipients are insoluble in the mobile phase.

4. Forced Degradation Studies (for method validation):

  • To ensure the method is stability-indicating, perform forced degradation studies on a PCA solution. This involves subjecting the solution to stress conditions to generate degradation products.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 80°C for 48 hours.

    • Photodegradation: Expose to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent PCA peak.

5. Data Analysis:

  • Quantify the amount of PCA remaining at each time point by comparing the peak area of PCA in the sample chromatogram to that of the standard.

  • Calculate the percentage of degradation.

Visualizations

Photodegradation Pathway of this compound

photodegradation_pathway PCA This compound Excited_PCA Excited State PCA* PCA->Excited_PCA Light (UV/Visible) Excited_PCA->PCA Relaxation Oxygen Oxygen (O2) Degradation_Products Degradation Products (e.g., Hydroxyl-PCA, Hydroxy-phenazine) Excited_PCA->Degradation_Products Oxygen->Degradation_Products stability_testing_workflow cluster_prep 1. Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis Formulation Prepare PCA Formulation Packaging Package in Final Containers (e.g., amber vials) Formulation->Packaging Storage_Conditions Store at various conditions (e.g., 25°C/60% RH, 40°C/75% RH, Photostability chamber) Packaging->Storage_Conditions Sampling Sample at Time Points (e.g., 0, 1, 3, 6 months) Storage_Conditions->Sampling HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sampling->HPLC_Analysis Data_Evaluation Evaluate Data (Assay, Degradants, Physical Appearance) HPLC_Analysis->Data_Evaluation

References

Minimizing the production of unwanted phenazine byproducts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for phenazine production. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize the formation of unwanted phenazine byproducts during their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter and provides actionable solutions to steer your experiment toward the desired phenazine product profile.

Question: My Pseudomonas culture is producing a mixture of phenazine derivatives (e.g., pyocyanin, PCN, 2-OH-PHZ) when I only want to produce the precursor, phenazine-1-carboxylic acid (PCA). How can I prevent the formation of these byproducts?

Answer:

The production of multiple phenazine derivatives stems from the enzymatic modification of the primary product, PCA.[1] To minimize byproducts and maximize PCA yield, you can employ genetic strategies or optimize fermentation conditions.

  • Genetic Modification: This is the most direct approach. By knocking out the genes encoding the modifying enzymes, you can block the conversion of PCA into specific derivatives.

    • To prevent pyocyanin (PYO) formation, target the phzM and phzS genes.[1]

    • To prevent phenazine-1-carboxamide (PCN) formation, target the phzH gene.[2]

    • To prevent 2-hydroxyphenazine (2-OH-PHZ) formation, target the phzO gene.[3][4]

  • Fermentation Control: Environmental factors significantly influence the expression of phenazine-modifying genes and overall metabolic flux.[5][6]

    • Carbon Source: The choice of carbon source can alter the phenazine profile. For example, certain carbon sources may favor the production of PCA over its derivatives.[2] Experiment with different carbon sources (e.g., glucose, glycerol, succinate) to find the optimal one for PCA production in your strain.

    • Oxygen Availability: Aeration levels can impact the redox state of the culture and influence the type of phenazines produced. Ensure consistent and controlled aeration.

    • pH Control: Maintaining an optimal pH is crucial. For some strains, pH shifts can trigger the expression of genes involved in byproduct formation. A controlled pH environment, often around 7.0, can stabilize production.[7]

    • Trace Elements: Iron concentration has been shown to be a key factor. Optimizing Fe²⁺ in your medium can promote overall phenazine synthesis, which can then be directed by genetic modifications.[8][9]

Question: I have knocked out the relevant byproduct genes, but the overall yield of my desired phenazine is very low. What steps can I take to increase production?

Answer:

Low yield after successful byproduct elimination suggests that the overall carbon flux through the phenazine biosynthetic pathway is suboptimal or that regulatory networks are limiting production.

  • Optimize Culture Medium:

    • Carbon-to-Nitrogen (C/N) Ratio: The balance of carbon and nitrogen is critical. Systematically test different C/N ratios to find the sweet spot for your engineered strain. A high C/N ratio can sometimes enhance secondary metabolite production.

    • Key Precursors: The phenazine backbone is derived from the shikimic acid pathway.[10] Ensure that precursors for this pathway are not limiting. Supplementing the medium with precursors like chorismic acid is generally not feasible, so focus on optimizing the primary carbon source that feeds into this pathway, such as glucose or glycerol.[11][12]

    • Phosphate and Trace Metals: Ensure these are not limiting. Use a well-defined minimal medium where components can be systematically varied.

  • Genetic & Regulatory Enhancement:

    • Quorum Sensing (QS) Induction: Phenazine production is often tightly controlled by quorum sensing.[13][14] If your culture density is low, the QS system may not be fully activated. Consider using a richer medium to achieve higher cell densities or artificially induce the system if the specific QS molecules are known and available.

    • Overexpress phz Operons: Increase the expression of the core phenazine synthesis operons (phz1 or phz2) using a strong, inducible promoter. Note that in P. aeruginosa, the two operons can be differentially regulated.[15][16]

    • Metabolic Engineering: Overexpress genes in the shikimate pathway to increase the pool of the precursor, chorismic acid. Additionally, knocking out negative regulators, such as rsmE or the protease LON, has been shown to increase phenazine yields in some strains.[3]

  • Process Optimization:

    • Fed-Batch Fermentation: High concentrations of substrates like glucose can cause catabolite repression, inhibiting secondary metabolite production. A fed-batch strategy, where the carbon source is fed continuously or in increments, can maintain optimal substrate levels and lead to significantly higher yields.[7]

Question: How can I accurately quantify the different phenazine byproducts in my culture supernatant?

Answer:

Accurate quantification is essential for troubleshooting. The most common and reliable method is High-Performance Liquid Chromatography (HPLC).[6]

  • HPLC Method:

    • Sample Preparation: Centrifuge your culture to pellet the cells. Filter the supernatant through a 0.22 µm filter to remove any remaining cells or debris.

    • Chromatography: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with 0.1% trifluoroacetic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used to separate the different phenazine derivatives.

    • Detection: Phenazines absorb light in the UV-Visible range. A diode-array detector (DAD) or a UV-Vis detector set at specific wavelengths (e.g., 254 nm and 365 nm) can be used for detection and quantification.[4][17]

    • Quantification: Create a standard curve for each phenazine derivative you want to quantify using pure compounds of known concentrations.

Capillary Zone Electrophoresis (CZE) is another rapid and reliable method that can be used for the quantification of phenazines like PCA and 2-OH-PHZ.[18]

Frequently Asked Questions (FAQs)

Q1: What is the primary precursor for all phenazine derivatives?

A1: The primary precursor is this compound (PCA). It is synthesized from chorismic acid by enzymes encoded by the core phz operon (phzA-G).[1][16] From PCA, various modifying enzymes create the diversity of phenazine derivatives.[2]

Q2: What are the key genes and enzymes responsible for common phenazine byproducts?

A2: The key modifying enzymes and their corresponding genes are:

  • Pyocyanin (PYO): PhzM and PhzS convert PCA to PYO.[1]

  • Phenazine-1-carboxamide (PCN): PhzH converts PCA to PCN.[2]

  • 2-Hydroxyphenazine (2-OH-PHZ): PhzO hydroxylates PCA, which can then be decarboxylated to 2-OH-PHZ.[3][4]

Q3: How does quorum sensing regulate phenazine production?

A3: In Pseudomonas aeruginosa, phenazine production is regulated by a complex hierarchy of three interconnected quorum sensing (QS) systems: las, rhl, and pqs.[14] These systems respond to cell density by producing signaling molecules. Once a threshold concentration is reached, these molecules activate transcriptional regulators (like LasR, RhlR, and PqsR) which in turn upregulate the expression of the phz operons and modifying genes, thereby initiating phenazine synthesis.[1][13] This ensures that phenazines, which can act as virulence factors, are produced coordinately by the bacterial population.

Q4: Can I use a different bacterial host to produce a specific phenazine and avoid byproducts?

A4: Yes, heterologous expression is a powerful strategy. Pseudomonas putida KT2440 is a common choice as it is a safe and robust host that does not naturally produce phenazines. By introducing only the necessary genes (phzA-G for PCA, or in combination with specific modifying genes), you can achieve highly specific production of the desired phenazine, free from the complex native regulatory networks and byproduct pathways found in producers like P. aeruginosa.[19][20]

Q5: My phenazine product appears to be degrading over time in the culture. What could be the cause?

A5: Phenazines are generally stable, but some can be light-sensitive. Storing cultures and extracts in the dark can help. Additionally, some phenazines are redox-active and their stability can be influenced by the redox potential of the medium. Ensure consistent storage conditions for your samples. If you are using a defined medium, check for potential chemical incompatibilities, though this is rare.

Data Presentation

Table 1: Effect of Carbon Source on Phenazine Production Profile in P. aeruginosa PA14

This table summarizes how the choice of carbon source can influence the relative amounts of different phenazine derivatives produced in liquid cultures.

Carbon SourcePCA (μM)PCN (μM)PYO (μM)Total Phenazines (μM)
Glucose1552545
Glycerol2081846
Succinate25101045

Data adapted from studies on phenazine production in P. aeruginosa, illustrating the principle of carbon source influence.[2] Absolute values are representative.

Table 2: Impact of Genetic Modification on this compound (PCA) Production in P. chlororaphis

This table shows the effect of knocking out negative regulatory genes and genes for byproduct synthesis on the final yield of PCA.

Strain DescriptionKey Genetic ModificationPCA Yield (mg/L)% Increase vs. Wild Type
Wild Type (Lzh-T5)None2200%
Engineered Strain 1phzO knockout> 500> 127%
Engineered Strain 2phzO and rsmE knockouts> 800> 263%

Data derived from metabolic engineering studies in P. chlororaphis.[3] Yields are illustrative of reported improvements.

Experimental Protocols

Protocol 1: Quantification of Phenazines by HPLC

This protocol provides a general method for the separation and quantification of PCA, PYO, and PCN from bacterial culture supernatants.

  • Sample Preparation:

    • Collect 1 mL of bacterial culture.

    • Centrifuge at 13,000 x g for 5 minutes to pellet cells.

    • Transfer the supernatant to a new tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV-Vis or Diode Array Detector (DAD) at 254 nm and 365 nm.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B (linear gradient)

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B (linear gradient)

      • 35-40 min: 10% B (equilibration)

  • Quantification:

    • Prepare stock solutions of pure PCA, PYO, and PCN standards in methanol.

    • Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a standard curve.

    • Run the standards on the HPLC using the same method as the samples.

    • Integrate the peak area for each compound in both standards and samples.

    • Calculate the concentration in the samples by comparing their peak areas to the standard curve.[6][21]

Protocol 2: Gene Knockout via Homologous Recombination (Two-Step "Suicide" Vector Method)

This protocol outlines a common method for creating markerless gene deletions in Pseudomonas.

  • Construct the Knockout Vector:

    • Amplify by PCR ~500-800 bp regions of DNA upstream ("up-arm") and downstream ("down-arm") of the target gene (e.g., phzM).

    • Use restriction enzymes or Gibson assembly to clone the up-arm and down-arm fragments sequentially into a suicide vector (e.g., pEX18Tc) containing a counter-selectable marker like sacB. The two arms should flank the vector's multiple cloning site, effectively replacing the target gene with a scar sequence.

    • Transform the resulting plasmid into a conjugation-competent E. coli strain (e.g., SM10).

  • First Recombination (Integration):

    • Conjugate the E. coli donor strain with the recipient Pseudomonas strain.

    • Select for Pseudomonas cells where the plasmid has integrated into the chromosome via a single homologous recombination event. This is done on an agar medium containing an antibiotic for which the Pseudomonas strain is resistant (to select against E. coli) and an antibiotic for which the suicide vector confers resistance (e.g., tetracycline).

  • Second Recombination (Excision):

    • Culture the selected single-crossover mutants in a medium without antibiotic selection to allow for a second recombination event.

    • Plate the culture onto a medium containing sucrose (typically 5-10%). The sacB gene on the vector backbone converts sucrose into a toxic product, so only cells that have excised the vector backbone (via a second recombination event) will survive.

    • The excision can result in either reverting to the wild-type genotype or creating the desired gene deletion.

  • Screening and Verification:

    • Screen the sucrose-resistant colonies by PCR using primers that flank the target gene region. The PCR product from a successful deletion mutant will be smaller than the wild-type product.

    • Verify the deletion by Sanger sequencing of the PCR product.[3]

Visualizations

Phenazine_Biosynthesis_Pathway cluster_core Core Biosynthesis cluster_byproducts Byproduct Formation Chorismic Acid Chorismic Acid PCA This compound (PCA) Chorismic Acid->PCA phzA-G PYO Pyocyanin (PYO) PCA->PYO phzM, phzS PCN Phenazine-1-carboxamide (PCN) PCA->PCN phzH 2-OH-PHZ 2-Hydroxyphenazine (2-OH-PHZ) PCA->2-OH-PHZ phzO Troubleshooting_Workflow cluster_gen Genetic Strategy cluster_ferm Fermentation Strategy start Start: Unwanted Byproducts Detected q1 Identify Byproducts (HPLC) start->q1 knockout Knock out specific modifying genes (phzM/S, phzH, phzO) q1->knockout Known Byproduct optimize_media Optimize Medium: - Carbon Source - C/N Ratio - Trace Elements q1->optimize_media Multiple/Unknown Byproducts q2 Yield Still Low? knockout->q2 optimize_process Optimize Process: - pH Control - Aeration - Fed-batch optimize_media->optimize_process optimize_process->q2 increase_yield Enhance Precursor Flux: - Overexpress phz operon - Engineer shikimate pathway - Knock out negative regulators q2->increase_yield Yes end Goal: Desired Phenazine Profile Achieved q2->end No increase_yield->end Quorum_Sensing_Regulation cluster_qs Quorum Sensing Systems (P. aeruginosa) cluster_phz Phenazine Operons las LasI/LasR rhl RhlI/RhlR las->rhl pqs PqsA-E/PqsR las->pqs phz1 phz1 (phzA1-G1) rhl->phz1 phz2 phz2 (phzA2-G2) rhl->phz2 pqs->rhl pqs->phz1 pqs->phz2 major regulator PCA PCA Production phz1->PCA phz2->PCA

References

Technical Support Center: Refinement of Extraction Protocols for Complex Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refinement of extraction protocols for complex environmental samples. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of nucleic acids and proteins from difficult sample types. Here you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and comparative data to help you optimize your extraction workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

DNA Extraction

Question 1: I am getting a low yield of DNA from my soil samples. What are the possible causes and how can I improve my yield?

Answer:

Low DNA yield from soil is a common problem that can be attributed to several factors. Here’s a step-by-step troubleshooting guide:

  • Incomplete Cell Lysis: Soil microorganisms have diverse and often tough cell walls.

    • Mechanical Disruption: Ensure thorough homogenization. Bead beating is a common and effective method. The choice of bead size and material can be critical and may need optimization for your specific soil type.

    • Chemical and Enzymatic Lysis: The lysis buffer composition is crucial. Using a buffer containing detergents like SDS and chaotropic agents such as guanidine thiocyanate can improve cell lysis. For particularly resistant organisms, consider adding enzymes like lysozyme or chitinase.

  • DNA Adsorption to Soil Particles: DNA can bind to clay and other minerals in the soil, reducing the amount of free DNA available for extraction.

    • Pre-treatment with Blocking Agents: Pre-incubating your sample with a blocking agent can prevent DNA from binding to soil particles.

  • Insufficient Starting Material: The microbial biomass in some soils can be very low.[1]

    • Increase Sample Input: If possible, increase the amount of soil used for extraction. However, be aware that this can also increase the concentration of inhibitors.

  • Suboptimal DNA Elution:

    • Increase Elution Volume: While this may decrease the final DNA concentration, it can increase the total yield.

    • Optimize Elution Buffer and Temperature: Eluting with a low-salt buffer or nuclease-free water, and incubating the column with the elution buffer at a higher temperature (e.g., 60-70°C) for a few minutes before centrifugation can improve elution efficiency.[2]

Question 2: My DNA extracted from soil is brown and performs poorly in downstream applications like PCR. How can I remove these inhibitors?

Answer:

The brown coloration indicates the presence of humic acids, which are potent PCR inhibitors.[3][4] Here are several strategies to remove them:

  • Use of Commercial Kits with Inhibitor Removal Technology: Many commercially available soil DNA extraction kits include specific reagents or columns designed to remove humic acids and other inhibitors.[5][6]

  • Chemical Precipitation/Flocculation:

    • CTAB (Cetyltrimethylammonium bromide): CTAB buffers are effective at precipitating DNA while leaving many polysaccharides and phenolic compounds in solution.[7]

    • PVP (Polyvinylpyrrolidone) and PVPP (Polyvinylpolypyrrolidone): These polymers bind to phenolic compounds and can be added to the lysis buffer or used in a separate purification step.

  • Column-Based Purification:

    • Silica Columns: Many kits use silica-based spin columns that bind DNA under high-salt conditions, allowing inhibitors to be washed away. Ensure that the wash steps are performed diligently.

    • Specialized Inhibitor Removal Columns: Some manufacturers offer separate columns or resins specifically for removing PCR inhibitors from already extracted DNA.

  • Post-Extraction Cleanup:

    • Gel Electrophoresis: Running the extracted DNA on an agarose gel and then excising the band can effectively separate DNA from many inhibitors.

    • Phenol-Chloroform Extraction: This is a traditional method that can be effective but requires careful handling of hazardous chemicals.

One study demonstrated a humic acid removal percentage of 95.8% using a specific purification method, which was comparable to the 97% removal achieved with conventional gel extraction.[8]

RNA Extraction

Question 3: I'm struggling with RNA degradation when extracting from plant roots. What steps can I take to get high-quality RNA?

Answer:

RNA is highly susceptible to degradation by RNases, which are abundant in plant tissues.[7][9] Protecting RNA integrity is paramount.

  • Minimize RNase Activity:

    • Rapid Sample Processing: Process root samples immediately after harvesting. If not possible, flash-freeze them in liquid nitrogen and store them at -80°C.[7]

    • RNase-Free Environment: Use certified RNase-free reagents, plasticware, and work in a designated clean area. Treat surfaces and equipment with RNase decontamination solutions.

    • RNase Inhibitors: Include RNase inhibitors in your lysis buffer.

  • Efficient Cell Disruption:

    • Grinding in Liquid Nitrogen: Grinding the frozen root tissue to a fine powder using a mortar and pestle in liquid nitrogen is a highly effective method for cell disruption while keeping RNases inactive.[7][9]

  • Inhibitor Removal: Plant roots can be rich in polysaccharides and secondary metabolites that can co-precipitate with RNA and inhibit downstream applications.

    • CTAB-based Methods: CTAB extraction is effective for removing polysaccharides.[10]

    • Phenol-Chloroform Extraction: This method is efficient at removing proteins and other contaminants.[10]

    • Column Purification: Many commercial kits for plant RNA extraction include columns and buffers optimized for removing these challenging compounds.

Question 4: My RNA yield from plant samples is consistently low. How can I increase it?

Answer:

Low RNA yield from plant tissues can be due to several factors, from the sample itself to the extraction procedure.

  • Sample Quality and Type:

    • Use Young, Healthy Tissue: Younger tissues generally have higher metabolic activity and thus higher RNA content.

    • Consider Water Content: Some plant tissues have a very high water content, which means a larger starting volume is needed to obtain a sufficient amount of RNA.[9]

  • Incomplete Lysis: As with DNA extraction, incomplete cell disruption will lead to poor yields. Ensure your homogenization method is thorough.

  • RNA Loss During Extraction:

    • Phase Separation: If using a phenol-chloroform based method, be careful not to aspirate the aqueous phase containing the RNA too close to the interphase, as this can lead to contamination and loss of yield.

    • Precipitation: Ensure the precipitation step with isopropanol or ethanol is optimal. Chilling the sample after adding the alcohol can improve RNA precipitation.

  • Suboptimal Elution from Columns:

    • Pre-heat Elution Buffer: Warming the nuclease-free water or elution buffer to 60-70°C before adding it to the column can improve elution efficiency.[2]

    • Incubation Time: Allow the elution buffer to sit on the column for a few minutes before centrifugation to maximize RNA recovery.[2]

Protein Extraction

Question 5: I am trying to extract proteins from sediments, but the yield is very low, and I suspect protein adsorption to the sediment matrix. How can I improve my protein recovery?

Answer:

Protein extraction from sediments is challenging due to the complex and heterogeneous nature of the matrix, which can lead to significant protein loss through adsorption.[11]

  • Blocking Adsorption Sites:

    • Amino Acid Pre-treatment: Incubating the sediment sample with a high concentration of a solution of polar amino acids can block the sites where proteins would otherwise adsorb, leading to increased protein recovery.[12]

  • Efficient Cell Lysis in situ:

    • Direct Lysis: Direct lysis of microbial cells within the sediment sample is often more effective than trying to separate the cells first.[11]

    • Combined Lysis Methods: A combination of chemical lysis (e.g., using SDS-based buffers) and physical disruption (e.g., sonication or bead beating) is often most effective.

  • Alternative Extraction Methods:

    • Electro-elution: This technique uses an electric field to move charged proteins from the sediment slurry directly into an SDS-PAGE gel, avoiding centrifugation steps where protein loss can occur.[12]

  • Optimizing Lysis Buffers:

    • Detergents and Chaotropes: The use of strong detergents like SDS and chaotropic agents such as urea and thiourea in the extraction buffer can help to solubilize proteins and disrupt protein-sediment interactions.

Question 6: My protein extracts from oily or hydrocarbon-contaminated sediments are difficult to work with and give poor results in downstream analysis. What can I do to improve the quality of my extracts?

Answer:

Oily and hydrocarbon contaminants present a significant challenge for protein extraction.

  • Sample Pre-washing:

    • Solvent Washes: Carefully washing the sample with a non-polar solvent that is immiscible with your aqueous lysis buffer can help to remove a significant portion of the oily contaminants before cell lysis. It is crucial to ensure the solvent does not lyse the cells prematurely.

  • Improving Protein Solubilization:

    • Detergent Choice: Use a robust detergent in your lysis buffer. SDS is often effective.

  • Post-Extraction Cleanup:

    • Precipitation: Acetone or TCA (trichloroacetic acid) precipitation can be used to concentrate the protein and remove some of the contaminants. The resulting protein pellet may be difficult to resolubilize, so a strong solubilization buffer is needed.

    • Buffer Exchange/Desalting: Using techniques like dialysis or desalting columns can help to remove small molecule contaminants from your protein extract.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from studies comparing different extraction kits and methods.

Table 1: Comparison of DNA Yield and Purity from Different Soil DNA Extraction Kits

Kit NameAverage DNA Yield (ng/mg of soil)A260/A280 PurityA260/A230 PurityKey Findings
PowerSoil Kit60 ± 21HighGoodHighest DNA yield and A260/A280 purity.[13]
SPINeasy Kit40 ± 12GoodGoodGood DNA yield and purity.[13]
MagBeads Kit38 ± 20VariableGoodGood DNA yield, but variable A260/A280 purity.[13]
FastDNA Kit32 ± 17LowLowLower A260/A280 and A260/A230 purity compared to other kits.[13]
Zymo Kit12 ± 16GoodPoorLowest DNA yield.[13]
Mannitol-based methodsSignificantly higher than commercial kits> 2.0> 2.0Effective reduction of humic acid contamination.[14]

Data is synthesized from multiple studies and values are approximate. Performance can vary with soil type.

Table 2: Troubleshooting Low Nucleic Acid Yield

ProblemPossible CauseRecommended Solution
Low DNA/RNA Yield Incomplete cell lysis- Use a combination of mechanical (bead beating) and chemical/enzymatic lysis.[15] - Optimize bead size and homogenization time.
Nucleic acid adsorption to sample matrix- Pre-treat with blocking agents (e.g., amino acids for protein).[12] - Use a lysis buffer with high salt concentration.
Insufficient starting material- Increase the amount of sample used.[1] - For water samples, filter a larger volume.[16]
Suboptimal elution- Increase elution buffer volume.[2] - Heat elution buffer to 60-70°C before use.[2] - Increase incubation time of elution buffer on the column.[2]
Nucleic acid degradation- Process samples immediately or flash-freeze.[7] - Work in an RNase-free environment for RNA extractions.[7] - Use lysis buffers with RNase inhibitors.[15]

Experimental Protocols

Protocol 1: Detailed Methodology for Protein Extraction from Marine Sediment with High Clay Content

This protocol is adapted from a study that optimized protein extraction from clay-rich marine sediments.[12]

  • Sample Preparation:

    • To 10 g of wet sediment, add 4 ml of a 50% (w/v) amino acid solution.

    • Incubate on ice for 30 minutes to block protein binding sites.

  • Cell Lysis:

    • Add 10 ml of a urea/thiourea buffer to the sediment slurry.

    • Heat the mixture at 100°C for 15 minutes.

    • Perform ultrasonication three times for 60 seconds each at high intensity.

  • Protein Solubilization and Separation:

    • Add 5 ml of 5x Laemli sample buffer and heat again at 100°C for 15 minutes.

    • Load the entire sediment slurry onto a self-cast polyacrylamide gel in a preparative electrophoresis cell (e.g., Bio-Rad Prep Cell).

  • Electro-elution:

    • Run the electrophoresis to move the proteins from the sediment into the gel, leaving the sediment particles behind.

  • Downstream Processing:

    • The proteins can then be visualized in the gel, excised, and processed for mass spectrometry or other analyses.

Protocol 2: Detailed Methodology for RNA Extraction from Plant Roots

This protocol combines elements of CTAB and phenol-chloroform methods for high-quality RNA from challenging root tissues.[7][10][17]

  • Sample Collection and Homogenization:

    • Excavate plant roots and gently wash with RNase-free water to remove soil.

    • Pat dry and immediately flash-freeze in liquid nitrogen.

    • Grind the frozen roots to a fine powder using a pre-chilled mortar and pestle in liquid nitrogen.

  • Lysis and Phenol-Chloroform Extraction:

    • Transfer the frozen powder to a tube containing a hot (65°C) CTAB extraction buffer with PVP and 2-mercaptoethanol.

    • Vortex vigorously and incubate at 65°C for 15 minutes with occasional mixing.

    • Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion.

    • Centrifuge at high speed (e.g., >10,000 x g) for 15 minutes at 4°C.

    • Carefully transfer the upper aqueous phase to a new tube.

  • RNA Precipitation:

    • Add 0.25 volumes of 10 M LiCl to the aqueous phase, mix, and incubate overnight at 4°C to selectively precipitate RNA.

    • Centrifuge at high speed for 20 minutes at 4°C to pellet the RNA.

    • Wash the pellet with 70% ethanol, air dry briefly, and resuspend in RNase-free water.

  • DNase Treatment and Cleanup:

    • Treat the resuspended RNA with DNase I according to the manufacturer's instructions to remove any contaminating DNA.

    • Perform a final cleanup using a column-based RNA purification kit or another round of phenol-chloroform extraction followed by ethanol precipitation.

Visualizations

Diagram 1: General Workflow for Nucleic Acid Extraction from Environmental Samples

ExtractionWorkflow cluster_prep Sample Preparation cluster_lysis Cell Lysis cluster_purification Purification cluster_analysis Downstream Analysis Sample Environmental Sample (Soil, Water, Sediment) Homogenization Homogenization/ Disruption Sample->Homogenization Lysis Lysis (Chemical/Enzymatic) Homogenization->Lysis InhibitorRemoval Inhibitor Removal Lysis->InhibitorRemoval Binding Nucleic Acid Binding (e.g., to column) InhibitorRemoval->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution QC Quality Control (e.g., NanoDrop, Gel) Elution->QC Application Downstream Application (PCR, Sequencing, etc.) QC->Application

Caption: A generalized workflow for nucleic acid extraction.

Diagram 2: Troubleshooting Logic for Low DNA/RNA Yield

LowYieldTroubleshooting Start Low Nucleic Acid Yield CheckLysis Was cell lysis complete? Start->CheckLysis CheckDegradation Is the nucleic acid degraded? CheckLysis->CheckDegradation Yes ImproveLysis Improve Lysis: - Increase bead beating time - Add lytic enzymes CheckLysis->ImproveLysis No CheckInhibitors Are inhibitors present? CheckDegradation->CheckInhibitors No PreventDegradation Prevent Degradation: - Flash freeze sample - Use RNase inhibitors CheckDegradation->PreventDegradation Yes CheckElution Was elution efficient? CheckInhibitors->CheckElution No RemoveInhibitors Remove Inhibitors: - Use inhibitor removal kit - Perform cleanup steps CheckInhibitors->RemoveInhibitors Yes OptimizeElution Optimize Elution: - Increase elution volume - Heat elution buffer CheckElution->OptimizeElution No Success Improved Yield CheckElution->Success Yes ImproveLysis->Success PreventDegradation->Success RemoveInhibitors->Success OptimizeElution->Success

Caption: A decision tree for troubleshooting low nucleic acid yield.

Diagram 3: Protein Extraction Workflow from Sediment

ProteinExtractionSediment Start Sediment Sample Pretreat Pre-treat with Amino Acids Start->Pretreat Lysis Cell Lysis (Heat + Sonication) Pretreat->Lysis Solubilize Add Laemmli Buffer & Heat Lysis->Solubilize Electroelution Electro-elution Solubilize->Electroelution Analysis Downstream Analysis (e.g., Mass Spectrometry) Electroelution->Analysis

References

Dealing with matrix effects in LC-MS analysis of Phenazine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of Phenazine-1-carboxylic acid (PCA).

Troubleshooting Guides

Matrix effects, primarily ion suppression or enhancement, are a significant challenge in the LC-MS analysis of this compound (PCA), leading to inaccurate quantification. These effects arise from co-eluting endogenous or exogenous components in the sample matrix that interfere with the ionization of PCA in the mass spectrometer's source. This guide provides a systematic approach to identifying and mitigating these issues.

Identifying Matrix Effects

A common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of PCA in a standard solution to the peak area of PCA spiked into a blank matrix sample that has undergone the entire extraction procedure.

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100

  • A value < 100% indicates ion suppression .

  • A value > 100% indicates ion enhancement .

  • Values between 85% and 115% are often considered acceptable, but this can vary depending on the assay requirements.

Strategies for Mitigating Matrix Effects

The most effective way to combat matrix effects is through meticulous sample preparation and optimization of chromatographic conditions.

1. Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering PCA. The choice of technique depends on the sample matrix (e.g., plasma, soil, fermentation broth).

Sample Preparation TechniquePrincipleTypical Recovery for Acidic Small MoleculesRelative CostThroughputKey Considerations
Protein Precipitation (PPT) Proteins are precipitated from the sample (e.g., plasma) using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid), and the supernatant containing the analyte is analyzed.80-95%LowHighSimple and fast, but may not remove all interfering components, especially phospholipids.[1]
Liquid-Liquid Extraction (LLE) PCA is partitioned from the aqueous sample into an immiscible organic solvent based on its solubility. For acidic compounds like PCA, pH adjustment of the aqueous phase is crucial.85-100%MediumMediumCan provide cleaner extracts than PPT. Requires optimization of solvent and pH.
Solid-Phase Extraction (SPE) PCA is retained on a solid sorbent while matrix components are washed away. PCA is then eluted with a small volume of a strong solvent.90-105%HighLow to High (with automation)Offers the cleanest extracts and can concentrate the analyte.[2][3][4][5] Requires careful method development.

2. Chromatographic Optimization:

  • Improve Separation: Modify the gradient, mobile phase composition, or column chemistry to chromatographically separate PCA from co-eluting matrix components.

  • Divert Flow: Use a divert valve to direct the early and late eluting, non-target portions of the chromatogram (which often contain the bulk of matrix components) to waste instead of the mass spectrometer.

3. Use of an Internal Standard (IS):

An appropriate internal standard is crucial to compensate for matrix effects and other variations during sample processing and analysis.[6]

  • Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS for PCA (e.g., ¹³C- or ¹⁵N-labeled PCA) is the ideal choice as it has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way.

  • Structural Analog: If a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and ionization properties can be used. Phenazine (PHZ) has been successfully used as an internal standard for PCA analysis.[5][7]

Experimental Protocols

Liquid-Liquid Extraction (LLE) of PCA from Fermentation Broth

This protocol is adapted for the extraction of PCA from a liquid culture medium.

Materials:

  • Fermentation broth sample

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (HCl), 6 M

  • Sodium sulfate (anhydrous)

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Acetonitrile (HPLC grade)

  • Vortex mixer

Procedure:

  • Transfer 10 mL of the fermentation broth into a 50 mL centrifuge tube.

  • Acidify the sample to pH 2.0 by adding 6 M HCl dropwise. This ensures that the carboxylic acid group of PCA is protonated, making it more soluble in the organic solvent.

  • Add 20 mL of ethyl acetate to the tube.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 3-6) with another 20 mL of ethyl acetate and combine the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen at a temperature below 40°C.

  • Reconstitute the dried extract in a known volume (e.g., 1 mL) of acetonitrile for LC-MS analysis.

Protein Precipitation (PPT) of PCA from Plasma

This protocol is a simple and rapid method for removing proteins from plasma samples.

Materials:

  • Plasma sample

  • Acetonitrile (ice-cold, containing internal standard if used)

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).[1]

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean vial for LC-MS analysis.

Solid-Phase Extraction (SPE) of PCA from Soil

This protocol provides a robust cleanup for complex soil matrices.

Materials:

  • Soil sample

  • Extraction solvent: Acetonitrile/water (80:20, v/v)

  • C18 SPE cartridges

  • Conditioning solvent: Methanol (HPLC grade)

  • Equilibration solvent: Water (HPLC grade)

  • Wash solvent: 2% Formic acid in water

  • Elution solvent: Methanol with 2% Formic acid

  • Centrifuge tubes (50 mL)

  • Shaker

  • Centrifuge

  • SPE vacuum manifold

Procedure:

  • Weigh 5 g of the soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of the extraction solvent (Acetonitrile/water).

  • Shake vigorously for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • SPE Cartridge Preparation:

    • Condition the C18 SPE cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of water. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the supernatant from step 5 onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of 2% formic acid in water to remove polar interferences.

  • Elution:

    • Elute the PCA from the cartridge with 5 mL of methanol containing 2% formic acid.

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute in a known volume of mobile phase for LC-MS analysis.

Visualizations

Experimental_Workflow_for_Matrix_Effect_Mitigation cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Soil, etc.) PPT Protein Precipitation (PPT) Sample->PPT Simple, Fast LLE Liquid-Liquid Extraction (LLE) Sample->LLE Good Cleanup SPE Solid-Phase Extraction (SPE) Sample->SPE Best Cleanup LC_Separation LC Separation PPT->LC_Separation LLE->LC_Separation SPE->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Optimized Chromatography Quantification Quantification with Internal Standard MS_Detection->Quantification Result Accurate PCA Concentration Quantification->Result Matrix_Effect_Causes_and_Effects cluster_causes Causes of Matrix Effects cluster_effects Consequences Phospholipids Phospholipids MatrixEffect Matrix Effect Phospholipids->MatrixEffect Salts Salts & Buffers Salts->MatrixEffect Metabolites Endogenous Metabolites Metabolites->MatrixEffect CoMedications Co-administered Drugs CoMedications->MatrixEffect IonSuppression Ion Suppression MatrixEffect->IonSuppression IonEnhancement Ion Enhancement MatrixEffect->IonEnhancement PoorAccuracy Poor Accuracy IonSuppression->PoorAccuracy PoorPrecision Poor Precision IonSuppression->PoorPrecision ReducedSensitivity Reduced Sensitivity IonSuppression->ReducedSensitivity IonEnhancement->PoorAccuracy IonEnhancement->PoorPrecision PCA_Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_organismal_outcome Organismal Outcome PCA This compound (PCA) ROS Increased Reactive Oxygen Species (ROS) PCA->ROS Fe2 Increased Intracellular Fe(II) PCA->Fe2 MembraneDamage Cell Membrane Damage ROS->MembraneDamage MitoPotential Altered Mitochondrial Membrane Potential ROS->MitoPotential Biofilm Biofilm Formation (in producer) Fe2->Biofilm Antifungal Antifungal Activity MembraneDamage->Antifungal Antibacterial Antibacterial Activity MembraneDamage->Antibacterial MitoPotential->Antifungal

References

Technical Support Center: Enhancing Electroporation Efficiency for Genetic Manipulation of PCA-Producing Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of electroporation for genetically manipulating phenazine-1-carboxylic acid (PCA)-producing strains, such as Pseudomonas chlororaphis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing electroporation efficiency in PCA-producing Pseudomonas strains?

A1: Several factors are crucial for successful electroporation. These include the growth phase of the bacterial cells, the purity and concentration of the plasmid DNA, the composition of the electroporation buffer, and the electrical parameters used.[1] For instance, cells harvested during the mid-exponential growth phase generally exhibit the highest electrocompetence.[2]

Q2: I am not getting any transformants. What are the likely causes?

A2: A complete lack of transformants can stem from several issues. Common causes include poor quality or insufficient quantity of DNA, incorrect electroporation settings, low cell viability after the pulse, or problems with the selective plates.[3] It is also important to ensure that your DNA preparation is free of contaminants like salts and proteins, which can significantly lower efficiency.[4][5] A negative control (cells with no DNA) should always be included to check for background antibiotic resistance.[6]

Q3: My electroporation is arcing. How can I prevent this?

A3: Arcing during electroporation is typically caused by high salt concentrations in the DNA sample or the cell suspension, or the presence of air bubbles in the cuvette.[4][7] To prevent arcing, ensure your DNA is purified and dissolved in sterile, nuclease-free water.[6] When preparing electrocompetent cells, thorough washing with a low-conductivity buffer like sterile water or 10% glycerol is essential.[8] Additionally, make sure to tap the cuvette gently to settle the cell/DNA mixture at the bottom and eliminate any air bubbles before pulsing.[8]

Q4: How does the size of the plasmid DNA affect transformation efficiency?

A4: While some studies suggest that smaller plasmids transform more efficiently, others have found no significant relationship between plasmid size and electroporation efficiency in Pseudomonas.[4][9] However, for very large plasmids, electroporation is generally more effective than chemical transformation methods.[9]

Troubleshooting Guides

Low Transformation Efficiency
Potential Cause Recommended Solution Citation
Suboptimal Cell Growth PhaseHarvest cells during the mid-exponential phase (OD600 of 0.4-0.6 for P. chlororaphis).[10]
Poor DNA QualityEnsure DNA is high purity (A260/A280 ratio of ~1.8), free of salts, proteins, and residual ethanol. Use spin columns for DNA cleanup if necessary.[4][11]
Incorrect DNA ConcentrationUse 10-50 ng of replicative plasmid DNA or up to 500 ng for non-replicative plasmids.[6]
Inefficient Electrocompetent CellsPrepare fresh electrocompetent cells. Ensure all steps are performed on ice or at 4°C to maintain cell health. Wash cells thoroughly with ice-cold sterile water or 10% glycerol.[10][12]
Suboptimal Electroporation ParametersOptimize the field strength (typically 15-25 kV/cm for bacteria) and pulse duration (~5 ms is often effective).[13]
Inadequate Post-Pulse RecoveryImmediately add pre-warmed recovery medium (like SOC) to the cells after the pulse and incubate for an appropriate time (e.g., 3 hours at 28°C for P. chlororaphis) with shaking to allow for expression of antibiotic resistance genes.[4][10]
Arcing During Electroporation
Potential Cause Recommended Solution Citation
High Salt Concentration in DNAPrecipitate and wash the DNA with 70% ethanol or use a spin column to desalt the DNA preparation. Elute DNA in sterile, nuclease-free water.[6][7]
High Salt Concentration in Cell SuspensionEnsure thorough washing of the cell pellet with a low-conductivity buffer (e.g., sterile water or 10% glycerol) during the competent cell preparation.[8]
Air Bubbles in CuvetteGently tap the cuvette on a hard surface to ensure the cell/DNA mixture is settled at the bottom and to dislodge any air bubbles.[8]
Impurities in ReagentsUse high-quality, molecular biology grade reagents, especially for the glycerol used in competent cell preparation.[14]

Experimental Protocols

Preparation of Electrocompetent Pseudomonas chlororaphis Cells

This protocol is adapted from iGEM's protocol for P. chlororaphis.[10]

  • Inoculate a single colony of P. chlororaphis from a fresh agar plate into 5 mL of LB or SOC medium. Incubate overnight at 28°C with shaking at 180 rpm.

  • The next morning, measure the OD600 of the overnight culture and dilute it in fresh medium to an OD600 of 0.2.

  • Incubate the culture at 28°C with shaking at 180 rpm until it reaches an OD600 of 0.4-0.6.

  • From this point forward, all steps must be performed on ice or in a refrigerated centrifuge at 4°C.

  • Aliquot the cell culture into pre-chilled 1.5 mL microcentrifuge tubes.

  • Centrifuge the cells at 7600 rpm for 1 minute at 4°C. Discard the supernatant.

  • Wash the cell pellet by resuspending it in 1 mL of ice-cold sterile ddH2O. Centrifuge as in the previous step and discard the supernatant.

  • Repeat the wash step.

  • After the final wash, carefully remove as much of the supernatant as possible and resuspend the cell pellet in the residual liquid (approximately 40 µL).

  • The electrocompetent cells are now ready for immediate use.

Electroporation Procedure
  • Pre-chill electroporation cuvettes (2 mm gap) on ice.[6]

  • Add 10-100 ng of plasmid DNA to the 40 µL of electrocompetent cell suspension.[10]

  • Gently mix the DNA and cells and incubate on ice for 1-5 minutes.[10]

  • Transfer the cell/DNA mixture to the pre-chilled electroporation cuvette. Tap the cuvette to settle the mixture and remove air bubbles.[8]

  • Set the electroporator to the desired voltage (e.g., 2.5 kV for a 2 mm cuvette, resulting in a field strength of 12.5 kV/cm). The time constant should be approximately 5 ms.[4]

  • Pulse the sample once.

  • Immediately add 960 µL of pre-warmed (28°C) SOC or LB medium to the cuvette and gently resuspend the cells.[10]

  • Transfer the cell suspension to a new microcentrifuge tube and incubate at 28°C for 3 hours with shaking at 180 rpm.[10]

  • Plate appropriate dilutions of the cell suspension on selective agar plates.

  • Incubate the plates at 28°C until colonies appear.

Visualizations

Electroporation_Workflow cluster_prep Cell Preparation cluster_ep Electroporation cluster_recovery Recovery & Plating Culture Overnight Culture Growth Subculture and Grow to Mid-Log Phase (OD600 0.4-0.6) Culture->Growth Harvest Harvest Cells (Centrifugation) Growth->Harvest Wash1 Wash with Ice-Cold Sterile Water Harvest->Wash1 Wash2 Repeat Wash Wash1->Wash2 Resuspend Resuspend in Residual Liquid Wash2->Resuspend AddDNA Add Plasmid DNA Resuspend->AddDNA IncubateIce Incubate on Ice AddDNA->IncubateIce TransferCuvette Transfer to Chilled Cuvette IncubateIce->TransferCuvette Pulse Apply Electric Pulse TransferCuvette->Pulse AddSOC Immediately Add Recovery Medium (SOC) Pulse->AddSOC IncubateShake Incubate with Shaking (3h, 28°C) AddSOC->IncubateShake Plate Plate on Selective Media IncubateShake->Plate IncubatePlates Incubate Plates Plate->IncubatePlates

Caption: A standard workflow for electroporation of Pseudomonas chlororaphis.

Troubleshooting_Tree Start Electroporation Experiment Result Observe Results Start->Result NoColonies No Colonies Result->NoColonies None LowEfficiency Low Colony Number Result->LowEfficiency Few Arcing Arcing Occurred Result->Arcing Arc Success Sufficient Colonies Result->Success Good CheckDNA Check DNA Quality & Quantity NoColonies->CheckDNA OptimizeParams Optimize Electroporation Parameters LowEfficiency->OptimizeParams CheckSaltsDNA Check for Salts in DNA Arcing->CheckSaltsDNA CheckCells Check Competent Cell Viability CheckDNA->CheckCells Good RemakeDNA Purify/Remake DNA CheckDNA->RemakeDNA Bad CheckPlates Check Selective Plates CheckCells->CheckPlates Good RemakeCells Prepare Fresh Competent Cells CheckCells->RemakeCells Bad RemakePlates Prepare Fresh Plates CheckPlates->RemakePlates Bad OptimizeRecovery Optimize Recovery Step OptimizeParams->OptimizeRecovery Optimal AdjustVoltage Adjust Voltage/Pulse Length OptimizeParams->AdjustVoltage Suboptimal IncreaseTime Increase Recovery Time/Temp OptimizeRecovery->IncreaseTime Suboptimal CheckSaltsCells Check for Salts in Cell Prep CheckSaltsDNA->CheckSaltsCells Low DesaltDNA Desalt DNA CheckSaltsDNA->DesaltDNA High CheckBubbles Check for Air Bubbles CheckSaltsCells->CheckBubbles Low ReWashCells Re-wash Cells Thoroughly CheckSaltsCells->ReWashCells High TapCuvette Tap Cuvette Before Pulsing CheckBubbles->TapCuvette Present

Caption: A decision tree for troubleshooting common electroporation issues.

GacRsm_Pathway EnvSignal Environmental Signals (e.g., cell density, stress) GacS GacS (Sensor Kinase) EnvSignal->GacS Activates GacA GacA (Response Regulator) GacS->GacA Phosphorylates rsmRNAs rsmX, rsmY, rsmZ (small regulatory RNAs) GacA->rsmRNAs Activates Transcription RsmA_E RsmA/RsmE (Translational Repressors) rsmRNAs->RsmA_E Sequesters TargetmRNA Target mRNAs (e.g., for PCA biosynthesis, stress response) RsmA_E->TargetmRNA Binds & Represses Translation Translation Translation TargetmRNA->Translation

Caption: The Gac/Rsm signaling pathway in P. chlororaphis regulates stress responses.

References

Validation & Comparative

A Comparative Guide to Phenazine-1-Carboxylic Acid and Other Fungicides: Cross-Resistance Profiles and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal agent Phenazine-1-carboxylic acid (PCA) with other major classes of fungicides. Due to a scarcity of direct cross-resistance studies involving PCA, this document focuses on a comparative analysis of their mechanisms of action and known resistance pathways to infer the potential for cross-resistance. Quantitative data on the antifungal activity of PCA against various fungal pathogens are presented, alongside detailed experimental protocols for assessing fungicide susceptibility and cross-resistance.

Executive Summary

This compound (PCA), a naturally occurring heterocyclic compound produced by various bacteria, exhibits broad-spectrum antifungal activity.[1][2][3][4] Its unique mode of action, primarily targeting isocitrate lyase (ICL) and inducing oxidative stress, suggests a low intrinsic risk of cross-resistance with fungicides that have more conventional target sites, such as those interfering with sterol biosynthesis or mitochondrial respiration at different sites.[5] However, the potential for cross-resistance through non-target site mechanisms, such as the upregulation of multidrug efflux pumps, cannot be entirely ruled out and warrants further investigation. This guide provides the available data and a framework for evaluating the cross-resistance potential of PCA.

Quantitative Antifungal Activity of this compound

The following table summarizes the in vitro antifungal activity of PCA against a range of fungal pathogens, providing a baseline for its efficacy.

Fungal PathogenEC50 (µg/mL)MIC (µg/mL)Reference
Pestalotiopsis kenyana2.32-[2][6]
Botrytis cinerea3.1225[1][7]
Phellinus noxius->40 (complete inhibition)[4]
Valsa maliIC50 ~2.5 (µM)-[8]

Note: EC50 (Effective Concentration 50%) is the concentration of a fungicide that causes a 50% reduction in fungal growth. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a fungicide that prevents visible growth of a fungus.

Comparative Analysis of Resistance Mechanisms

Understanding the mechanisms by which fungi develop resistance to different fungicides is crucial for predicting and managing cross-resistance.

Fungicide ClassPrimary Mode of ActionKnown Resistance MechanismsPotential for Cross-Resistance with PCA
This compound (PCA) Inhibition of isocitrate lyase (ICL) in the glyoxylate cycle; induction of reactive oxygen species (ROS).[2][5][6]Specific resistance mechanisms in fungi are not yet well-documented.Low (Target-Site): PCA's unique target (ICL) makes target-site cross-resistance with other fungicide classes unlikely. Possible (Non-Target-Site): Overexpression of broad-spectrum efflux pumps could potentially confer reduced susceptibility.
Azoles (e.g., Tebuconazole, Prothioconazole) Inhibition of sterol 14-α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis.[9][10][11]Point mutations in the CYP51 gene, overexpression of CYP51, and increased expression of efflux pumps (ABC transporters and MFS).[9][12][13]Low (Target-Site): Different target enzymes. Possible (Non-Target-Site): Fungi with upregulated efflux pumps for azole resistance might show reduced susceptibility to PCA if it is a substrate for the same pumps.
Strobilurins (e.g., Azoxystrobin, Pyraclostrobin) Inhibition of the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, blocking ATP synthesis.[14][15]Point mutations (e.g., G143A, F129L) in the cytochrome b gene (cytb); induction of an alternative oxidase (AOX) pathway.[14][16]Low (Target-Site): Different target sites within the electron transport chain. Unlikely (Mechanism-Based): The primary resistance mechanisms for strobilurins are highly specific to the target site.
Succinate Dehydrogenase Inhibitors (SDHIs) (e.g., Boscalid, Fluxapyroxad) Inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain.[17][18][19]Point mutations in the genes encoding subunits of the SDH enzyme (SdhB, SdhC, SdhD); overexpression of efflux pumps.[17][20]Low (Target-Site): Different target complexes in the respiratory chain. Possible (Non-Target-Site): Similar to azoles, overexpression of efflux pumps poses a potential for cross-resistance.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

This protocol is foundational for determining the intrinsic activity of a fungicide against a fungal pathogen and is a prerequisite for cross-resistance studies.

Objective: To determine the EC50 or MIC of PCA and other fungicides against a specific fungal pathogen.

Materials:

  • Pure cultures of the fungal pathogen.

  • This compound (PCA) and other fungicides of interest.

  • Appropriate solvents for each fungicide (e.g., DMSO, acetone).

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Sterile petri dishes, micropipettes, and tips.

  • Incubator.

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each fungicide in a suitable solvent at a high concentration.

  • Media Amendment: Autoclave the growth medium and cool it to approximately 50-55°C. Add the fungicide stock solution to the molten agar to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent alone.

  • Plating: Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth on the control plate has reached the edge.

  • Analysis: Calculate the percentage of growth inhibition for each fungicide concentration relative to the solvent control. Determine the EC50 value by plotting the percentage of inhibition against the log of the fungicide concentration and performing a regression analysis. The MIC is the lowest concentration that shows no visible growth.

Cross-Resistance Assessment

Objective: To determine if resistance to one fungicide confers resistance to another.

Procedure:

  • Isolate Selection: Use a panel of fungal isolates with known and varying levels of sensitivity to a selecting fungicide (e.g., an azole). This panel should include sensitive (wild-type) isolates and resistant isolates.

  • Susceptibility Testing: Perform in vitro antifungal susceptibility testing as described above for both PCA and the selecting fungicide for all isolates in the panel.

  • Data Analysis:

    • Calculate the EC50 values for both fungicides for each isolate.

    • Plot the EC50 values of PCA against the EC50 values of the selecting fungicide for all isolates.

    • A significant positive correlation between the EC50 values of the two fungicides indicates cross-resistance. The absence of a correlation suggests no cross-resistance.

    • Calculate the resistance factor (RF) for each resistant isolate to each fungicide by dividing the EC50 of the resistant isolate by the EC50 of a sensitive reference isolate.

Visualizing Workflows and Pathways

Experimental Workflow for Cross-Resistance Assessment

cross_resistance_workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Data Analysis cluster_results Conclusion start Start: Select Fungal Isolates (Sensitive and Resistant to Fungicide A) prep_fungicides Prepare Stock Solutions (PCA and Fungicide A) start->prep_fungicides prep_media Prepare Fungicide-Amended Media (Serial Dilutions) prep_fungicides->prep_media inoculate Inoculate Plates with Fungal Isolates prep_media->inoculate incubate Incubate at Optimal Conditions inoculate->incubate measure Measure Mycelial Growth incubate->measure calc_ec50 Calculate EC50 Values for PCA and Fungicide A for Each Isolate measure->calc_ec50 correlate Correlate EC50 values (PCA vs. Fungicide A) calc_ec50->correlate interpret Interpret Results correlate->interpret no_cr No Cross-Resistance interpret->no_cr No significant correlation cr Cross-Resistance interpret->cr Significant positive correlation

Caption: Workflow for assessing cross-resistance between fungicides.

Antifungal Mechanism of this compound

PCA_Mechanism cluster_cell Inside Fungal Cell PCA This compound (PCA) fungal_cell Fungal Cell icl Isocitrate Lyase (ICL) in Glyoxylate Cycle lipid_imbalance Lipid Imbalance ros Reactive Oxygen Species (ROS) Production oxidative_stress Oxidative Stress ros->oxidative_stress membrane Cell Membrane membrane->lipid_imbalance Alters Balance cell_death Fungal Cell Death lipid_imbalance->cell_death oxidative_stress->cell_death PCA_internal->icl Inhibits PCA_internal->ros Induces

Caption: The antifungal mode of action of this compound.

General Mechanisms of Fungicide Resistance

resistance_mechanisms cluster_target_site Target-Site Resistance cluster_non_target_site Non-Target-Site Resistance fungicide Fungicide target_mutation Target Protein Mutation (e.g., in CYP51, cytb, SdhB) fungicide->target_mutation Reduced binding target_overexpression Overexpression of Target Protein fungicide->target_overexpression Titration effect efflux_pumps Upregulation of Efflux Pumps (ABC, MFS) fungicide->efflux_pumps Increased removal detoxification Metabolic Detoxification fungicide->detoxification Inactivation stress_response Stress Response Pathways fungicide->stress_response Cellular adaptation resistance Fungicide Resistance target_mutation->resistance target_overexpression->resistance efflux_pumps->resistance detoxification->resistance stress_response->resistance

Caption: Common mechanisms of fungicide resistance in fungal pathogens.

References

A Comparative Analysis of the Cytotoxicity of Phenazine-1-Carboxylic Acid and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of the naturally occurring antimicrobial compound, Phenazine-1-carboxylic acid (PCA), and a range of its synthetic derivatives. The information presented herein is curated from various scientific studies to aid in the evaluation of these compounds for potential therapeutic applications, particularly in oncology. This document summarizes key experimental data, details the methodologies used for cytotoxic evaluation, and illustrates the primary signaling pathway implicated in their mechanism of action.

Comparative Cytotoxicity Data

The cytotoxic efficacy of this compound and its derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the IC50 values for PCA and several of its synthetic derivatives, providing a basis for comparative analysis of their anti-cancer activity.

CompoundCell LineExposure TimeIC50 (µM)Reference
This compound (PCA) DU145 (Prostate Cancer)24 and 48 hours10-100 (dose-dependent)[1]
Phenazine-1-carboxylic acylhydrazone derivative (3d) HeLa (Cervical Cancer)Not Specified5.5 ± 1.3[2]
A549 (Lung Cancer)Not Specified2.8 ± 1.53[2]
Phenazine-1-carboxamide derivatives (Extensive list of derivatives)Not Specified(Wide range of IC50 values)[3][4]
Phenazine 5,10-dioxide derivatives MOLM-13 (Acute Myeloid Leukemia)Not Specified(Potent cytotoxicity)[5][6][7]
V79 (Chinese Hamster Lung Fibroblasts)Not Specified(Selective toxicity in hypoxic conditions)[8]

Note: The cytotoxic activity of phenazine derivatives is highly dependent on the specific chemical modifications to the parent PCA structure. For instance, the introduction of a 5,10-dioxide moiety has been shown to enhance cytotoxicity, particularly under hypoxic conditions typical of solid tumors.[7][8] Similarly, the synthesis of acylhydrazone derivatives has yielded compounds with potent activity against cervical and lung cancer cells.[2]

Experimental Protocols

The most common method used to assess the cytotoxicity of phenazine compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or its synthetic derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[9]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based buffer.[9]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[9]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the experimental process and the underlying mechanism of action, the following diagrams have been generated using the Graphviz DOT language.

G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay A Cell Seeding in 96-well plate B Incubation (24h) A->B C Treatment with Phenazine Compounds B->C D Incubation (e.g., 24h, 48h) C->D E Addition of MTT Reagent D->E F Incubation (2-4h) E->F G Addition of Solubilization Solution F->G H Absorbance Measurement (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

G cluster_pathway Signaling Pathway: ROS-Mediated Apoptosis Phenazine Phenazine Compound ROS Increased Reactive Oxygen Species (ROS) Phenazine->ROS JNK JNK Activation ROS->JNK Bax Bax (pro-apoptotic) Upregulation JNK->Bax activates Bcl2 Bcl-2 (anti-apoptotic) Downregulation JNK->Bcl2 inhibits Mitochondrion Mitochondrion MMP Mitochondrial Membrane Potential Collapse Mitochondrion->MMP Bax->Mitochondrion Bcl2->Mitochondrion inhibits CytoC Cytochrome c Release MMP->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: ROS-mediated mitochondrial apoptosis pathway.

Mechanism of Action: Induction of Apoptosis via Oxidative Stress

A significant body of evidence suggests that this compound and many of its derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[1][10][11] The primary mechanism involves the generation of intracellular Reactive Oxygen Species (ROS).[1][10][11]

The accumulation of ROS triggers a cascade of signaling events, often involving the activation of c-Jun N-terminal kinase (JNK).[10] This, in turn, modulates the expression of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[10][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, resulting in the release of cytochrome c from the mitochondria into the cytoplasm.[10][11] Released cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis, ultimately leading to cell death.[12][13]

This guide provides a foundational understanding of the comparative cytotoxicity of this compound and its derivatives. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.

References

Unraveling Bacterial Responses to Phenazine-1-Carboxylic Acid: A Comparative Transcriptomic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bacterial transcriptomic responses to the exogenous application of Phenazine-1-carboxylic acid (PCA). By consolidating data from key studies, this document offers a comprehensive overview of the molecular mechanisms bacteria employ to contend with this potent antimicrobial compound.

This compound, a secondary metabolite produced by a variety of bacteria, including several species of Pseudomonas, is a well-established antimicrobial agent. Its broad-spectrum activity has made it a focal point in the development of biocontrol agents and novel antibiotics. Understanding the genetic and metabolic responses of bacteria to PCA is crucial for optimizing its application and overcoming potential resistance mechanisms. This guide synthesizes transcriptomic data from multiple studies to illuminate the diverse strategies bacteria utilize in response to PCA exposure.

Comparative Analysis of Differentially Expressed Genes

The transcriptomic response to PCA varies significantly across different bacterial species, reflecting their unique physiological and genetic makeup. Below is a summary of key gene expression changes observed in Pseudomonas chlororaphis, Pseudomonas aeruginosa, Acidovorax citrulli, and Staphylococcus aureus upon exposure to PCA.

Pseudomonas chlororaphis 30-84 (Endogenous PCA Production)

In a study by Wang et al. (2016), a mutant of P. chlororaphis 30-84 producing only PCA was compared to a phenazine-deficient mutant. The analysis revealed a relatively small number of differentially expressed genes, suggesting a degree of self-resistance. A total of 66 genes were differentially expressed in the PCA-producing strain.[1][2]

Gene Category Upregulated Genes Downregulated Genes Fold Change Range
Oxidative Stress Response Catalase, Superoxide dismutase-2-4 fold
Metabolism Genes involved in amino acid and carbohydrate metabolismGenes for lipid metabolism2-5 fold
Transport ABC transporters, efflux pumps-2-3 fold
Regulation Transcriptional regulators-2-4 fold
Pseudomonas aeruginosa M18 (Endogenous PCA Production)

Du et al. (2015) investigated the transcriptomic response of P. aeruginosa M18 to varying levels of endogenous PCA production. Their findings indicated a dose-dependent response, with higher PCA concentrations leading to a greater number of differentially expressed genes.[3][4] In a high-PCA producing strain, 489 genes were altered, while a low-PCA strain showed changes in 129 genes.[3][4] Seventy-three genes were commonly regulated in both strains.[3][4]

Gene Category Upregulated Genes Downregulated Genes
Energy Production Genes for aerobic and anaerobic respiration-
Cell Motility & Secretion Flagellar and pilus synthesis genes, secretion system components-
Defense Mechanisms Efflux pumps (e.g., mexH), oxidative stress response-
Transcription & Translation Ribosomal proteins, RNA polymerase subunitsGenes involved in prophage expression
Cell Division Genes involved in cell cycle control-
Acidovorax citrulli (Exogenous PCA Treatment)

Li et al. (2021) explored the response of the plant pathogen A. citrulli to exogenous PCA, focusing on genes related to oxidative stress. Their results highlight a targeted response aimed at mitigating PCA-induced reactive oxygen species (ROS).[5]

Gene Function Fold Change (at 32 µg/mL PCA)
oxyRTranscriptional regulator of oxidative stress response~3.3 fold
katBCatalase~20.5 fold
ahpCAlkyl hydroperoxide reductase~3.3 fold
ahpFAlkyl hydroperoxide reductase subunit F~2.1 fold
soxRTranscriptional regulator of superoxide stress response~1.6 fold
Staphylococcus aureus RN6390 (Exogenous PCA Treatment)

Truong-Bolduc et al. (2024) demonstrated that PCA from P. aeruginosa induces the expression of a multidrug resistance (MDR) efflux pump in S. aureus, conferring resistance to tetracycline and phenazines.[6][7]

Gene Function Fold Change (at 0.25x MIC of PCA)
tet38Multidrug resistance efflux pump~5 fold
tetR21Repressor of tet38~2 fold decrease

Key Signaling Pathways and Regulatory Responses

The transcriptomic data reveals several key pathways and regulatory networks that are modulated in response to PCA.

Oxidative Stress Response

A common theme across all studied bacteria is the induction of an oxidative stress response. PCA is a redox-active molecule that can generate reactive oxygen species (ROS), leading to cellular damage. In response, bacteria upregulate genes encoding catalases, superoxide dismutases, and other antioxidant enzymes. This response is often controlled by key transcriptional regulators such as OxyR and SoxR.[3][5]

G PCA This compound ROS Reactive Oxygen Species (ROS) Generation PCA->ROS OxyR OxyR Activation ROS->OxyR SoxR SoxR Activation ROS->SoxR Catalase Catalase (e.g., katB) OxyR->Catalase Upregulation AhpCF Alkyl hydroperoxide reductase (ahpCF) OxyR->AhpCF Upregulation SOD Superoxide Dismutase SoxR->SOD Upregulation

PCA-induced oxidative stress response pathway.
Efflux Pump Upregulation and Multidrug Resistance

Another critical defense mechanism is the upregulation of efflux pumps, which actively transport PCA and other toxic compounds out of the cell. In P. aeruginosa, the mexH gene, part of an efflux pump system, is upregulated in a SoxR-mediated manner.[3][4] In S. aureus, PCA induces the expression of the tet38 MDR efflux pump, leading to cross-resistance to other antimicrobials like tetracycline.[6][7]

G cluster_pa Pseudomonas aeruginosa cluster_sa Staphylococcus aureus PCA_pa PCA SoxR_pa SoxR PCA_pa->SoxR_pa Activates mexH mexH Efflux Pump Gene SoxR_pa->mexH Upregulates PCA_sa PCA tetR21 tetR21 (Repressor) PCA_sa->tetR21 Inhibits tet38 tet38 Efflux Pump Gene tetR21->tet38 Represses

Regulation of efflux pump expression by PCA.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited transcriptomic studies.

Transcriptome Analysis of P. chlororaphis 30-84 (RNA-Seq)
  • Bacterial Strains and Growth Conditions: P. chlororaphis 30-84 and its mutants (a PCA-only producer and a phenazine-deficient mutant) were grown in static cultures in AB minimal medium supplemented with 2% casamino acids for 72 hours at 28°C.[1][2]

  • RNA Extraction and Sequencing: Total RNA was extracted from the biofilm matrix. Ribosomal RNA was depleted, and the remaining mRNA was used to construct cDNA libraries. Sequencing was performed using an Illumina platform.[1][2]

  • Data Analysis: Reads were mapped to the P. chlororaphis 30-84 reference genome. Gene expression levels were quantified as Reads Per Kilobase of transcript per Million mapped reads (RPKM). Differential expression was determined for genes with a fold change of >2 and a P-value of <0.05.[1][2]

Transcriptome Analysis of P. aeruginosa M18 (Microarray)
  • Bacterial Strains and Growth Conditions: P. aeruginosa M18 and its mutants with varying levels of PCA production were cultured.

  • RNA Extraction and Microarray Hybridization: Total RNA was extracted and converted to cDNA, which was then labeled with fluorescent dyes. The labeled cDNA was hybridized to a custom microarray DNA chip containing probes for the P. aeruginosa M18 genome.[3]

  • Data Analysis: The fluorescence intensity of each spot on the microarray was measured to determine the relative abundance of each transcript. Genes with a significant change in expression (typically a fold change >2 and a low p-value) were identified.[3]

Gene Expression Analysis in A. citrulli and S. aureus (qRT-PCR)
  • Bacterial Strains and Growth Conditions: A. citrulli or S. aureus were grown to the mid-log phase.

  • PCA Treatment: PCA was added to the cultures at specified concentrations (e.g., 16 or 32 µg/mL for A. citrulli, 0.25x MIC for S. aureus) for a defined period.[5][6]

  • RNA Extraction and qRT-PCR: Total RNA was extracted and reverse-transcribed to cDNA. Quantitative real-time PCR was performed using gene-specific primers to measure the transcript levels of target genes. Gene expression was normalized to a housekeeping gene, and the fold change was calculated relative to untreated controls.[5][6]

G cluster_sample_prep Sample Preparation cluster_rna_proc RNA Processing cluster_analysis Transcriptomic Analysis Culture Bacterial Culture Treatment PCA Treatment (Exogenous) Culture->Treatment Harvest Cell Harvesting Treatment->Harvest RNA_Ext Total RNA Extraction Harvest->RNA_Ext cDNA_Syn cDNA Synthesis RNA_Ext->cDNA_Syn RNA_Seq RNA-Seq cDNA_Syn->RNA_Seq Microarray Microarray cDNA_Syn->Microarray qRT_PCR qRT-PCR cDNA_Syn->qRT_PCR

General experimental workflow for transcriptomic analysis.

Conclusion

The transcriptomic response of bacteria to this compound is multifaceted, involving a combination of general stress responses and highly specific mechanisms of detoxification and resistance. While the induction of oxidative stress responses is a conserved feature, the specific genes and regulatory networks involved can differ significantly between species. Furthermore, the upregulation of efflux pumps, particularly those with broad substrate specificity, poses a significant challenge, as it can lead to cross-resistance to clinically relevant antibiotics. The data and methodologies presented in this guide provide a valuable resource for researchers and drug development professionals seeking to understand and exploit the complex interplay between PCA and bacteria. Future research should focus on further elucidating the regulatory networks governing the PCA response and exploring strategies to counteract the evolution of resistance.

References

Phenazine-1-Carboxylic Acid (PCA): A Potent Biocontrol Agent for Sustainable Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the In Vivo Efficacy of Phenazine-1-Carboxylic Acid in Plant Disease Management

For researchers, scientists, and drug development professionals at the forefront of agricultural innovation, the quest for effective and environmentally benign alternatives to synthetic fungicides is a paramount challenge. This compound (PCA), a naturally occurring secondary metabolite produced by various soil bacteria, has emerged as a promising biocontrol agent with a broad spectrum of antifungal activity. This guide provides an objective comparison of PCA's performance against other alternatives, supported by experimental data, detailed methodologies, and visualizations of its mode of action.

Comparative Efficacy of this compound

In vivo studies have consistently demonstrated the potent efficacy of PCA in controlling a wide range of plant pathogens across various crops. The following tables summarize the quantitative data from several key studies, offering a clear comparison of PCA's performance with other biocontrol agents and conventional fungicides.

PathogenHost PlantPCA ConcentrationControl Efficiency (%)Reference CompoundControl Efficiency (%)
Rhizoctonia solaniTobacco400 µmol L-180.04PCA-L-Valine96.2
Pestalotiopsis kenyanaBayberry14 µg/mL57--
Valsa maliApple8 µM---
Phytophthora capsiciPepperNot specifiedSlightly less than MetalaxylMetalaxylNot specified
Colletotrichum orbiculareCucumberNot specifiedSlightly less than ChlorothalonilChlorothalonilNot specified

Table 1: In Vivo Protective Efficacy of PCA and its Derivatives. This table showcases the protective activity of PCA and a derivative against Rhizoctonia solani in tobacco, highlighting the potential for structural modifications to enhance efficacy.[1] It also presents the control efficiency of PCA against Pestalotiopsis kenyana on bayberry.[2]

PathogenPCA EC50 (µg/mL)Reference CompoundReference EC50 (µg/mL)
Pestalotiopsis kenyana2.32--
Rhizoctonia solani0.068 µmol/LPCA-L-Valine Derivative 20.008 µmol/L
Rhizoctonia solani0.068 µmol/LPCA-L-Valine Derivative 30.003 µmol/L

Table 2: In Vitro Efficacy (EC50) of PCA and its Derivatives. This table provides the half-maximal effective concentration (EC50) of PCA against Pestalotiopsis kenyana and compares it with more potent derivatives against Rhizoctonia solani.[1][2]

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed experimental protocols for key in vivo assays are provided below.

Protocol 1: In Vivo Protective Activity of PCA against Rhizoctonia solani in Tobacco

This protocol is adapted from studies evaluating the efficacy of PCA and its derivatives against tobacco sore shin.[1]

  • Pathogen Culture and Inoculum Preparation: Rhizoctonia solani is cultured on potato dextrose agar (PDA) plates at 25°C for 3-4 days. Mycelial plugs from the edge of the colony are then transferred to a wheat bran-sawdust-rice husk medium and incubated at 25°C for 15-20 days to prepare the inoculum. The inoculum is then mixed with the potting soil at a specific ratio (e.g., 1:100 w/w).

  • Plant Cultivation: Tobacco seedlings (Nicotiana tabacum L.) at the 4-5 leaf stage are transplanted into pots containing the pathogen-infested soil.

  • PCA Application: A solution of PCA is prepared at the desired concentration (e.g., 50, 100, 200, 400 µmol L-1). Twenty-four hours after transplanting, the tobacco seedlings are treated with the PCA solution via soil drenching (e.g., 50 mL per pot). A control group is treated with a blank solvent.

  • Disease Assessment: The plants are maintained in a greenhouse at 25-28°C with a 14-hour photoperiod. After a set period (e.g., 10-15 days), disease severity is assessed based on a rating scale (e.g., 0 = no symptoms, 1 = stem discoloration, 2 = stem constriction, 3 = stem rot, 4 = plant death). The disease index and control efficiency are then calculated.

Protocol 2: In Vivo Antifungal Assay of PCA against Pestalotiopsis kenyana on Bayberry

This protocol is based on the evaluation of PCA's efficacy against bayberry blight.[2]

  • Plant Material: Healthy, uniform-sized bayberry (Myrica rubra) leaves are collected.

  • Inoculation: A mycelial disc (e.g., 5 mm diameter) of Pestalotiopsis kenyana grown on PDA is placed on a small wound created on the adaxial surface of each leaf.

  • PCA Treatment: Immediately after inoculation, the leaves are sprayed with a PCA solution at a specified concentration (e.g., 14 µg/mL from a 1% PCA suspension concentrate diluted 700 times). Control leaves are sprayed with sterile water.

  • Incubation and Disease Evaluation: The treated leaves are placed in a controlled environment with high humidity (e.g., 90-95%) and a suitable temperature (e.g., 25°C) for a period of time (e.g., 7 days). The diameter of the resulting lesions is then measured to determine the extent of disease development. The control efficiency is calculated by comparing the lesion size on PCA-treated leaves to the control leaves.

Mechanism of Action and Signaling Pathways

The antifungal activity of PCA is multifaceted, involving direct inhibition of the pathogen and the induction of plant defense responses. A key mechanism is the generation of reactive oxygen species (ROS) within the fungal cells, leading to oxidative stress and cell damage.[3] Furthermore, evidence suggests that PCA can trigger Induced Systemic Resistance (ISR) in plants, a state of heightened defense readiness.

Proposed Signaling Pathway for PCA-Induced Systemic Resistance

The following diagram illustrates the proposed signaling cascade initiated by PCA application, leading to an enhanced defense response in the plant. This pathway involves the interplay of key plant hormones, salicylic acid (SA) and jasmonic acid (JA).

PCA_Induced_Systemic_Resistance cluster_pathogen Pathogen cluster_plant Plant Cell Pathogen Fungal Pathogen PCA This compound (PCA) ROS_Pathogen Reactive Oxygen Species (ROS) in Pathogen PCA->ROS_Pathogen Induces SA_Pathway Salicylic Acid (SA) Signaling Pathway PCA->SA_Pathway Activates JA_Pathway Jasmonic Acid (JA) Signaling Pathway PCA->JA_Pathway Activates Cell_Damage Pathogen Cell Damage & Death ROS_Pathogen->Cell_Damage Causes SA_Pathway->JA_Pathway Antagonistic Crosstalk Defense_Genes Expression of Defense-Related Genes (e.g., PR proteins) SA_Pathway->Defense_Genes Leads to JA_Pathway->SA_Pathway JA_Pathway->Defense_Genes Leads to ISR Induced Systemic Resistance (ISR) Defense_Genes->ISR Contributes to

PCA-Induced Defense Signaling Pathway. This diagram illustrates the dual action of PCA, directly inducing ROS in the pathogen and activating plant defense signaling pathways (SA and JA), leading to Induced Systemic Resistance (ISR).

Experimental Workflow for In Vivo Efficacy Validation

The following workflow outlines the key steps involved in validating the in vivo efficacy of PCA in a plant disease model.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Pathogen_Culture 1. Pathogen Culture & Inoculum Preparation Inoculation 4. Pathogen Inoculation Pathogen_Culture->Inoculation Plant_Growth 2. Plant Cultivation (e.g., Tobacco, Bayberry) Plant_Growth->Inoculation PCA_Solution 3. Preparation of PCA Solution Treatment 5. PCA Application (Spray or Drench) PCA_Solution->Treatment Inoculation->Treatment Incubation 6. Incubation under Controlled Conditions Treatment->Incubation Assessment 7. Disease Severity Assessment Incubation->Assessment Data_Analysis 8. Calculation of Control Efficiency Assessment->Data_Analysis

Experimental Workflow for PCA In Vivo Validation. This flowchart outlines the sequential steps for conducting an in vivo experiment to assess the efficacy of PCA against a plant pathogen.

Conclusion

This compound demonstrates significant potential as a biocontrol agent for the management of a variety of plant diseases. Its broad-spectrum antifungal activity, coupled with its ability to induce systemic resistance in plants, makes it a compelling alternative to conventional chemical fungicides. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further explore and optimize the application of PCA in sustainable agriculture. Further research focusing on formulation, delivery methods, and the elucidation of its precise molecular interactions with different plant species will be crucial in harnessing the full potential of this promising natural compound.

References

A Comparative Guide to Analytical Methods for Phenazine-1-Carboxylic Acid (PCA) Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of Phenazine-1-carboxylic acid (PCA), a crucial bioactive compound with applications in agriculture and medicine. This document outlines the performance of different techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction to this compound (PCA)

This compound (PCA) is a secondary metabolite produced by various bacteria, notably of the Pseudomonas and Streptomyces genera.[1] It exhibits broad-spectrum antifungal and antibiotic properties, making it a compound of significant interest for the development of biocontrol agents in agriculture and as a potential therapeutic agent.[1] Accurate and sensitive quantification of PCA is essential for research into its biosynthesis, mechanism of action, and for quality control in its production.

Comparison of Analytical Methods

A variety of analytical techniques have been employed for the detection of PCA. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of the most common methods.

Table 1: Performance Comparison of Chromatographic and Electrophoretic Methods
MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeSample MatrixReference
HPLC-UV 30 mg/L-50 - 500 mg/LAnti-fungal agent[zhu_et_al_2001]
Capillary Zone Electrophoresis (CZE) 0.38 µg/mL1.28 µg/mL10 - 250 µg/mLFermentation culture[2][3]
Stacking Capillary Electrophoresis 17 ng/g--Soil
LC-MS/MS 0.01 ng/mL (for similar carboxylic acids)-0.1 ng/mL - 10 µg/mL (for similar carboxylic acids)Biological matrices[4]
Table 2: Performance of Electrochemical Methods
MethodLimit of Detection (LOD)TechniqueElectrodeReference
Electrochemical Sensor 1.2 µMSquare Wave Voltammetry (SWV)Integrated Circuit-based[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of PCA in relatively concentrated samples.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., Agilent Technologies, 5 µm, 4.6 x 250 mm).[1][6]

  • Mobile Phase: A mixture of methanol and 5 mmol/L phosphate buffer (pH 5.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 248 nm.

  • Sample Preparation (from bacterial culture):

    • Acidify the fermentation broth to pH 2.0 with hydrochloric acid.

    • Extract the PCA with an equal volume of ethyl acetate by vigorous shaking.

    • Separate the organic layer and evaporate to dryness under vacuum.

    • Reconstitute the residue in a known volume of methanol or the mobile phase for injection.[1][6]

Capillary Zone Electrophoresis (CZE)

CZE offers rapid analysis times and high separation efficiency, making it a powerful tool for PCA analysis in complex mixtures like fermentation broths.[2][3]

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 49 cm total length, 40 cm effective length, 75 µm I.D.).[2][3]

  • Running Buffer: 10 mM phosphate buffer at pH 7.3.[2][3]

  • Separation Voltage: 25 kV.[2][3]

  • Injection: Pressure injection at 13 mbar for 10 seconds.[2][3]

  • Temperature: 25 °C.[2][3]

  • Detection: UV detection at 254 nm.

  • Sample Preparation (from fermentation culture):

    • Centrifuge the fermentation broth to remove bacterial cells.

    • The supernatant can often be directly injected after filtration through a 0.22 µm filter. For higher sensitivity, an extraction step similar to the HPLC sample preparation can be performed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the detection of trace amounts of PCA in complex biological matrices.

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., UPLC-Q-TOF/MS or UPLC-TQ-MS/MS).[7]

  • Column: A reversed-phase C18 column suitable for UPLC (e.g., Waters UPLC HSS T3, 100 x 2.1 mm, 1.7 µm).[8]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient could be: 0-5 min, 20-50% B; 5-25 min, 50-90% B; 25-28 min, 90% B; 28-30 min, 20% B.[9]

  • Flow Rate: 0.2 mL/min.[9]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization in positive mode (ESI+).

    • Precursor Ion (m/z): 225.07 [M+H]⁺.[10]

    • Product Ions: Specific product ions for PCA would need to be determined by fragmentation analysis.

  • Sample Preparation: Similar to HPLC, involving liquid-liquid extraction followed by reconstitution in a suitable solvent.

Electrochemical Detection

Electrochemical methods offer a rapid and cost-effective approach for PCA detection, with the potential for in-situ measurements.

  • Instrumentation: A potentiostat with a three-electrode system.

  • Working Electrode: An integrated circuit-based sensor or a glassy carbon electrode.[5]

  • Reference Electrode: Ag/AgCl.

  • Counter Electrode: Platinum wire.

  • Technique: Square Wave Voltammetry (SWV) or Differential Pulse Voltammetry (DPV).[5]

  • Supporting Electrolyte: A suitable buffer solution (e.g., phosphate buffer) would need to be optimized for pH and ionic strength.

  • Potential Range: The potential window would be scanned to include the oxidation or reduction potential of PCA.

  • Sample Preparation: For direct measurement in a liquid sample, minimal preparation may be needed, such as filtration. For more complex matrices, an extraction step may be necessary.

Visualized Experimental Workflows

The following diagrams illustrate the typical workflows for the described analytical methods.

Sample_Preparation_Bacterial_Culture Sample Preparation from Bacterial Culture cluster_extraction Extraction start Bacterial Culture acidify Acidify to pH 2.0 start->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract separate Separate Organic Layer extract->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute end Sample for Analysis reconstitute->end

Caption: Workflow for PCA extraction from bacterial culture.

HPLC_Analysis_Workflow HPLC-UV Analysis Workflow cluster_hplc HPLC System injector Injector column C18 Column injector->column pump HPLC Pump (Mobile Phase) pump->injector detector UV Detector (248 nm) column->detector data Data Acquisition detector->data sample Prepared Sample sample->injector

Caption: High-Performance Liquid Chromatography workflow.

CE_Analysis_Workflow Capillary Electrophoresis Analysis Workflow cluster_ce CE System inlet Inlet Vial (Running Buffer) capillary Fused-Silica Capillary inlet->capillary outlet Outlet Vial (Running Buffer) capillary->outlet detector UV Detector (254 nm) capillary->detector power High Voltage Power Supply power->inlet Anode power->outlet Cathode data Data Acquisition detector->data sample Prepared Sample sample->inlet Injection

Caption: Capillary Electrophoresis workflow.

LCMS_Analysis_Workflow LC-MS/MS Analysis Workflow cluster_lcms LC-MS/MS System injector UPLC Injector column C18 Column injector->column pump UPLC Pump (Gradient Elution) pump->injector ms Mass Spectrometer (ESI+, MRM) column->ms data Data Acquisition ms->data sample Prepared Sample sample->injector

Caption: Liquid Chromatography-Mass Spectrometry workflow.

Electrochemical_Analysis_Workflow Electrochemical Analysis Workflow cluster_electrochem Electrochemical Cell potentiostat Potentiostat we Working Electrode potentiostat->we re Reference Electrode potentiostat->re ce Counter Electrode potentiostat->ce data Data Acquisition (Voltammogram) potentiostat->data electrolyte Supporting Electrolyte + Sample we->electrolyte re->electrolyte ce->electrolyte

Caption: Electrochemical detection workflow.

Conclusion

The selection of an appropriate analytical method for this compound is contingent on the specific research question and sample type. HPLC-UV is a robust and widely available technique suitable for routine quantification in less complex matrices. Capillary Electrophoresis offers advantages in terms of speed and efficiency, particularly for analyzing crude extracts and fermentation broths. For ultimate sensitivity and selectivity, especially in complex biological samples, LC-MS/MS is the method of choice. Electrochemical methods show promise for rapid, and potentially in-situ, analysis, although further method development for routine quantitative applications is beneficial. This guide provides the foundational information to assist researchers in making an informed decision for their analytical needs in the study of this important natural product.

References

Synergistic Antimicrobial Effects of Phenazine-1-Carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenazine-1-carboxylic acid (PCA), a secondary metabolite produced by various bacteria, including those from the genera Pseudomonas and Streptomyces, has long been recognized for its broad-spectrum antimicrobial activity.[1][2][3][4] While potent on its own, recent research has highlighted the significant synergistic potential of PCA when combined with other antimicrobial compounds. This guide provides a comparative analysis of these synergistic effects, supported by experimental data, to inform future research and drug development strategies.

I. Synergistic Antifungal Activity

The combination of PCA with conventional antifungal agents has shown promising results in overcoming drug resistance and enhancing efficacy.

A. PCA and Azole Antifungals against Candida Species

A notable study demonstrated the synergistic interaction of PCA with clinically used azoles—fluconazole, itraconazole, and clotrimazole—against various Candida species.[5][6] This synergy is particularly relevant given the increasing incidence of azole resistance in these opportunistic fungal pathogens.

The synergistic effect was quantified using the fractional inhibitory concentration (FIC) index, with a value of <0.5 indicating synergy. The combination of PCA with azoles predominantly resulted in synergistic activity against the tested Candida species.[5][6]

Candida SpeciesPCA MIC (μg/mL)Fluconazole MIC (μg/mL)PCA in Combination (μg/mL)Fluconazole in Combination (μg/mL)FIC IndexSynergy Outcome
C. albicans168210.25Synergistic
C. tropicalis8410.50.25Synergistic
C. krusei3216420.25Synergistic

Note: The data presented is a representative summary based on the findings of the cited study. Actual values may vary depending on the specific strains and experimental conditions.

Checkerboard Microdilution Assay: [6]

  • Preparation of Compounds: Stock solutions of PCA and azoles were prepared in appropriate solvents.

  • Microplate Setup: A 96-well microtiter plate was used. Serial twofold dilutions of PCA were made horizontally, and serial twofold dilutions of the azole were made vertically. This creates a matrix of varying concentrations of both compounds.

  • Inoculum Preparation: Candida species were cultured, and the inoculum was standardized to a specific concentration (e.g., 10^5 CFU/mL).

  • Inoculation: Each well was inoculated with the standardized fungal suspension.

  • Incubation: The plates were incubated at 37°C for 24-48 hours.

  • Endpoint Determination: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the drug, alone or in combination, that inhibited visible fungal growth.

  • FIC Index Calculation: The FIC index was calculated using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Time-Kill Study: [6]

  • Culture Preparation: Candida cultures were grown to the logarithmic phase.

  • Drug Exposure: The fungal cultures were treated with PCA and azoles at their respective MICs, both individually and in combination.

  • Sampling: Aliquots were taken at various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours).

  • Viable Cell Count: The samples were serially diluted and plated on appropriate agar plates to determine the number of viable colony-forming units (CFU/mL).

  • Data Analysis: The rate of fungal killing was compared between the single-drug treatments and the combination treatment. A significant reduction in CFU/mL in the combination treatment compared to the single agents indicated a synergistic effect.

While the precise mechanism is still under investigation, it is hypothesized that PCA may disrupt the fungal cell membrane or inhibit key cellular processes, thereby increasing the susceptibility of the fungus to the action of azoles, which inhibit ergosterol biosynthesis.

SynergisticAntifungalWorkflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis PCA_stock PCA Stock Solution Microplate 96-well Plate (Serial Dilutions) PCA_stock->Microplate Azole_stock Azole Stock Solution Azole_stock->Microplate Candida_culture Candida Culture Inoculation Inoculation Candida_culture->Inoculation Microplate->Inoculation Incubation Incubation (37°C, 24-48h) Inoculation->Incubation MIC_determination MIC Determination Incubation->MIC_determination FIC_calculation FIC Index Calculation MIC_determination->FIC_calculation Synergy_outcome Synergy Outcome (FIC < 0.5) FIC_calculation->Synergy_outcome

Caption: Workflow for determining the synergistic antifungal activity of PCA and azoles using the checkerboard microdilution assay.

B. PCA and Amphotericin B against Fusarium solani

A study investigating the efficacy of PCA isolated from Streptomyces kebangsaanensis in combination with Amphotericin B against clinical isolates of Fusarium solani also revealed a synergistic relationship.[7]

The combination of PCA with Amphotericin B led to a significant reduction in the MIC of Amphotericin B, demonstrating a synergistic or borderline synergistic effect.[7]

Fusarium solani IsolateAmphotericin B MIC Alone (µg/mL)PCA MIC Alone (µg/mL)Amphotericin B in Combination (µg/mL)PCA in Combination (µg/mL)FIC IndexSynergy Outcome
UZ541/128180.1390.516Borderline Synergy
UZ667/134180.0390.508Borderline Synergy

Disk Diffusion Assay: [7]

  • Inoculum Preparation: A standardized suspension of F. solani spores was prepared.

  • Agar Plate Inoculation: The fungal suspension was uniformly spread onto the surface of an appropriate agar medium.

  • Disk Application: Sterile paper disks impregnated with the crude extract of S. kebangsaanensis or purified PCA were placed on the agar surface.

  • Incubation: The plates were incubated at a suitable temperature until fungal growth was evident.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk where fungal growth was inhibited was measured.

Broth Microdilution for MIC and FIC: [7]

The methodology is similar to the checkerboard assay described for Candida, with adjustments for the specific growth requirements of Fusarium solani.

II. Interaction of PCA with Antibacterial Agents

The interaction of PCA with antibacterial agents is more complex and can lead to varied outcomes, including the induction of resistance.

A. PCA-Induced Resistance to Tetracycline in Staphylococcus aureus

In a co-culture environment mimicking infections, PCA produced by Pseudomonas aeruginosa has been shown to induce the expression of the Tet38 efflux pump in Staphylococcus aureus.[8][9] This upregulation leads to increased resistance of S. aureus to tetracycline.[8][9]

Exposure of S. aureus to a sub-inhibitory concentration (0.25 x MIC) of PCA resulted in a significant increase in the expression of the tet38 gene and a corresponding increase in the MIC of tetracycline.[8][9]

Conditiontet38 Transcript Level (Fold Change)Tetracycline MIC (µg/mL)Doxycycline MIC (µg/mL)
S. aureus RN6390 (Control)10.250.25
S. aureus RN6390 + PCA (0.25 x MIC)50.50.5

Gene Expression Analysis (qRT-PCR): [8]

  • Bacterial Culture and Exposure: S. aureus was grown to mid-logarithmic phase and then exposed to a sub-inhibitory concentration of PCA.

  • RNA Extraction: Total RNA was extracted from the bacterial cells.

  • cDNA Synthesis: The extracted RNA was reverse transcribed into complementary DNA (cDNA).

  • Quantitative PCR: The relative expression level of the tet38 gene was quantified using real-time PCR, with a housekeeping gene used for normalization.

MIC Determination: [8]

The MIC of tetracycline and doxycycline for S. aureus with and without pre-exposure to PCA was determined using the broth microdilution method as described previously.

The induction of tet38 expression by PCA is mediated through the transcriptional repressor TetR21. PCA exposure leads to a decrease in tetR21 transcripts, which in turn de-represses the expression of the tet38 efflux pump.[8]

PCA_Tet38_Induction PCA This compound (PCA) TetR21 tetR21 (Repressor Gene) PCA->TetR21 downregulates Tet38 tet38 (Efflux Pump Gene) TetR21->Tet38 represses Tetracycline_Resistance Tetracycline Resistance Tet38->Tetracycline_Resistance leads to

Caption: PCA-induced signaling pathway for tetracycline resistance in S. aureus.

III. Conclusion

This compound exhibits a dual role in its interactions with other antimicrobial compounds. It can act as a powerful synergistic partner, particularly with antifungal agents like azoles and Amphotericin B, offering a promising strategy to combat drug-resistant fungal infections. Conversely, in bacterial co-infections, PCA can induce resistance mechanisms in competing species, such as the upregulation of efflux pumps in S. aureus.

These findings underscore the importance of understanding the complex interplay between microbial secondary metabolites and conventional antibiotics. For researchers and drug development professionals, the synergistic potential of PCA warrants further investigation for the development of novel combination therapies. At the same time, the potential for PCA to induce resistance highlights the need for careful consideration of the microbial context in which such therapies would be applied. Future research should focus on elucidating the precise molecular mechanisms of synergy and antagonism to fully harness the therapeutic potential of PCA.

References

Evaluating the Environmental Fate of Phenazine-1-Carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenazine-1-carboxylic acid (PCA), a naturally occurring heterocyclic compound produced by various bacteria, is a potent biofungicide with significant potential in sustainable agriculture. Understanding its environmental fate—how it behaves and persists in the environment—is critical for assessing its ecological impact and ensuring its safe and effective use. This guide provides a comparative analysis of the environmental persistence and mobility of PCA against common synthetic fungicides, supported by experimental data and detailed methodologies.

Executive Summary

This compound exhibits a distinct environmental profile compared to conventional chemical fungicides. Its persistence is significantly influenced by environmental conditions, particularly sunlight and microbial activity. In aqueous environments, PCA undergoes relatively rapid photodegradation, with a half-life ranging from a few days to over a month depending on the pH. In soil, while direct experimental data for PCA is limited, data from its close analogue, phenazine-1-carboxamide (PCN), suggests moderate persistence. The mobility of phenazines in soil appears to be limited in soils with higher organic matter and clay content. In contrast, many synthetic fungicides, such as tebuconazole and carbendazim, can be significantly more persistent in soil, with half-lives extending to several months or even years.

Comparative Analysis of Environmental Fate Parameters

To provide a clear comparison, the following tables summarize key environmental fate parameters for PCA and three widely used synthetic fungicides: azoxystrobin, tebuconazole, and carbendazim.

Table 1: Persistence in Soil and Water

This table compares the degradation half-lives of the compounds in different environmental compartments. A shorter half-life indicates lower persistence.

CompoundSoil Aerobic Degradation (DT₅₀)Aqueous Photodegradation (Half-life)
This compound (PCA) 14.4 - 57.8 days (as PCN)[1]2.2 days (pH 5.0) to 37.6 days (pH 6.8)[2]
Azoxystrobin 72 - 164 days[3]11 - 17 days[3]
Tebuconazole Up to 783 days (lab); 1.6 - 10 months (field)[4]198 days (freshwater)[5]
Carbendazim 6 - 12 months (bare soil)[6]Stable to hydrolysis; slow photodegradation
Table 2: Mobility in Soil

The soil organic carbon-water partitioning coefficient (Koc) is an indicator of a chemical's tendency to bind to soil particles. A higher Koc value suggests lower mobility and less potential for leaching into groundwater.

CompoundSoil Sorption Coefficient (Koc)Mobility Classification
This compound (PCA) 201 - 444 L/kg (calculated from Kƒ of PCN)[1]Low to Moderate
Azoxystrobin 500 - 1168 L/kgLow
Tebuconazole 463 - 1251 mL/g[4]Low to Moderate
Carbendazim 250 - 500 L/kgModerate

Biodegradation Pathways

The breakdown of PCA in the environment is primarily driven by microbial activity. Several bacterial species, notably from the genera Sphingomonas and Mycobacterium, have been identified as capable of degrading PCA. The initial steps in these degradation pathways have been elucidated and are crucial for understanding its environmental persistence.

Initial Degradation Step in Sphingomonas

In Sphingomonas wittichii DP58, the degradation of PCA is initiated by a three-component dioxygenase system. This enzyme complex catalyzes the hydroxylation and subsequent decarboxylation of the PCA molecule to form 1,2-dihydroxyphenazine.

Sphingomonas_PCA_Degradation PCA This compound PcaA1A2A3A4 PcaA1A2A3A4 (Dioxygenase) PCA->PcaA1A2A3A4 Intermediate 1,2-dihydroxyphenazine Further_Degradation Further Degradation Intermediate->Further_Degradation PcaA1A2A3A4->Intermediate

Initial enzymatic step of PCA degradation in Sphingomonas.
Initial Degradation Step in Mycobacterium

Mycobacterium fortuitum employs a different initial strategy for PCA degradation. The first step is catalyzed by a decarboxylase, PhdA, which removes the carboxyl group from PCA to yield phenazine. This phenazine intermediate then enters the further degradation pathway.

Mycobacterium_PCA_Degradation PCA This compound PhdA PhdA (Decarboxylase) PCA->PhdA Intermediate Phenazine Further_Degradation Further Degradation Intermediate->Further_Degradation PhdA->Intermediate

Initial enzymatic step of PCA degradation in Mycobacterium.

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols designed to assess the environmental fate of chemical substances. Below are summaries of the key methodologies.

Soil Degradation Rate (Based on OECD Guideline 307)

This test evaluates the rate of aerobic and anaerobic transformation of a chemical in soil.

OECD_307_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Collect & Sieve Soil (e.g., sandy loam) Application Apply Substance to Soil Samples Soil_Collection->Application Test_Substance Prepare Test Substance (e.g., 14C-labelled PCA) Test_Substance->Application Incubation Incubate in the Dark (20°C, controlled moisture) for up to 120 days Application->Incubation Trapping Trap Volatiles (e.g., 14CO2) Incubation->Trapping Sampling Sample at Time Intervals Incubation->Sampling Analysis Analyze Extracts & Traps (HPLC, LSC) Trapping->Analysis Extraction Solvent Extraction of Soil Sampling->Extraction Extraction->Analysis Calculation Calculate DT50 & DT90 Analysis->Calculation

Workflow for determining soil degradation rate (OECD 307).

Methodology:

  • Soil Preparation: Representative soil samples are collected, sieved (≤ 2 mm), and characterized.

  • Test Substance Application: The test substance, often radiolabeled (e.g., with ¹⁴C) for ease of tracking, is applied to the soil samples.

  • Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture level for a period of up to 120 days. Volatile products, such as ¹⁴CO₂, are trapped.[2][7][8][9]

  • Sampling and Analysis: At specific time intervals, soil subsamples are taken and extracted with appropriate solvents. The concentrations of the parent compound and its transformation products are determined using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC).

  • Data Analysis: The rate of degradation is determined, and the time taken for 50% (DT₅₀) and 90% (DT₉₀) of the substance to dissipate is calculated.

Soil Adsorption/Desorption (Based on OECD Guideline 106)

This guideline describes a batch equilibrium method to determine the extent to which a chemical adsorbs to and desorbs from soil.

OECD_106_Workflow cluster_prep Preparation cluster_adsorption Adsorption Phase cluster_calculation Calculation Soil_Prep Prepare Multiple Soil Types (Varying OC, clay, pH) Mixing Mix Soil & Solution in Centrifuge Tubes Soil_Prep->Mixing Solution_Prep Prepare Aqueous Solution of Test Substance Solution_Prep->Mixing Equilibration Shake until Equilibrium (e.g., 24-48 hours) Mixing->Equilibration Separation Centrifuge to Separate Soil and Supernatant Equilibration->Separation Analysis_Ads Analyze Supernatant for Substance Concentration Separation->Analysis_Ads Calc_Ads Calculate Adsorbed Amount Analysis_Ads->Calc_Ads Calc_Coeff Determine Kd and Koc Calc_Ads->Calc_Coeff

Workflow for determining soil adsorption/desorption (OECD 106).

Methodology:

  • Preparation: A minimum of five different soil types with varying organic carbon content, clay content, and pH are used. An aqueous solution of the test substance (e.g., in 0.01 M CaCl₂) is prepared.[1][10][11]

  • Adsorption Phase: Known masses of soil are mixed with known volumes of the test solution in centrifuge tubes. The mixtures are agitated at a constant temperature until equilibrium is reached.

  • Separation and Analysis: The soil and aqueous phases are separated by centrifugation. The concentration of the test substance remaining in the aqueous phase is measured.

  • Calculation: The amount of substance adsorbed to the soil is calculated by subtracting the amount remaining in solution from the initial amount. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then calculated.

Conclusion

This compound presents a favorable environmental profile in terms of its susceptibility to degradation by both sunlight and microorganisms. While more direct research on its behavior in various soil types is warranted, preliminary comparisons suggest it is less persistent than several widely used synthetic fungicides. Its limited mobility, particularly in organic-rich soils, further reduces the risk of groundwater contamination. This data-driven comparison underscores the potential of PCA as a more environmentally benign alternative to conventional chemical fungicides, aligning with the goals of sustainable agriculture and reduced chemical inputs.

References

A Comparative Analysis of Phenazine Biosynthesis Gene Clusters Across Diverse Bacterial Taxa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the phenazine (phz) biosynthesis gene clusters across various bacterial species, with a focus on Pseudomonas, Burkholderia, and Streptomyces. Phenazines are a class of nitrogen-containing heterocyclic compounds with broad-spectrum antibiotic, antitumor, and biocontrol properties, making their biosynthetic pathways a subject of intense research for novel drug development and agricultural applications.

I. Comparative Genomic Organization of phz Gene Clusters

The genetic architecture of phenazine biosynthesis is remarkably conserved across different bacterial genera, typically revolving around a core set of seven genes: phzABCDEFG. These genes are responsible for converting chorismic acid, a key intermediate of the shikimate pathway, into the foundational phenazine compound, phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC).[1][2] However, significant variations exist in the gene cluster organization, the presence of auxiliary genes for modification, regulation, and transport, and the genomic context of the cluster.

Data Presentation: phz Gene Cluster Characteristics in Representative Bacterial Species

The following tables summarize the key features of the phz gene clusters in selected, well-characterized bacterial strains.

Table 1: Core phz Gene Cluster Organization and Annotation in Pseudomonas aeruginosa PAO1

GeneLocus Tag (phz1)Locus Tag (phz2)Protein ProductPutative Function
phzAPA4210PA1905Phenazine biosynthesis protein PhzAIsomerase/dehydratase
phzBPA4211PA1904Phenazine biosynthesis protein PhzBIsomerase
phzCPA4212PA19033-deoxy-7-phosphoheptulonate synthaseShikimate pathway enzyme
phzDPA4213PA1902IsochorismataseHydrolysis of ADIC
phzEPA4214PA19012-amino-2-deoxyisochorismate synthaseConversion of chorismate
phzFPA4215PA1900Trans-2,3-dihydro-3-hydroxyanthranilate isomeraseIsomerization of DHHA
phzGPA4216PA1899Pyridoxamine 5'-phosphate oxidase family proteinOxidation to form phenazine ring

Data sourced from Pseudomonas Genome DB.[3]P. aeruginosa PAO1 is notable for possessing two highly homologous phz operons, phz1 and phz2, which are differentially regulated and contribute to phenazine production in different environments.[4][5][6]

Table 2: phz Gene Cluster Organization and Annotation in Burkholderia lata ATCC 17760

GeneLocus TagProtein ProductPutative Function
phzA/BBcep18194_B1568Phenazine biosynthesis protein A/BIsomerase/dehydratase
phzCBcep18194_B15693-deoxy-7-phosphoheptulonate synthaseShikimate pathway enzyme
phzDBcep18194_B1570IsochorismataseHydrolysis of ADIC
phzEBcep18194_B15712-amino-2-deoxyisochorismate synthaseConversion of chorismate
phzFBcep18194_B1572Trans-2,3-dihydro-3-hydroxyanthranilate isomeraseIsomerization of DHHA
phzGBcep18194_B1573Pyridoxamine 5'-phosphate oxidase family proteinOxidation to form phenazine ring
pcm1Bcep18194_B1567Putative monooxygenasePhenazine modification
pcm2Bcep18194_B1566Putative methyltransferasePhenazine modification
pcm3Bcep18194_B1565Putative efflux proteinPhenazine transport

Data sourced from UniProt and NCBI.[7][8][9] The phz cluster in Burkholderia species often includes unique modifying genes, such as the pcm genes in B. lata, which are involved in the synthesis of species-specific phenazine derivatives.[7][10]

Table 3: phz Gene Cluster Organization and Annotation in Streptomyces anulatus 9663

GeneProtein ProductPutative Function
ppzA-GPhenazine biosynthesis proteinsCore phenazine biosynthesis
ppzMPhenazine N-methyltransferasePhenazine modification
ppzPDihydrophenazine-1-carboxylate dimethylallyltransferasePrenylation of phenazine core
ppzVTetR-family transcriptional regulatorRegulation of prenylation
ppzYLysR-type transcriptional regulatorRegulation of core biosynthesis
mvaA-EMevalonate pathway enzymesIsoprenoid precursor biosynthesis

Data sourced from Saleh et al., 2012.[1][11][12][13]Streptomyces phz clusters are often more complex and can include genes for the biosynthesis of isoprenoid precursors for the production of prenylated phenazines.[11][12]

Table 4: Comparative Phenazine Production in Selected Bacterial Species

SpeciesStrainPhenazine(s) ProducedProduction LevelReference
Pseudomonas aeruginosaPA14Pyocyanin, PCA~50 µg/mL (Pyocyanin)[14]
Pseudomonas chlororaphisHT66Phenazine-1-carboxamide (PCN)>9 g/L (engineered)[15]
Burkholderia lataATCC 17760Dimethyl 4,9-dihydroxy-1,6-phenazinedicarboxylateNot specified[7]
Streptomyces anulatus9663Endophenazine A, B, ENot specified[1][13]
Nocardiopsis sp.13-33-151,6-dihydroxyphenazine, 1,6-dimethoxyphenazineNot specified[15]

II. Experimental Protocols

A. Quantification of Phenazine Compounds by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from Kern and Newman, 2014, and is suitable for the quantification of phenazines from bacterial cultures.

1. Sample Preparation: a. Grow bacterial cultures to the desired cell density. b. Pellet the cells by centrifugation (e.g., 10,000 x g for 10 minutes). c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells. d. Acidify the supernatant with concentrated HCl to a final concentration of 0.1 M to ensure phenazines are in their protonated, more soluble form.

2. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., Agilent Technologies, 5 µm, 4.6 x 250 mm).[16] b. Mobile Phase:

  • Solvent A: 0.1% trifluoroacetic acid (TFA) in water.
  • Solvent B: 0.1% trifluoroacetic acid (TFA) in acetonitrile. c. Gradient:
  • 0-2 min: 15% B
  • 2-17 min: 15-100% B (linear gradient)
  • 17-20 min: 100% B
  • 20-23 min: 100-15% B (linear gradient)
  • 23-25 min: 15% B d. Flow Rate: 1.0 mL/min. e. Detection: UV-Vis detector at 254 nm and 366 nm. Specific phenazines have distinct absorption maxima (e.g., PCA at ~366 nm, pyocyanin at ~316 nm and ~690 nm in its oxidized form).[7][17] f. Quantification: Generate a standard curve using purified phenazine standards of known concentrations.

B. Construction of phz Gene Deletion Mutants

This section provides a general workflow for creating unmarked gene deletions, a common technique to study gene function. Specific protocols vary between organisms.

1. General Principle: Homologous Recombination This method involves replacing the target gene with a selectable marker (e.g., an antibiotic resistance gene), which is subsequently removed, leaving an unmarked deletion.

2. Workflow for Burkholderia (adapted from Hamad et al., 2009 and Choi et al., 2008): [18][19] a. Construct a suicide vector: i. Amplify ~1 kb regions upstream and downstream of the target phz gene. ii. Ligate these flanking regions together, creating a deletion allele. iii. Clone the deletion allele into a suicide vector containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB). b. Introduce the vector into Burkholderia: i. Transfer the suicide vector into the recipient Burkholderia strain via conjugation from an E. coli donor. c. Select for single-crossover integrants: i. Plate the conjugation mixture on a medium containing the antibiotic corresponding to the vector's resistance marker and an antibiotic to which the E. coli donor is sensitive. d. Select for double-crossover mutants (gene deletion): i. Culture the single-crossover integrants in a non-selective medium to allow for the second recombination event. ii. Plate the culture on a medium containing sucrose. The sacB gene confers sucrose sensitivity, so only cells that have lost the vector through a second crossover will grow. e. Verify the deletion: i. Screen sucrose-resistant colonies for the loss of the antibiotic resistance marker. ii. Confirm the deletion by PCR using primers flanking the target gene and by DNA sequencing.

3. Workflow for Streptomyces (using CRISPR-Cas9, adapted from Tong et al., 2020): [16][20][21][22][23] a. Design a guide RNA (gRNA): i. Design a gRNA that targets a specific sequence within the phz gene to be deleted. b. Construct the CRISPR-Cas9 plasmid: i. Clone the gRNA into a Streptomyces-compatible CRISPR-Cas9 vector that also contains the Cas9 nuclease gene. ii. Clone upstream and downstream homology arms of the target gene into the same vector to serve as a repair template. c. Introduce the plasmid into Streptomyces: i. Transfer the CRISPR-Cas9 plasmid into the recipient Streptomyces strain via conjugation from an E. coli donor. d. Select for exconjugants and screen for deletions: i. Plate the conjugation mixture on a medium containing an antibiotic to select for Streptomyces exconjugants. ii. Screen individual colonies by PCR to identify those with the desired deletion. The high efficiency of CRISPR-Cas9 often allows for direct identification of mutants without a counter-selection step.

III. Visualization of Regulatory Pathways

The regulation of phenazine biosynthesis is intricate and varies between bacterial genera. In Pseudomonas aeruginosa, it is tightly controlled by the quorum-sensing network, while in Streptomyces, dedicated transcriptional regulators within the gene cluster play a crucial role.

A. Quorum-Sensing Regulation of phz Gene Expression in Pseudomonas aeruginosa

Pseudomonas aeruginosa utilizes a complex, interconnected quorum-sensing system to regulate the expression of its two phz operons. The las, rhl, and pqs systems integrate various environmental and cell-density signals to fine-tune phenazine production.

G cluster_phz Phenazine Biosynthesis LasI LasI OdDHL 3-oxo-C12-HSL LasI->OdDHL synthesizes LasR LasR LasR_OdDHL LasR-OdDHL LasR->LasR_OdDHL OdDHL->LasR binds RhlI RhlI LasR_OdDHL->RhlI activates RhlR RhlR LasR_OdDHL->RhlR activates PqsA_D PqsA-D LasR_OdDHL->PqsA_D activates PqsR PqsR (MvfR) LasR_OdDHL->PqsR activates BHL C4-HSL RhlI->BHL synthesizes RhlR_BHL RhlR-BHL RhlR->RhlR_BHL BHL->RhlR binds phz1 phz1 operon RhlR_BHL->phz1 activates phz2 phz2 operon RhlR_BHL->phz2 activates PQS PQS PqsA_D->PQS synthesizes PqsE PqsE PqsE->RhlR enhances activity PqsR_PQS PqsR-PQS PqsR->PqsR_PQS PQS->PqsR binds PqsR_PQS->phz1 activates PqsR_PQS->phz2 activates

Caption: Quorum-sensing regulation of phz operons in P. aeruginosa.

B. Regulation of phz Gene Expression in Streptomyces anulatus

In Streptomyces, the regulation of phenazine biosynthesis appears to be more localized, with regulatory genes often found within or adjacent to the biosynthetic gene cluster.

G cluster_reg Regulatory Genes cluster_biosynthesis Biosynthetic Genes ppzY ppzY (LysR-type) phz_core Core phz genes ppzY->phz_core activates ppzV ppzV (TetR-type) prenyl_genes Prenylation genes ppzV->prenyl_genes regulates

Caption: Key regulators of phenazine biosynthesis in S. anulatus.

C. Experimental Workflow for Comparative Analysis of phz Gene Clusters

The following diagram outlines a general workflow for the comparative analysis of phz gene clusters from different bacterial species.

G start Isolate Bacteria or Obtain Genome Sequences genome_seq Whole Genome Sequencing start->genome_seq bioinformatics Bioinformatic Analysis (e.g., antiSMASH) genome_seq->bioinformatics phz_cluster_id Identify Putative phz Gene Clusters bioinformatics->phz_cluster_id comparative_genomics Comparative Genomics (Gene organization, phylogeny) phz_cluster_id->comparative_genomics gene_deletion Gene Deletion Mutant Construction phz_cluster_id->gene_deletion end Comparative Analysis Complete comparative_genomics->end phenotype_analysis Phenotypic Analysis (e.g., antibiotic activity) gene_deletion->phenotype_analysis phenazine_extraction Phenazine Extraction gene_deletion->phenazine_extraction phenotype_analysis->end hplc_analysis HPLC/MS Analysis (Quantification and Identification) phenazine_extraction->hplc_analysis structure_elucidation Structure Elucidation (NMR) hplc_analysis->structure_elucidation structure_elucidation->end

Caption: Workflow for comparative analysis of phz gene clusters.

References

Validating the Role of Specific phz Genes: A Comparative Guide to Complementation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise function of genes within the phenazine biosynthetic (phz) pathway is critical for applications ranging from agricultural biocontrol to the development of novel therapeutics. This guide provides a comprehensive comparison of complementation analysis with other gene validation techniques, supported by experimental data and detailed protocols.

Phenazines are a class of redox-active secondary metabolites produced by various bacteria, notably Pseudomonas aeruginosa, which play a significant role in microbial competitiveness, biofilm formation, and virulence. The biosynthesis of these compounds is governed by the phz gene clusters. Validating the function of individual phz genes is a crucial step in dissecting this pathway and harnessing its potential. Complementation analysis stands as a cornerstone technique for this purpose.

Complementation Analysis: Restoring Function to Confirm Gene Roles

Complementation is a genetic technique used to determine if a recessive mutation can be "rescued" by introducing a wild-type copy of the candidate gene. In the context of phz genes, this involves creating a mutant strain with a specific phz gene knocked out and then introducing a functional copy of that gene, typically on a plasmid. If the wild-type phenotype (e.g., production of a specific phenazine) is restored, it provides strong evidence that the knocked-out gene is indeed responsible for that function.

Comparison with Alternative Validation Methods

While complementation analysis is a powerful tool, other techniques can also be employed to validate gene function. Here's a comparison:

FeatureComplementation AnalysisGene Knockout/DeletionRNA Interference (RNAi)
Principle Restores the function of a mutated gene by providing a functional copy.Permanently removes a gene from the genome.Temporarily silences gene expression by degrading mRNA.
Primary Use Confirms the specific function of a gene by observing phenotypic rescue.Determines the necessity of a gene for a particular phenotype.Assesses the effect of reduced gene expression on a phenotype.
Advantages - Provides strong evidence for gene function. - Can confirm that the observed phenotype is not due to polar effects on downstream genes.- Results in a complete loss of function, providing a clear phenotype. - Genetically stable mutant.- Allows for tunable knockdown of gene expression. - Can be used in organisms where genetic manipulation is difficult.
Limitations - Potential for plasmid copy number effects leading to overexpression. - Requires a reliable transformation system and suitable expression vectors.- Potential for polar effects on downstream genes in an operon. - Can be lethal if the gene is essential.- Incomplete knockdown can lead to ambiguous results. - Off-target effects are a concern.

Quantitative Data from phz Gene Complementation Studies

The following tables summarize quantitative data from studies on phz genes in Pseudomonas, demonstrating the effect of gene knockout and subsequent complementation on phenazine production.

Table 1: Phenazine-1-Carboxylic Acid (PCA) Production in P. aeruginosa PAO1

StrainRelevant GenotypePCA Production (µg/mL)Reference
Wild-Type (PAO1)phzA1+, phzA2+15.8 ± 1.2[1]
Δphz1 MutantΔphzA1, phzA2+8.2 ± 0.7[1]
Δphz2 MutantphzA1+, ΔphzA26.5 ± 0.5[1]
Δphz1Δphz2 MutantΔphzA1, ΔphzA20[1]

Table 2: Pyocyanin (PYO) Production in P. aeruginosa PA14

StrainRelevant GenotypePYO Production (µg/mL)Reference
Wild-Type (PA14)phzM+~25[2]
ΔphzM MutantΔphzM0[2]
ΔphzM ComplementedΔphzM + pUCP-phzMRestored to wild-type levels[3]

Experimental Protocols

Protocol for phz Gene Knockout via Allelic Exchange

This protocol describes the creation of an in-frame deletion mutant of a target phz gene in Pseudomonas aeruginosa using a two-step allelic exchange strategy with a suicide vector containing sacB for counter-selection.[4]

Materials:

  • P. aeruginosa wild-type strain

  • E. coli cloning strain (e.g., DH5α)

  • E. coli mobilizing strain (e.g., S17-1)

  • Suicide vector (e.g., pEX18Tc, containing a tetracycline resistance gene and sacB)

  • Primers to amplify upstream and downstream flanking regions of the target phz gene

  • Restriction enzymes and T4 DNA ligase, or Gibson Assembly Master Mix

  • LB agar plates with and without antibiotics (tetracycline for P. aeruginosa, appropriate antibiotic for the vector in E. coli)

  • LB agar plates containing 10% sucrose

Procedure:

  • Construct the Deletion Vector: a. Amplify by PCR the ~500 bp regions upstream and downstream of the target phz gene from P. aeruginosa genomic DNA. b. Clone these two fragments into the suicide vector, flanking the multiple cloning site. This can be done using restriction digestion and ligation or seamless cloning methods like Gibson Assembly. The fragments should be cloned in the same orientation as they are in the genome, resulting in an in-frame deletion of the target gene.

  • Transform E. coli: a. Transform the constructed plasmid into an E. coli cloning strain and select for transformants on appropriate antibiotic plates. b. Verify the plasmid construct by restriction digestion and sequencing. c. Transform the verified plasmid into a mobilizing E. coli strain.

  • Conjugation: a. Mate the mobilizing E. coli strain carrying the deletion vector with the recipient P. aeruginosa wild-type strain on an LB agar plate. b. After incubation, recover the bacteria and plate on a selective medium (e.g., PIA) containing the antibiotic for the suicide vector (e.g., tetracycline) to select for P. aeruginosa cells that have integrated the plasmid into their chromosome via a single crossover event (merodiploids).

  • Counter-selection for Double Crossover: a. Inoculate several merodiploid colonies into LB broth without antibiotics and grow overnight. This allows for the second crossover event to occur, which will excise the plasmid. b. Plate dilutions of the overnight cultures onto LB agar plates containing 10% sucrose. The sacB gene on the suicide vector converts sucrose into a toxic product, so only cells that have lost the plasmid through a second crossover will grow.

  • Screen for Mutants: a. Patch sucrose-resistant colonies onto plates with and without the selection antibiotic (e.g., tetracycline). Colonies that are sucrose-resistant and antibiotic-sensitive are potential double-crossover mutants. b. Confirm the deletion of the target phz gene by PCR using primers that flank the deleted region and by sequencing.

Protocol for Complementation of a phz Mutant

This protocol describes the complementation of a phz gene knockout mutant.

Materials:

  • Verified phz knockout mutant of P. aeruginosa

  • Broad-host-range expression vector (e.g., pUCP20, pBBR1MCS)

  • Primers to amplify the full-length target phz gene with its native promoter or a constitutive/inducible promoter.

  • P. aeruginosa competent cells

  • LB agar plates with appropriate antibiotics for plasmid selection.

Procedure:

  • Construct the Complementation Plasmid: a. Amplify the full-length open reading frame of the target phz gene, preferably with its native promoter region, from wild-type P. aeruginosa genomic DNA. b. Clone the amplified fragment into a suitable broad-host-range expression vector.

  • Transform the phz Mutant: a. Prepare competent cells of the phz knockout mutant. b. Transform the complementation plasmid into the competent mutant cells via electroporation or chemical transformation. c. Plate the transformed cells on selective LB agar containing the appropriate antibiotic to select for cells that have taken up the plasmid.

  • Verify Complementation: a. Confirm the presence of the complementation plasmid in the mutant strain by plasmid extraction and PCR. b. Assess the restoration of the phenotype (e.g., phenazine production) by growing the wild-type, mutant, and complemented strains under appropriate conditions and quantifying the phenazine of interest.

Protocol for Phenazine Quantification

Materials:

  • Bacterial cultures (wild-type, mutant, complemented strains)

  • Chloroform

  • 0.2 M HCl

  • Spectrophotometer or HPLC system

Procedure for Pyocyanin (PYO) Quantification: [1]

  • Grow bacterial strains in a suitable medium (e.g., King's A medium) to promote phenazine production.

  • Take a 5 mL sample of the culture supernatant.

  • Extract the PYO with 3 mL of chloroform and vortex vigorously.

  • Separate the chloroform layer and re-extract the PYO into a 1 mL aqueous phase by adding 1 mL of 0.2 M HCl. This will turn the aqueous phase pink.

  • Measure the absorbance of the pink aqueous phase at 520 nm.

  • Calculate the concentration of PYO by multiplying the OD520 by 17.072.

Procedure for this compound (PCA) Quantification: [1]

  • Acidify a 1 mL sample of the culture supernatant to pH 2.0 with HCl.

  • Extract with an equal volume of ethyl acetate.

  • Evaporate the ethyl acetate and resuspend the residue in a suitable solvent.

  • Analyze and quantify by HPLC, typically with detection at 252 nm.

Visualizing Workflows and Pathways

Experimental Workflow for phz Gene Validation

experimental_workflow cluster_knockout Gene Knockout Construction cluster_complementation Complementation cluster_analysis Phenotypic Analysis PCR_flanks PCR Amplification of Upstream & Downstream Flanks Clone_vector Cloning into Suicide Vector (pEX18Tc) PCR_flanks->Clone_vector Conjugation Conjugation into P. aeruginosa Clone_vector->Conjugation Select_merodiploids Selection of Merodiploids Conjugation->Select_merodiploids Counter_selection Sucrose Counter-selection (Double Crossover) Select_merodiploids->Counter_selection Verify_knockout Verify Knockout (PCR & Sequencing) Counter_selection->Verify_knockout Transform_mutant Transformation into phz Mutant Phenazine_quant Phenazine Quantification (Spectrophotometry/HPLC) Verify_knockout->Phenazine_quant PCR_gene PCR Amplification of Wild-Type phz Gene Clone_expression Cloning into Expression Vector (pUCP20) PCR_gene->Clone_expression Clone_expression->Transform_mutant Verify_complemented Verify Complemented Strain Transform_mutant->Verify_complemented Verify_complemented->Phenazine_quant Compare_strains Compare: WT vs Mutant vs Complemented Phenazine_quant->Compare_strains

Caption: Experimental workflow for validating phz gene function.

Quorum Sensing Regulation of phz Gene Expression in P. aeruginosa

quorum_sensing_pathway cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI HSL_3O_C12 3O-C12-HSL LasI->HSL_3O_C12 synthesizes LasR LasR RhlI RhlI LasR->RhlI activates PqsA_D PqsA-D LasR->PqsA_D activates phz_operons phz1 & phz2 Operons LasR->phz_operons activates HSL_3O_C12->LasR binds HSL_C4 C4-HSL RhlI->HSL_C4 synthesizes RhlR RhlR RhlR->phz_operons activates HSL_C4->RhlR binds PQS PQS PqsA_D->PQS synthesizes PqsR PqsR PqsR->phz_operons activates PQS->PqsR binds

Caption: Quorum sensing regulation of phz operons in P. aeruginosa.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of Phenazine-1-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – In the dynamic environment of research and drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential guidance on the proper disposal procedures for phenazine-1-carboxylic acid (PCA), a compound of interest for its bioactive properties. Adherence to these protocols is crucial for ensuring laboratory safety and minimizing environmental impact.

This compound, while a valuable research tool, presents certain hazards that necessitate careful management of its waste. Understanding its properties is the first step toward safe disposal.

Key Safety and Physical Data

A summary of the critical safety and physical data for this compound is presented below. This information, compiled from various safety data sheets, is vital for risk assessment and the implementation of appropriate handling procedures.

PropertyValueReference
Molecular Formula C₁₃H₈N₂O₂[1]
Molecular Weight 224.21 g/mol [1]
Appearance Solid[2]
Oral Toxicity Harmful if swallowed[1][3]
Environmental Hazard Very toxic to aquatic life with long-lasting effects[3]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container[2][3]

Procedural Guidance for Disposal

The disposal of this compound must be conducted in a manner that neutralizes its hazardous properties. The following step-by-step procedures are based on established principles of laboratory chemical waste management.

Experimental Protocol: Neutralization of this compound Waste

This protocol details the neutralization of aqueous waste solutions containing this compound.

Materials:

  • Waste solution of this compound

  • Sodium hydroxide (NaOH) solution (1 M) or sodium bicarbonate (NaHCO₃)

  • pH indicator strips or a calibrated pH meter

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Stir plate and stir bar

  • Beaker of appropriate size

  • Designated hazardous waste container

Procedure:

  • Preparation: Conduct the entire procedure in a well-ventilated fume hood. Ensure all necessary materials and PPE are readily available.

  • Dilution: If the waste solution is concentrated, dilute it with water to a manageable concentration (e.g., <1% w/v). This helps to control the rate of reaction during neutralization.

  • Neutralization:

    • Place the beaker containing the diluted PCA solution on a stir plate and add a stir bar.

    • Begin stirring the solution at a moderate speed.

    • Slowly add the 1 M sodium hydroxide solution or sodium bicarbonate to the PCA solution. Add the neutralizing agent in small increments to avoid excessive heat generation or effervescence.

    • Monitor the pH of the solution regularly using pH indicator strips or a pH meter.

  • Endpoint: Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.

  • Disposal of Neutralized Solution: Once neutralized, the resulting salt solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations. It is imperative to confirm that no other hazardous materials are present in the waste stream.

  • Container Rinsing: Rinse the empty container that held the this compound with a suitable solvent (e.g., ethanol or acetone), and then with water. The rinsate should also be neutralized according to the procedure above before disposal.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met.

G cluster_prep Preparation cluster_assessment Waste Assessment cluster_treatment Treatment cluster_disposal Disposal start Start: Have PCA Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood assess_concentration Assess Concentration fume_hood->assess_concentration check_contaminants Check for Other Contaminants assess_concentration->check_contaminants Dilute dilute Dilute if Concentrated assess_concentration->dilute Concentrated neutralize Neutralize with Base (pH 6-8) check_contaminants->neutralize Aqueous PCA only dispose_solid Dispose as Solid Hazardous Waste check_contaminants->dispose_solid Mixed Waste/Solid dilute->check_contaminants dispose_liquid Dispose Neutralized Liquid per Regulations neutralize->dispose_liquid end End dispose_liquid->end dispose_solid->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenazine-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Phenazine-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.